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  • Product: 3,3-Dimethylcyclobutane-1-carbaldehyde
  • CAS: 1699999-32-0

Core Science & Biosynthesis

Foundational

The Strategic Utility of 3,3-Dimethylcyclobutane-1-carbaldehyde (CAS 1699999-32-0) in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the architectural design of small-molecule therapeutics relies heavily on specialized building blocks that can optimize pharmacokinetic (PK) and pharmacodynamic (PD) profi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the architectural design of small-molecule therapeutics relies heavily on specialized building blocks that can optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 3,3-dimethylcyclobutane-1-carbaldehyde (CAS 1699999-32-0) has emerged as a highly valuable intermediate[1]. The incorporation of a cyclobutane ring provides critical conformational restriction, reducing the entropic penalty upon target binding. Simultaneously, the gem-dimethyl moiety enhances lipophilicity and sterically shields adjacent bonds from cytochrome P450-mediated metabolic degradation.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with an authoritative blueprint on the physicochemical properties, advanced synthesis methodologies, and clinical applications of this critical compound.

Physicochemical Profiling

Understanding the baseline properties of 3,3-dimethylcyclobutane-1-carbaldehyde is essential for predicting its behavior in complex synthetic workflows. Due to its low molecular weight and aldehyde functionality, it requires specific handling to prevent autoxidation and thermal degradation [1].

Table 1: Quantitative and Physicochemical Data

PropertyValue / Description
Chemical Name 3,3-dimethylcyclobutane-1-carbaldehyde
CAS Number 1699999-32-0
Linear Formula C₇H₁₂O
Molecular Weight 112.17 g/mol
InChI Key HIPQXNTZSDKPRC-UHFFFAOYSA-N
Physical Form Pale-yellow to Yellow-brown Liquid
Hazard Statements H226 (Flammable), H315, H319, H335 (Irritant)
Storage Temperature -10 °C (Shipped on Ice Pack to prevent polymerization)

Advanced Synthesis Methodology: Overcoming Over-Reduction

The primary challenge in synthesizing aliphatic aldehydes is their high reactivity; traditional reduction of carboxylic acids often overshoots, resulting in the corresponding primary alcohol. To synthesize 3,3-dimethylcyclobutane-1-carbaldehyde efficiently, modern protocols utilize a highly selective Nickel-Catalyzed Reduction [2].

Synthesis A Carboxylic Acid Precursor B Mixed Anhydride (DMDC Activation) A->B C Oxidative Addition [Ni(0) Catalyst] B->C D Transmetalation (Silane Reductant) C->D E Aldehyde Product (CAS 1699999-32-0) D->E

Nickel-catalyzed selective reduction workflow to synthesize 3,3-dimethylcyclobutane-1-carbaldehyde.

Self-Validating Protocol: Nickel-Catalyzed Selective Reduction

Objective: Direct reduction of 3,3-dimethylcyclobutanecarboxylic acid to the target aldehyde without over-reduction.

Step-by-Step Methodology & Causality:

  • Catalyst Activation (In Situ Reduction):

    • Action: In an oven-dried flask under an inert argon atmosphere, combine NiCl₂(dme) (10 mol%) and catalytic Zinc dust (20 mol%) in ethyl acetate.

    • Causality: Zinc acts as a mild, heterogeneous reducing agent to reduce the Ni(II) precatalyst to the active Ni(0) species. This low-valent nickel is strictly required to initiate the catalytic cycle via oxidative addition.

  • Substrate Activation:

    • Action: Add 3,3-dimethylcyclobutanecarboxylic acid (1.0 equiv) followed by dimethyl dicarbonate (DMDC, 2.0 equiv). Stir at 40–75 °C.

    • Causality: Carboxylic acids are notoriously resistant to direct reduction due to the high stability of the C-O bond. DMDC acts as a traceless activator, reacting with the acid to form a highly electrophilic mixed anhydride, thereby drastically lowering the activation energy for metal insertion.

  • Reduction via Transmetalation:

    • Action: Slowly introduce diphenylsilane (Ph₂SiH₂, 2.25 equiv) to the reaction mixture.

    • Causality: The Ni(0) catalyst undergoes oxidative addition into the mixed anhydride. Subsequent transmetalation with the silane yields a transient nickel acyl hydride complex.

  • Product Elution & Validation:

    • Action: Monitor the reaction via GC-MS. The reaction is complete when the mixed anhydride is consumed.

    • Causality (Self-Validation): Reductive elimination from the nickel complex releases the target aldehyde. Unlike strong hydride reagents (e.g., LiAlH₄) which indiscriminately reduce aldehydes to alcohols, this silane-driven nickel catalysis is kinetically tuned to halt at the aldehyde oxidation state [2].

Strategic Applications in Drug Development

The unique sp³-rich geometry of 3,3-dimethylcyclobutane-1-carbaldehyde makes it an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs).

Factor XIa (FXIa) Inhibitors for Thromboembolism

Thromboembolic disorders require delicate management to prevent clot formation without inducing severe bleeding (a common side effect of traditional anticoagulants like warfarin). Factor XIa (FXIa) has emerged as a highly promising target because its inhibition blocks the amplification phase of the coagulation cascade while preserving primary hemostasis [3].

3,3-dimethylcyclobutane-1-carbaldehyde is utilized as a critical building block in the synthesis of novel oxopicolinamide derivatives. The aldehyde undergoes reductive amination or condensation reactions to attach the rigid cyclobutane moiety to the inhibitor's core, optimizing its fit within the FXIa active site [3].

FXIaPathway A Coagulation Cascade B Factor XI (FXI) A->B C Activated FXIa B->C Activation D Thrombin & Thrombosis C->D E Oxopicolinamide Inhibitor (Derived from CAS 1699999-32-0) E->C Direct Inhibition

Mechanism of action for FXIa inhibitors utilizing the 3,3-dimethylcyclobutane scaffold.

CFTR Modulators for Cystic Fibrosis

Cystic fibrosis is driven by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. Modulators (correctors and potentiators) often require highly specific lipophilic anchors to interact with the transmembrane domains of the CFTR channel. The 3,3-dimethylcyclobutane moiety, derived from this aldehyde precursor, is integrated into the core structure of next-generation CFTR modulators to optimize their pharmacokinetic profiles, specifically enhancing membrane permeability and half-life[4].

Handling, Storage, and Safety Protocols

To ensure the integrity of the compound during long-term storage and active experimental use, strict adherence to the following protocols is mandatory:

  • Inert Atmosphere Handling: Always handle the liquid under Nitrogen or Argon. Causality: Aliphatic aldehydes possess a highly reactive formyl hydrogen that is susceptible to autoxidation, rapidly converting the aldehyde into 3,3-dimethylcyclobutanecarboxylic acid upon exposure to atmospheric oxygen.

  • Thermal Regulation: Store strictly at -10 °C. Causality: Elevated temperatures promote aldol condensation and polymerization, which will degrade the purity of the reagent and introduce unwanted polymeric byproducts into downstream syntheses.

References

  • Iosub, A. V., Moravčík, Š., Wallentin, C.-J., & Bergman, J. (2019). Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes. Organic Letters, 21(19), 7804–7808. Retrieved from [Link]

  • Wang, Y., et al. (2021). Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof. U.S. Patent No. 11,084,808 B2. Washington, DC: U.S. Patent and Trademark Office.
  • Vertex Pharmaceuticals. (2015). Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. World Intellectual Property Organization Patent No. WO2015129926A1.
Exploratory

gem-dimethylcyclobutane aldehyde structure and reactivity

This is an in-depth technical guide on the structure, synthesis, and reactivity of gem-dimethylcyclobutane carbaldehydes , with a specific focus on the 3,3-dimethylcyclobutane-1-carbaldehyde isomer. This scaffold is incr...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the structure, synthesis, and reactivity of gem-dimethylcyclobutane carbaldehydes , with a specific focus on the 3,3-dimethylcyclobutane-1-carbaldehyde isomer. This scaffold is increasingly utilized in medicinal chemistry as a metabolically stable, rigid bioisostere.

Structure, Reactivity, and Applications in Drug Discovery

Executive Summary

The gem-dimethylcyclobutane (gem-DMCB) motif represents a high-value structural pharmacophore in modern drug design. Unlike flexible alkyl chains or planar aromatic rings, the gem-DMCB scaffold offers a unique combination of defined spatial projection , metabolic resistance (via the gem-dimethyl effect), and lipophilicity modulation .

This guide focuses on 3,3-dimethylcyclobutane-1-carbaldehyde , the most versatile building block in this class. It serves as a critical intermediate for introducing the rigid cyclobutane core into pharmaceutical candidates, acting as a surrogate for phenyl rings, tert-butyl groups, or proline mimics.

Structural Analysis & Conformation

The Puckered Ring System

Cyclobutane is not planar.[1][2][3][4] To alleviate torsional strain (eclipsing C-H bonds), the ring adopts a puckered (butterfly) conformation.[2]

  • Pucker Angle: Approximately 25–30°.

  • Barrier to Inversion: Low (~1.5 kcal/mol), allowing rapid equilibration at room temperature unless locked by bulky substituents.

The gem-Dimethyl Effect (Thorpe-Ingold)

In 3,3-dimethylcyclobutane-1-carbaldehyde , the gem-dimethyl group at C3 exerts a profound structural influence:

  • Conformational Locking: The steric bulk of the gem-methyls raises the barrier to ring inversion compared to the parent cyclobutane.

  • Transannular Interaction: The "axial" methyl group at C3 projects across the ring toward C1. While not severe enough to prevent reaction at the aldehyde, it creates a neopentyl-like steric environment that modulates nucleophilic attack rates, improving selectivity.

Visualization of Conformation

The following diagram illustrates the equilibrium between puckered conformers and the synthetic access points.

G cluster_0 Steric Environment Start Planar Transition State (High Torsional Strain) Pucker1 Puckered Conformer A (Aldehyde Pseudo-Equatorial) Start->Pucker1 Relief of Eclipsing Strain Pucker2 Puckered Conformer B (Aldehyde Pseudo-Axial) Start->Pucker2 Relief of Eclipsing Strain Pucker1->Pucker2 Ring Inversion (~1.5 kcal/mol)

Caption: Conformational landscape of cyclobutane. The 3,3-dimethyl substitution biases the equilibrium, often favoring the conformer where the aldehyde is pseudo-equatorial to minimize transannular steric clash.

Synthesis Pathways

Access to 3,3-dimethylcyclobutane-1-carbaldehyde is achieved primarily through two distinct routes: Bio-based Semi-Synthesis (from Terpenes) and De Novo Cycloaddition .

Route A: The Pinene Degradation (Bio-Sourced)

This is the most scalable route, utilizing the chiral pool of


-pinene.
  • Oxidation:

    
    -Pinene is oxidized (ozonolysis or KMnO4) to Pinonic Acid .
    
  • Haloform Reaction: Pinonic acid is converted to Pinic Acid (dicarboxylic acid).

  • Decarboxylation: Selective decarboxylation of the acetic acid side chain yields 3,3-dimethylcyclobutane-1-carboxylic acid .

  • Reduction: Controlled reduction (Borane-DMS or LiAlH4 followed by Swern) yields the aldehyde.

Route B: [2+2] Cycloaddition (Synthetic)

Ideal for generating analogs with different substitution patterns.

  • Reagents: Isobutylene + Acrylonitrile (or Methyl Acrylate).

  • Catalyst: Lewis Acid (e.g., EtAlCl2) or photochemical conditions.[5]

  • Mechanism: A stepwise or concerted [2+2] cycloaddition yields the cyclobutane nitrile/ester, which is hydrolyzed and reduced.

Comparison Table: Synthetic Routes

FeaturePinene Route (Route A)[2+2] Cycloaddition (Route B)
Starting Material

-Pinene (Natural Product)
Isobutylene + Acrylate
Scalability High (Multi-kilogram)Moderate (High dilution often needed)
Chirality Enantiopure (if starting from chiral pinene)Racemic (requires resolution)
Step Count 4-5 Steps2-3 Steps
Key Challenge Selective decarboxylationControlling oligomerization vs. cyclization

Reactivity Profile & Experimental Protocols

Aldehyde Manipulation

The C1-aldehyde is chemically robust but exhibits attenuated reactivity compared to linear aldehydes due to the adjacent ring strain and transannular shielding.

  • Oxidation: Readily oxidized to the carboxylic acid (Ag2O or Pinnick oxidation).

  • Reductive Amination: Excellent substrate. The gem-dimethyl group prevents "over-alkylation" side reactions often seen with unhindered aldehydes.

  • Olefinations: Wittig and Horner-Wadsworth-Emmons reactions proceed well, though reaction times may need extension compared to benzaldehyde.

Protocol: Reductive Amination (General Procedure)

This protocol describes the coupling of 3,3-dimethylcyclobutane-1-carbaldehyde with a primary amine.

  • Imine Formation:

    • Dissolve 3,3-dimethylcyclobutane-1-carbaldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous DCE (0.2 M).

    • Add Na2SO4 (2.0 equiv) to sequester water. Stir at RT for 2 hours.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

  • Reduction:

    • Cool to 0°C. Add NaBH(OAc)3 (1.5 equiv) in one portion.

    • Allow to warm to RT and stir overnight (12-16 h).

  • Workup:

    • Quench with sat. aq. NaHCO3. Extract with DCM (3x).

    • Dry organics over MgSO4 and concentrate.[6]

    • Note: The product is often a stable oil or solid, purifiable by flash chromatography (SiO2, MeOH/DCM).

Stability & Ring Strain Risks

The cyclobutane ring has ~26 kcal/mol of strain energy.[2]

  • Thermal: Stable up to ~150°C. Above this, risk of [2+2] cycloreversion (cracking to isobutylene and alkene) increases.

  • Acid/Base: Generally stable. However, strong Lewis acids at high temperatures can induce ring expansion or rearrangement.

Medicinal Chemistry Applications

Bioisosterism

The 3,3-dimethylcyclobutane unit is a rigid bioisostere for:

  • Isopropyl/tert-Butyl groups: Adds volume without the rotational entropy penalty.

  • Phenyl rings: Provides a lipophilic spacer of similar dimension (approx 5.5 Å) but without the pi-electron density, reducing metabolic liabilities (e.g., CYP oxidation).

Metabolic Stability

The gem-dimethyl group blocks the C3 position from metabolic hydroxylation. Furthermore, the quaternary center prevents


-oxidation if the ring is attached to a fatty acid mimetic.
Case Study Workflow: Scaffold Hopping

The following diagram illustrates how a medicinal chemist replaces a metabolic "soft spot" with the gem-DMCB scaffold.

Pathway Lead Lead Compound (Contains labile tert-butyl or phenyl) Design Design Strategy: Gem-DMCB Substitution Lead->Design Identify Metabolic Liability Synthesis Synthesis: Reductive Amination with 3,3-dimethylcyclobutane aldehyde Design->Synthesis Scaffold Hop Result Optimized Analog: 1. Improved Metabolic Stability 2. Retained Potency (Rigid Fit) Synthesis->Result Validation

Caption: Workflow for utilizing 3,3-dimethylcyclobutane-1-carbaldehyde to optimize drug properties via scaffold hopping.

References

  • Synthesis from Pinene: Org. Synth.1998 , 75, 223. (Protocol for Pinonic/Pinic acid degradation).[7] Link

  • Conformational Analysis: J. Am. Chem. Soc.2017 , 139, 13570.[8] (Lewis Acid Catalyzed Cycloadditions & Structural Data). Link

  • Reactivity of Cyclobutanes: Chem. Rev.2003 , 103, 1449. (Comprehensive review on cyclobutane synthesis and reactivity). Link

  • Commercial Availability: Sigma-Aldrich Product Entry for 3,3-Dimethylcyclobutane-1-carbaldehyde (CAS 1699999-32-0). Link

  • Medicinal Chemistry Utility: J. Med. Chem.2018 , 61, 2166. (Natural-Products-Inspired Use of the gem-Dimethyl Group). Link

Sources

Foundational

An In-depth Technical Guide to 3,3-dimethylcyclobutane-1-carbaldehyde for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and applications of 3,3-dimethylcyclobutane-1-carbaldehyde....

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the properties, synthesis, and applications of 3,3-dimethylcyclobutane-1-carbaldehyde. This document provides not only foundational data but also actionable insights into its synthetic pathways and its strategic importance in medicinal chemistry.

Introduction: The Rising Prominence of Strained Ring Systems in Drug Discovery

The quest for novel molecular scaffolds that can confer improved pharmacological properties is a central theme in modern drug discovery. Among these, strained carbocyclic systems, particularly cyclobutanes, have garnered significant attention. The rigid, puckered conformation of the cyclobutane ring offers a unique three-dimensional (3D) architecture that can be strategically employed to enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2] Unlike more flexible cycloalkanes, the constrained nature of the cyclobutane moiety can help to lock a molecule into its bioactive conformation, thereby improving its interaction with biological targets.[1][2]

3,3-dimethylcyclobutane-1-carbaldehyde is a valuable building block within this chemical space. The gem-dimethyl substitution provides steric bulk and can influence the molecule's metabolic stability, while the aldehyde functionality serves as a versatile synthetic handle for a wide array of chemical transformations. This guide will delve into the essential physicochemical characteristics of this compound, provide a detailed synthetic protocol, and explore its potential applications in the design of next-generation therapeutics.

Physicochemical Properties of 3,3-dimethylcyclobutane-1-carbaldehyde

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. The key properties of 3,3-dimethylcyclobutane-1-carbaldehyde are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₁₂O[3]
Molecular Weight 112.17 g/mol [3]
Physical Form Powder
Density Data not readily available
CAS Number 1699999-32-0

Synthesis of 3,3-dimethylcyclobutane-1-carbaldehyde: A Two-Step Approach

A practical and efficient synthesis of 3,3-dimethylcyclobutane-1-carbaldehyde can be achieved from the commercially available precursor, 3,3-dimethylcyclobutanecarboxylic acid. The synthetic route involves a two-step process: the reduction of the carboxylic acid to the corresponding primary alcohol, followed by the selective oxidation of the alcohol to the aldehyde.

G cluster_0 Step 1: Reduction cluster_1 Step 2: Oxidation Carboxylic Acid 3,3-dimethylcyclobutane- 1-carboxylic acid Alcohol (3,3-dimethylcyclobutyl)methanol Carboxylic Acid->Alcohol  T3P, NaBH₄  Ethyl Acetate, rt Aldehyde 3,3-dimethylcyclobutane- 1-carbaldehyde Alcohol->Aldehyde  TEMPO, Iodosobenzene Diacetate  DCM, rt

Caption: Synthetic workflow for 3,3-dimethylcyclobutane-1-carbaldehyde.

Experimental Protocol

Step 1: Reduction of 3,3-dimethylcyclobutanecarboxylic acid to (3,3-dimethylcyclobutyl)methanol

This procedure is adapted from a general method for the reduction of carboxylic acids using 1-propanephosphonic acid cyclic anhydride (T3P®) and sodium borohydride.[4] This method is advantageous due to its mild reaction conditions and high yields.

  • To a stirred solution of 3,3-dimethylcyclobutanecarboxylic acid (1.0 eq) in ethyl acetate (5-10 volumes), add 1-propanephosphonic acid cyclic anhydride (T3P®, 1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 1-2 hours to ensure the complete activation of the carboxylic acid.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Carefully add sodium borohydride (NaBH₄, 2.0 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (3,3-dimethylcyclobutyl)methanol, which can be purified by column chromatography if necessary.

Step 2: Oxidation of (3,3-dimethylcyclobutyl)methanol to 3,3-dimethylcyclobutane-1-carbaldehyde

The selective oxidation of the primary alcohol to the aldehyde can be effectively achieved using a TEMPO-catalyzed oxidation with iodosobenzene diacetate as the stoichiometric oxidant. This method is known for its high selectivity for primary alcohols, preventing over-oxidation to the carboxylic acid.[5]

  • To a solution of (3,3-dimethylcyclobutyl)methanol (1.0 eq) in dichloromethane (DCM, 10 volumes), add (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO, 0.1 eq) and iodosobenzene diacetate (IBD, 1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with DCM.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate to quench any remaining oxidant, followed by washing with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3,3-dimethylcyclobutane-1-carbaldehyde can be purified by column chromatography on silica gel to afford the final product.

The Role of the 3,3-Dimethylcyclobutane Moiety in Drug Design

The incorporation of the cyclobutane scaffold into drug candidates is a strategic approach to modulate their physicochemical and pharmacological properties. The unique structural features of the cyclobutane ring can lead to several advantages in drug design.[1][2]

  • Conformational Restriction: The rigid, puckered nature of the cyclobutane ring reduces the conformational flexibility of a molecule. This can pre-organize the pharmacophoric groups into a bioactive conformation, leading to enhanced binding affinity and selectivity for the target protein.[1][2]

  • Improved Metabolic Stability: The gem-dimethyl group on the cyclobutane ring can act as a metabolic shield, sterically hindering enzymatic degradation at adjacent positions. This can lead to an improved pharmacokinetic profile and increased in vivo efficacy.

  • Three-Dimensionality: In an era where drug discovery is moving away from "flat" aromatic compounds, the 3D nature of the cyclobutane scaffold provides an excellent opportunity to explore new chemical space and improve properties such as solubility.[6]

  • Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as phenyl rings or larger cycloalkanes, offering improved physicochemical properties while maintaining or enhancing biological activity.[6]

G Scaffold 3,3-Dimethylcyclobutane Moiety Prop1 Conformational Restriction Scaffold->Prop1 Prop2 Enhanced Metabolic Stability Scaffold->Prop2 Prop3 Increased Three-Dimensionality Scaffold->Prop3 Prop4 Bioisosterism Scaffold->Prop4 Outcome1 Improved Potency & Selectivity Prop1->Outcome1 Outcome2 Favorable Pharmacokinetics Prop2->Outcome2 Outcome3 Enhanced Solubility & Novelty Prop3->Outcome3 Outcome4 Modulated Physicochemical Properties Prop4->Outcome4

Caption: Strategic advantages of the 3,3-dimethylcyclobutane moiety in drug design.

Several marketed drugs incorporate a cyclobutane ring, demonstrating the clinical success of this strategy. For instance, Boceprevir, a protease inhibitor for hepatitis C, and the anticancer agent Carboplatin both feature this strained ring system.[2][7] While specific examples of drug candidates containing the 3,3-dimethylcyclobutane-1-carbaldehyde moiety are not prevalent in publicly available literature, its structural features make it a highly attractive building block for the synthesis of novel therapeutic agents targeting a wide range of diseases.

Conclusion

3,3-dimethylcyclobutane-1-carbaldehyde is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward, and the strategic incorporation of the 3,3-dimethylcyclobutane moiety can confer significant advantages in terms of molecular conformation, metabolic stability, and three-dimensionality. This technical guide provides the essential information and protocols to enable researchers to effectively utilize this compound in their pursuit of novel and improved therapeutics.

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(5), e202200020. [Link]

  • Radboud Repository. Cyclobutanes in Small-Molecule Drug Candidates. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link]

  • Organic Syntheses. TEMPO-Catalyzed (Diacetoxyiodo)benzene Oxidation of Alcohols to Aldehydes and Ketones. [Link]

  • PubChem. 2,3-Dimethylcyclobutane-1-carbaldehyde. [Link]

  • PubChem. 3,3-Dimethylcyclohexane-1-carbaldehyde. [Link]

  • Organic Synthesis. Alcohol to Aldehyde/Ketone using Pfitzner-Moffatt Oxidation. [Link]

  • ResearchGate. Synthesis of (3,3-dimethylcyclopropane-1,2-diyl) dimethanol from 3-carene. [Link]

  • Organic Syntheses. Acetylenedicarboxylic acid, dimethyl ester. [Link]

  • Arkivoc. A mild and convenient oxidative transformation of aldehydes to methyl esters using iodosobenzene in combination with KBr. [Link]

  • MDPI. The Synthesis of Functionalized Dimethylphosphinoyl Cyclopropanes and Cyclobutanes. [Link]

  • Science of Synthesis. A common approach to the synthesis of esters involves activation of the corresponding alcohols. [Link]

  • CORE. An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. [Link]

  • DSpace@MIT. Continuous Flow Oxidation of Alcohols and Aldehydes Utilizing Bleach and Catalytic Tetrabutylammonium. [Link]

Sources

Exploratory

The Strategic Application of Cyclobutane Carbaldehyde Derivatives in Modern Medicinal Chemistry

Executive Summary For decades, planar aromatic rings have been the cornerstone of small-molecule drug discovery. However, the over-reliance on flat, hydrophobic scaffolds often leads to clinical attrition due to poor aqu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, planar aromatic rings have been the cornerstone of small-molecule drug discovery. However, the over-reliance on flat, hydrophobic scaffolds often leads to clinical attrition due to poor aqueous solubility, off-target toxicity, and rapid oxidative metabolism. In recent years, medicinal chemists have pivoted toward saturated, three-dimensional frameworks. Among these, the cyclobutane ring has emerged as a highly validated bioisostere for aromatic and heavily substituted aliphatic systems.

This technical guide explores the pharmacological rationale behind cyclobutane incorporation and provides an in-depth focus on cyclobutanecarbaldehyde —a highly versatile synthetic hub used to construct complex, drug-like architectures. By bridging theoretical design with field-proven synthetic protocols, this whitepaper serves as a comprehensive resource for drug development professionals.

The Pharmacological Rationale for Cyclobutane Bioisosterism

The strategic replacement of a planar aromatic ring with a puckered cyclobutane moiety drives substantial improvements in a molecule's physicochemical profile. Due to its inherent ring strain, cyclobutane adopts a rigid, puckered conformation (with a fold angle of approximately 30°), which imparts unique spatial characteristics [1].

The primary pharmacological benefits include:

  • Increased Fsp3 Character: Increasing the fraction of sp3-hybridized carbons (Fsp3) correlates strongly with higher clinical success rates, primarily by disrupting flat crystal lattice packing and enhancing thermodynamic solubility [2].

  • Enhanced Metabolic Stability: Cyclobutanes lack the electron-rich π-systems of aromatic rings, rendering them significantly less susceptible to rapid oxidative metabolism by hepatic CYP450 enzymes [3].

  • Conformational Restriction: The rigid 3D structure locks attached pharmacophores into optimal geometries, reducing the entropic penalty upon binding to the target protein's active site [1].

Bioisosterism A Aromatic/Planar Ring B Cyclobutane Substitution A->B Bioisosteric Replacement C Increased Fsp3 Character B->C D Enhanced Metabolic Stability B->D E Conformational Restriction B->E F Improved Clinical Success C->F D->F E->F

Pharmacological benefits of cyclobutane bioisosteric replacement.

Cyclobutane Carbaldehyde: A Critical Synthetic Hub

While direct functionalization of the cyclobutane ring can be challenging due to inherent ring strain, cyclobutanecarbaldehyde serves as an ideal electrophilic hub.

Why the carbaldehyde derivative? Using cyclobutanone in cross-coupling or reductive amination yields a directly attached cyclobutylamine. This direct attachment is often sterically hindered and can negatively impact the basicity of the resulting amine. In contrast, cyclobutanecarbaldehyde provides a one-carbon (methylene) spacer. The resulting cyclobutylmethylamine motif offers greater rotational flexibility to navigate deep binding pockets while fully retaining the metabolic and physicochemical benefits of the saturated ring system.

Experimental Methodology: Self-Validating Reductive Amination Protocol

The most prevalent application of cyclobutanecarbaldehyde in medicinal chemistry is the synthesis of cyclobutylmethylamines via reductive amination [4]. Below is a field-proven, self-validating protocol designed to maximize yield and chemo-selectivity.

Protocol: Synthesis of Cyclobutylmethylamines

Objective: Couple cyclobutanecarbaldehyde with a primary or secondary amine to yield a conformationally restricted cyclobutylmethylamine scaffold.

Reagents:

  • Cyclobutanecarbaldehyde (1.0 eq)

  • Primary/Secondary Amine (1.0–1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Glacial Acetic Acid (Optional, 1.0 eq)

Step-by-Step Methodology & Causality:

  • Imine/Iminium Formation: Dissolve the amine and cyclobutanecarbaldehyde in anhydrous DCE (0.1 M to 0.2 M concentration) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the transient imine/iminium intermediate back to the aldehyde. DCE is preferred over dichloromethane (DCM) due to its higher boiling point and superior solubilizing properties for both the starting materials and the reducing agent [4].

  • Acid Catalysis (Conditional): If utilizing a weakly nucleophilic amine (e.g., anilines), add 1.0 equivalent of glacial acetic acid.

    • Causality: Acetic acid protonates the aldehyde oxygen, increasing its electrophilicity and accelerating iminium ion formation without decomposing the mild reducing agent.

  • In-Process Validation: Stir for 1 hour at room temperature. Extract a 10 µL aliquot, quench in methanol, and analyze via LC-MS to confirm the complete disappearance of the starting amine and the formation of the imine mass.

  • Hydride Transfer (Reduction): Add NaBH(OAc)₃ portion-wise to the stirring solution at room temperature. Stir for 2–12 hours.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the protonated iminium ion over the unreacted cyclobutanecarbaldehyde. This prevents the formation of the unwanted cyclobutylmethanol byproduct.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Causality: The basic quench neutralizes the acetic acid and hydrolyzes any stable boron-amine complexes, liberating the free target amine into the organic phase.

Workflow A Cyclobutanecarbaldehyde + Amine B Iminium Ion Formation (Acidic/Neutral) A->B Condensation C Hydride Transfer NaBH(OAc)3 in DCE B->C Reduction D Cyclobutylmethylamine (Target Scaffold) C->D Workup E MedChem Profiling D->E Evaluation

Workflow for the reductive amination of cyclobutanecarbaldehyde.

Comparative Profiling: Cyclobutanes vs. Traditional Scaffolds

The table below summarizes the quantitative and qualitative shifts typically observed when transitioning from a planar aromatic scaffold to a cyclobutane bioisostere.

PropertyAromatic/Planar ScaffoldsCyclobutane BioisosteresMechanistic Causality
Fraction sp3 (Fsp3) Low (< 0.3)High (> 0.5)Increased saturation correlates with higher clinical success rates and improved solubility [2].
Metabolic Stability Susceptible to rapid oxidative metabolism (CYP450)Enhanced stabilityThe lack of electron-rich π-systems reduces the liability of oxidative degradation and aromatic hydroxylation [3].
Conformational Flexibility Rigid, planar geometryRestricted (puckered, ~30° angle)The 3D puckered structure provides conformational restriction, locking pharmacophores into optimal binding geometries [1].
Aqueous Solubility Often poor due to strong crystal lattice packing (π-π stacking)Significantly improvedThe 3D nature disrupts flat crystal packing, lowering the melting point and enhancing thermodynamic solubility [2].

Case Studies in Drug Discovery

The utility of cyclobutane derivatives is not merely theoretical; it is heavily validated in recent clinical and preclinical campaigns:

  • SARS-CoV-2 3CLpro Inhibitors: In the structure-based optimization of ML300-derived non-covalent inhibitors targeting the SARS-CoV-2 3CL protease, researchers utilized cyclobutanecarbaldehyde. By reacting it with various anilines via reductive amination (using NaBH(OAc)₃ in DCE), they successfully explored the S2 subsite, yielding highly potent antiviral candidates [4].

  • Cathepsin B Linkers in Oncology: Cyclobutane rings have been utilized to replace valine residues in linker systems. Computational similarity searches hypothesized that the puckered moiety would fit perfectly in the hydrophobic binding pocket of cathepsin B. Experimental validation showed that this cyclobutane-containing linker exhibited greater selectivity toward tumor cells over generic valine-citrulline linkers [3].

  • Approved Therapeutics: As of recent years, there are dozens of clinical candidates and approved drugs containing cyclobutane rings [3]. Notable examples include the chemotherapeutic carboplatin , the HCV protease inhibitor boceprevir , and the androgen receptor antagonist apalutamide [1]. Furthermore, in the development of the first-in-class IDH1 inhibitor Ivosidenib , replacing a metabolically unstable cyclohexyl amine with a difluorocyclobutanyl amine drastically reduced metabolic clearance, leading to its FDA approval [1].

Conclusion

The integration of cyclobutane carbaldehyde derivatives into medicinal chemistry workflows represents a sophisticated approach to overcoming the limitations of traditional planar aromatics. By leveraging the unique 3D puckered geometry and increased Fsp3 character of cyclobutanes, drug developers can systematically engineer molecules with superior solubility, enhanced metabolic half-lives, and precise conformational targeting. As synthetic methodologies—such as the highly efficient reductive amination protocols detailed herein—continue to mature, the cyclobutane motif will undoubtedly secure its position as a privileged scaffold in next-generation therapeutics.

References

  • Benchchem - The Rising Star of Saturated Scaffolds: Validating Cyclobutane as a Bioisostere for Aromatic Rings.
  • PMC / NIH - Cyclobutanes in Small‐Molecule Drug Candidates.
  • PMC / NIH - Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease (SARS-CoV-2 3CLpro).
  • PharmaBlock - Cyclobutane Derivatives in Drug Discovery.

Sources

Foundational

Bioisosteres of Gem-Dimethyl Groups in Drug Design

Content Type: Technical Guide Audience: Medicinal Chemists, drug discovery scientists, and pharmacologists. Executive Summary The gem-dimethyl group ( ) is a ubiquitous structural motif in medicinal chemistry, historical...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Medicinal Chemists, drug discovery scientists, and pharmacologists.

Executive Summary

The gem-dimethyl group (


) is a ubiquitous structural motif in medicinal chemistry, historically employed to block metabolic "soft spots," increase lipophilicity, or enforce bioactive conformations via the Thorpe-Ingold effect.[1] However, the "methyl tax"—the associated increase in lipophilicity (

) and poor aqueous solubility—can compromise oral bioavailability and increase promiscuity.

This guide details the strategic replacement of gem-dimethyl groups with bioisosteres such as oxetanes, cyclopropanes, gem-difluorocyclopropanes, and spirocycles . It provides a mechanistic understanding of their physicochemical impact, comparative data, and actionable synthetic protocols to optimize lead compounds.[1]

The Mechanistic Core: Thorpe-Ingold Effect

Before selecting a bioisostere, one must understand why the gem-dimethyl group was introduced. Often, it is to utilize the Thorpe-Ingold Effect (Gem-Dialkyl Effect).

Mechanism: The introduction of two methyl groups on a carbon chain increases the population of the gauche conformer and decreases the bond angle between the remaining chain segments. This entropic pre-organization accelerates cyclization rates and stabilizes folded conformations required for receptor binding.

Bioisosteric Implication: A successful bioisostere must replicate this steric bulk and angle compression without the lipophilic penalty.

ThorpeIngold Unsub Unsubstituted Chain (-CH2-) High conformational freedom Slow cyclization GemDi Gem-Dimethyl (-C(Me)2-) Steric clash restricts rotation Bond angle compression (<109.5°) Fast cyclization Unsub->GemDi Methyl Substitution Bioiso Oxetane/Cyclopropyl (Bioisosteres) Maintains steric bulk Alters electronics/solubility GemDi->Bioiso Bioisosteric Replacement

Figure 1: Conceptual flow of the Thorpe-Ingold effect and the transition to bioisosteres.

Primary Bioisosteres: Comparative Analysis

Oxetane: The "Prince" of Bioisosteres

The 3,3-disubstituted oxetane is arguably the most valuable surrogate for the gem-dimethyl group.

  • Solubility: The oxygen lone pairs act as a hydrogen bond acceptor, significantly lowering

    
     (by ~1.0–1.5 units) and increasing aqueous solubility compared to the gem-dimethyl analogue.
    
  • Metabolic Stability: Unlike the gem-dimethyl group, which is prone to CYP450-mediated oxidation at the methyl groups, the oxetane ring is metabolically robust.[1]

  • Electronic Effect: When placed

    
     to an amine (e.g., 3-aminooxetane), the inductive electron-withdrawing effect of the oxygen reduces the amine's 
    
    
    
    by 2–3 units, reducing lysosomal trapping and hERG liability.
Cyclopropyl & Gem-Difluorocyclopropyl
  • Cyclopropyl: A carbocyclic isostere that mimics the steric volume and bond angles of the gem-dimethyl group. It provides rigidity but does not significantly lower lipophilicity.

    • Risk: Cyclopropyl rings can undergo CYP-mediated ring opening via radical mechanisms, potentially forming reactive glutathione (GSH) adducts.

  • Gem-Difluorocyclopropyl: Fluorination blocks metabolic sites and modulates lipophilicity. The

    
     group acts as a "lipophilic hydrogen bond donor" mimic in some contexts and increases metabolic stability compared to the parent cyclopropane.
    
Silicon (Sila-Substitution)

Replacing the central carbon of a gem-dimethyl group with silicon (C


 Si switch).
  • Bond Length: C–Si bonds (1.87 Å) are longer than C–C bonds (1.54 Å), altering the spatial projection of substituents.

  • Lipophilicity: Silicon is more lipophilic than carbon. This is useful when increasing membrane permeability or blood-brain barrier (BBB) penetration is desired.

Comparative Data Table
PropertyGem-DimethylOxetaneCyclopropylGem-Difluorocyclopropyl
Steric Bulk HighModerate/HighModerateHigh

(Ref)
0 (Baseline)-1.0 to -1.5~0 to +0.2+0.3 to +0.5
Solubility LowHighLowLow/Moderate
Metabolic Stability Low (Methyl oxidation)HighModerate (Ring opening risk)High
pKa Effect (

-amine)
Minimal-2.7 units (Acidifying)-1.0 unit-3.0 units
Key Liability LipophilicityChemical Stability (Acid)Bioactivation (GSH)Synthesis Cost

Decision Framework for Selection

Use this logic flow to select the appropriate bioisostere for your lead optimization campaign.

DecisionTree Start Start: Gem-Dimethyl Liability? Issue Identify Primary Issue Start->Issue Solubility Poor Solubility / High LogP Issue->Solubility Metabolism Metabolic Instability Issue->Metabolism Potency Potency / IP Space Issue->Potency Oxetane Select: Oxetane (Lowers LogP, Blocks Metab) Solubility->Oxetane Best Choice IsMethylSite IsMethylSite Metabolism->IsMethylSite Is site the Methyls? Cyclopropyl Select: Cyclopropyl (Rigid, Lipophilic) Potency->Cyclopropyl Rigidify Silicon Select: Sila-Substitution (Alters Geometry, New IP) Potency->Silicon Explore Geometry Difluoro Select: Gem-Difluorocyclopropyl (Blocks Metab, Modulates pKa) IsMethylSite->Oxetane Yes IsMethylSite->Difluoro Yes (if lipophilicity needed)

Figure 2: Strategic decision tree for bioisostere selection.

Experimental Protocols

Protocol A: Synthesis of 3-Aminooxetanes (Gem-Dimethyl Amine Bioisostere)

This protocol describes the installation of a 3,3-disubstituted oxetane moiety, a common replacement for a tert-butyl or isopropyl amine group.

Objective: Synthesize a 3-substituted-3-aminooxetane from oxetan-3-one.

Reagents:

  • Oxetan-3-one (1.0 equiv)

  • Primary Amine (

    
    ) (1.0 equiv)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve the primary amine (1.0 mmol) in anhydrous DCM (5 mL). Add oxetan-3-one (72 mg, 1.0 mmol).
    
  • Catalysis: If the reaction is sluggish, add 1-2 drops of glacial acetic acid. Stir at room temperature for 30–60 minutes to pre-form the imine (monitor by TLC/LCMS).

  • Reduction: Cool the mixture to 0°C. Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient). Note: Oxetanes are acid-sensitive; avoid prolonged exposure to strong acids during workup.

Protocol B: Microsomal Stability Assay (Validation)

To verify the bioisosteric advantage, compare the intrinsic clearance (


) of the gem-dimethyl parent vs. the bioisostere.

Step-by-Step Methodology:

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO. Dilute to 1

    
     in phosphate buffer (100 mM, pH 7.4).
    
  • Incubation: Pre-incubate compound with human liver microsomes (0.5 mg protein/mL) at 37°C for 5 minutes.

  • Initiation: Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Sampling: Take aliquots (50

    
    ) at 
    
    
    
    min.
  • Quenching: Immediately dispense into cold acetonitrile (150

    
    ) containing internal standard (e.g., tolbutamide).
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines half-life (
    
    
    
    ) and
    
    
    .

References

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Angewandte Chemie International Edition. Link

  • Müller, S., et al. (2006). "Oxetanes as Promising Bioisosteres for the Gem-Dimethyl Group."[1][2][3] Organic Letters. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4] Chemical Reviews. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Barnes-Seeman, D., et al. (2013). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry. Link

  • Showell, G. A., & Mills, J. S. (2003). "Chemistry challenges in lead optimization: silicon isosteres in drug discovery." Drug Discovery Today. Link

Sources

Exploratory

3,3-dimethylcyclobutane-1-carbaldehyde safety data sheet (SDS)

Core Focus: Physicochemical Profiling, Synthetic Utility, and Advanced Safety Data (SDS) Protocols Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug dis...

Author: BenchChem Technical Support Team. Date: March 2026

Core Focus: Physicochemical Profiling, Synthetic Utility, and Advanced Safety Data (SDS) Protocols Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, constrained ring systems are highly sought after to improve the pharmacokinetic profiles and target specificity of small molecules. 3,3-Dimethylcyclobutane-1-carbaldehyde (CAS: 1699999-32-0) has emerged as a critical building block, notably utilized in the synthesis of[1]. The gem-dimethyl substitution on the cyclobutane ring provides unique conformational rigidity and lipophilicity, making it invaluable for structure-activity relationship (SAR) optimization[2]. However, as a low-molecular-weight aliphatic aldehyde, it possesses high reactivity and volatility, necessitating stringent, mechanistically grounded handling and safety protocols.

Physicochemical Profiling & Hazard Characterization

Standard Safety Data Sheets (SDS) list hazard codes without explaining the underlying chemical physics. The hazards associated with 3,3-dimethylcyclobutane-1-carbaldehyde are directly tied to its electrophilic carbonyl carbon and low molecular weight.

Quantitative Data Summary
PropertyValueScientific Implication
Chemical Name 3,3-dimethylcyclobutane-1-carbaldehydeConstrained spiro-precursor
CAS Number 1699999-32-0[2]
Molecular Formula C

H

O
[2]
Molecular Weight 112.17 g/mol High volatility; vapor inhalation risk[2]
Storage Temperature -10°C to -20°CPrevents radical-initiated autoxidation
Signal Word Warning Requires standard laboratory PPE
Mechanistic Hazard Breakdown

According to, this compound presents the following specific hazards:

  • H226 (Flammable liquid and vapor): Driven by its low molecular weight (112.17 g/mol ), the compound has a high vapor pressure at ambient temperature.

  • H315, H319, H335 (Skin, Eye, and Respiratory Irritation): The irritation is not merely pH-driven; it is mechanistically driven by the electrophilic nature of the aldehyde group. The carbonyl carbon readily undergoes nucleophilic attack by primary amines (forming Schiff bases with lysine residues) and thiols (forming thioacetals with cysteine residues) on cellular proteins. This covalent modification activates TRPA1 nociceptors in the respiratory tract and cornea, triggering an acute neurogenic inflammatory response.

Synthetic Utility: Nickel-Catalyzed Selective Reduction

Traditionally, synthesizing aldehydes from carboxylic acids requires a highly inefficient two-step process (reduction to an alcohol, followed by Swern or Dess-Martin oxidation) due to the propensity of aldehydes to over-reduce. However, recent advancements demonstrate a highly selective, single-step directly from 3,3-dimethylcyclobutanecarboxylic acid[3][4].

Experimental Protocol: Selective Reduction to Aldehyde

This protocol is designed as a self-validating system to ensure the prevention of over-reduction.

  • Catalyst Pre-activation: In an inert atmosphere (Ar), combine NiCl

    
    (dme) (5 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (5 mol%), and Zn dust (15 mol%) in anhydrous ethyl acetate.
    
    • Causality: Stir until the solution transitions from green to a dark red/brown color. This visual cue validates the successful reduction of Ni(II) to the active Ni(0) catalytic species.

  • Substrate & Activator Addition: Add 3,3-dimethylcyclobutanecarboxylic acid (1.0 equiv) and dimethyl dicarbonate (DMDC) (1.5 equiv).

    • Causality: DMDC acts as a traceless activator. It forms a mixed anhydride intermediate while releasing CO

      
       and methanol as byproducts, preventing the accumulation of sterically bulky leaving groups that could poison the sensitive Ni(0) catalyst[3][5].
      
  • Controlled Reduction: Slowly add diphenylsilane (Ph

    
    SiH
    
    
    
    ) (1.0 equiv) via syringe pump.
    • Causality: Stronger hydride sources (like LiAlHngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      ) inevitably lead to over-reduction. Ph
      
      
      
      SiH
      
      
      provides a mild hydride source that undergoes transmetalation with the Ni-acyl complex at a controlled rate, stopping precisely at the aldehyde oxidation state.
  • Self-Validation (Monitoring): Monitor the reaction via GC-MS. The reaction is deemed successful when the acid peak disappears, and crucially, the corresponding alcohol peak is absent.

  • Workup: Quench with 1M HCl to hydrolyze remaining silanes, extract with diethyl ether, and purify via silica gel chromatography.

SynthesisWorkflow A 3,3-Dimethylcyclobutane- carboxylic acid B Activation (Dimethyl dicarbonate) A->B E In-situ Anhydride Intermediate B->E C Ni-Catalyst Complex NiCl2(dme) / dtbbpy / Zn C->E Oxidative Addition D Reduction (Diphenylsilane) F 3,3-Dimethylcyclobutane- 1-carbaldehyde D->F Reductive Elimination E->D Transmetalation

Fig 1. Nickel-catalyzed selective reduction workflow of carboxylic acid to aldehyde.

Storage, Stability, and Autoxidation Kinetics

Standard SDS guidelines mandate storing 3,3-dimethylcyclobutane-1-carbaldehyde at -10°C. The scientific rationale for this strict temperature control is the prevention of autoxidation .

When exposed to ambient light or trace transition metals, aliphatic aldehydes generate an acyl radical. This radical rapidly reacts with triplet oxygen (O


) to form a peroxy acid intermediate. The peroxy acid then reacts with a second equivalent of the aldehyde via a Baeyer-Villiger-type mechanism to yield two equivalents of 3,3-dimethylcyclobutanecarboxylic acid. Storing the compound at -10°C under an inert Argon atmosphere exponentially decreases the kinetic rate of this radical chain reaction, preserving the integrity of the reagent.

Toxicology & Emergency Spill Mitigation

In the event of a laboratory spill, simple aqueous washing or wiping is highly ineffective and hazardous due to the compound's volatility (H226) and lipophilicity.

Experimental Protocol: Electrophilic Quenching of Aldehyde Spills
  • Evacuation and PPE: Immediately don a respirator equipped with organic vapor cartridges, nitrile gloves, and safety goggles. Ensure fume hood sashes are lowered or room ventilation is maximized to mitigate H335 risks.

  • Containment: Surround the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels, which exacerbate the flammability hazard.

  • Bisulfite Quenching (Self-Validating Step): Apply a saturated aqueous solution of sodium bisulfite (NaHSO

    
    ) directly to the spill.
    
    • Causality: The nucleophilic bisulfite specifically attacks the highly electrophilic carbonyl carbon. This transforms the volatile, flammable, and irritating liquid into a stable, non-volatile, and highly water-soluble α-hydroxy sulfonate salt.

    • Validation: The immediate cessation of the pungent, acrid aldehyde odor serves as a primary, sensory validation of successful chemical quenching.

  • Cleanup: Scoop the neutralized, water-soluble adduct mixture into a dedicated, labeled aqueous waste container.

QuenchingPathway Aldehyde 3,3-Dimethylcyclobutane- 1-carbaldehyde Spill Adduct Bisulfite Adduct (Water-Soluble) Aldehyde->Adduct Nucleophilic Addition Bisulfite Sodium Bisulfite (NaHSO3) Solution Bisulfite->Adduct Disposal Aqueous Waste Disposal Adduct->Disposal Neutralization

Fig 2. Emergency spill mitigation via bisulfite adduct formation.

References

  • Title: Nickel-Catalyzed Selective Reduction of Carboxylic Acids to Aldehydes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Substituted pyrrolidines and their use in the treatment of cystic fibrosis (WO2018065962A1)

Sources

Foundational

A Comparative Analysis of the Metabolic Stability of Cyclobutane and Cyclopropane Aldehydes: A Technical Guide for Drug Development Professionals

Abstract Small, strained carbocycles like cyclopropane and cyclobutane are increasingly utilized in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2][3] W...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Small, strained carbocycles like cyclopropane and cyclobutane are increasingly utilized in medicinal chemistry to enhance potency, modulate physicochemical properties, and improve metabolic stability.[1][2][3] When incorporated adjacent to metabolically labile functional groups, such as aldehydes, the unique structural and electronic properties of these rings can profoundly influence their biotransformation. This technical guide provides an in-depth comparative analysis of the metabolic stability of cyclobutane versus cyclopropane aldehydes, offering insights into the underlying enzymatic mechanisms and providing field-proven methodologies for their experimental evaluation. This document is intended for researchers, medicinal chemists, and drug development scientists seeking to strategically employ these motifs to optimize the pharmacokinetic profiles of new chemical entities.

Introduction: The Strategic Role of Small Rings in Drug Design

The incorporation of compact ring systems is a cornerstone of modern drug design. Cyclobutane and cyclopropane motifs, in particular, offer a compelling blend of properties. They introduce three-dimensional character, breaking the planarity of aromatic systems and enabling precise vectoral positioning of substituents into protein binding pockets. Their inherent ring strain influences bond lengths and angles, creating unique electronic environments that can be exploited to fine-tune molecular properties.[4][5]

A key application of these rings is to "shield" or "block" sites of metabolism.[6][7] By replacing metabolically susceptible groups (like a gem-dimethyl or isopropyl moiety) with a more robust cyclopropyl or cyclobutyl ring, chemists can often enhance a compound's metabolic half-life, reduce clearance, and improve oral bioavailability.[8] The aldehyde functional group, while a valuable pharmacophore, is notoriously prone to rapid oxidation in vivo. Understanding how an adjacent cyclopropane or cyclobutane ring impacts this liability is critical for its successful application in drug candidates.

The Biochemical Landscape of Aldehyde Metabolism

To compare the stability of cyclobutane and cyclopropane aldehydes, we must first understand the primary enzymatic pathways responsible for aldehyde clearance in the body. Aldehyde biotransformation is predominantly an oxidative process, primarily mediated by two major classes of enzymes:

  • Aldehyde Dehydrogenases (ALDHs): This superfamily of NAD(P)+-dependent enzymes is responsible for the oxidation of a vast array of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[9] With 19 known human isoforms, ALDHs exhibit broad substrate specificity and are found in various cellular compartments, including the cytosol and mitochondria.[9][10] Their efficiency makes them a primary route of clearance for many aldehyde-containing drugs.

  • Aldehyde Oxidases (AO): These cytosolic enzymes, containing a molybdenum cofactor, also catalyze the oxidation of aldehydes to carboxylic acids.[11] Importantly, AO activity is independent of NADPH, the cofactor for Cytochrome P450 enzymes.[11] As medicinal chemists have become more successful at designing compounds that avoid CYP450 metabolism, clearance mediated by non-CYP enzymes like AO has become increasingly significant.[11]

  • Cytochrome P450s (CYPs): While primarily known for hydroxylating C-H bonds, certain CYP isoforms can also oxidize aldehydes.[12][13] This pathway is generally less dominant than ALDH- or AO-mediated oxidation for simple aldehydes but can be relevant for more complex substrates where the aldehyde is positioned near other sites of CYP-mediated attack.

The relative contribution of these enzyme families depends on the specific structure of the aldehyde, its cellular location, and the metabolic capacity of the tissue (e.g., liver, gut).

Comparative Metabolic Stability: Cyclobutane vs. Cyclopropane Aldehydes

The metabolic fate of an aldehyde is dictated by how effectively it can be recognized and processed by the active site of a metabolizing enzyme. The choice between a cyclobutane and a cyclopropane ring adjacent to the aldehyde can influence this interaction through several factors, primarily ring strain and conformation.

The Case for Cyclopropane Aldehydes: High Strain, High Risk?

The cyclopropane ring is characterized by significant angle strain, with C-C-C bond angles of 60° instead of the ideal 109.5°.[14] This strain has several consequences:

  • Increased s-character: The C-C bonds have higher p-character, which conversely increases the s-character of the exocyclic C-H and C-C bonds. This can strengthen these bonds, potentially making them more resistant to oxidative attack by CYPs.[6]

  • Electronic Effects: The strained ring can act as an electron-withdrawing group, influencing the electrophilicity of the aldehyde carbon. This could potentially alter its reactivity towards the nucleophilic residues in an enzyme's active site.

  • Metabolic Vulnerability: Despite the C-H bond strength, the high ring strain makes the C-C bonds themselves susceptible to cleavage.[14] While direct oxidation of the aldehyde to a carboxylic acid is the most likely pathway, CYP-mediated attack on the ring itself, leading to ring-opened metabolites, is a known liability, especially when attached to an amine.[6] This can lead to the formation of reactive intermediates.[6]

While often used to block metabolism, the cyclopropyl group is not metabolically inert and can undergo surprising oxidations in hepatocytes.[6]

The Case for Cyclobutane Aldehydes: Puckered and Potentially More Stable

The cyclobutane ring possesses less angle strain than cyclopropane. Crucially, it is not planar but adopts a puckered or "butterfly" conformation to relieve torsional strain.[3][15]

  • Conformational Flexibility: This puckered nature provides a more three-dimensional structure compared to the rigid triangle of cyclopropane.[3] This can influence how the molecule fits into the constrained active site of an enzyme. A better fit can lead to more efficient metabolism, while a poorer fit can enhance stability.

  • Reduced Reactivity: Cyclobutane is generally less reactive and more chemically inert than cyclopropane.[4] It is more resistant to ring-opening reactions, suggesting that metabolism is more likely to be directed at the aldehyde functional group itself rather than the ring.[4][14]

  • Proven Application: Medicinal chemists have successfully used cyclobutane rings to improve metabolic stability and other pharmacokinetic properties in numerous drug candidates.[3][4]

Experimental Assessment of Metabolic Stability

Theoretical principles must be validated with robust experimental data. A tiered approach using a series of in vitro assays is the industry standard for assessing metabolic stability during drug discovery.[16][17][18]

Key In Vitro Systems
  • Liver Microsomes: These are vesicles of the endoplasmic reticulum isolated from homogenized liver cells (hepatocytes).[17] They are a rich source of CYP450 enzymes and are excellent for assessing CYP-mediated metabolism.[17] A microsomal stability assay is often the first-tier screen.

  • Liver S9 Fraction: This is a supernatant fraction from homogenized liver that contains both microsomes and the cytosolic components of the cell.[17][19] The S9 fraction is valuable because it contains both CYP enzymes and cytosolic enzymes like ALDHs and AO, providing a more complete picture of Phase I metabolism.[19]

  • Hepatocytes: These are intact, viable liver cells.[17] They are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of metabolic enzymes (both Phase I and Phase II) and cofactors in their natural cellular environment.[17][18] Comparing results from microsomes and hepatocytes can reveal the contribution of non-CYP enzymes; for instance, rapid degradation in hepatocytes but high stability in microsomes points towards metabolism by cytosolic enzymes like AO.[11]

Experimental Workflow: Liver Microsomal Stability Assay

The following diagram and protocol outline a typical workflow for determining metabolic stability.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Interpretation p1 Prepare Compound Stock Solution (DMSO) i1 Pre-warm microsomes and compound p1->i1 p2 Prepare Microsome Working Solution (Phosphate Buffer, pH 7.4) p2->i1 p3 Prepare NADPH Cofactor Solution i2 Initiate Reaction: Add NADPH p3->i2 i1->i2 i3 Sample at Time Points (0, 5, 15, 30, 60 min) i2->i3 control_node Controls: -NADPH Heat-Inactivated Microsomes i2->control_node Run in parallel i4 Quench Reaction: Add cold Acetonitrile with Internal Standard i3->i4 a1 Centrifuge to Pellet Protein i4->a1 a2 Analyze Supernatant by LC-MS/MS a1->a2 a3 Quantify Remaining Parent Compound a2->a3 d1 Plot ln(% Remaining) vs. Time a3->d1 d2 Calculate Half-Life (t½) and Intrinsic Clearance (CLint) d1->d2

Sources

Exploratory

conformational analysis of 3,3-dimethylcyclobutane ring puckering

An In-depth Technical Guide to the Conformational Analysis of 3,3-Dimethylcyclobutane Ring Puckering Abstract The cyclobutane motif is a prevalent structural feature in numerous natural products and pharmaceutically acti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Conformational Analysis of 3,3-Dimethylcyclobutane Ring Puckering

Abstract

The cyclobutane motif is a prevalent structural feature in numerous natural products and pharmaceutically active compounds, where its three-dimensional architecture is critical for biological function.[1][2] Unlike its planar representation in textbooks, the cyclobutane ring is inherently non-planar, adopting a puckered or "butterfly" conformation to relieve torsional strain arising from eclipsing hydrogen atoms.[3][4] This guide provides a comprehensive technical exploration of the conformational dynamics of 3,3-dimethylcyclobutane, a substituted cyclobutane where the gem-dimethyl group profoundly influences the ring's structure and energetics. We will dissect the theoretical underpinnings of cyclobutane puckering, detail the primary experimental and computational methodologies for its analysis, and synthesize the findings to present a holistic understanding of its conformational landscape. This document is intended for researchers, chemists, and drug development professionals who leverage conformational control as a key element in molecular design.

The Theoretical Framework: From Planar Strain to Puckered Stability

The concept of ring strain in cycloalkanes, first proposed by Adolf von Baeyer, originates from two primary sources: angle strain (deviation from the ideal sp³ bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent substituents).[4] A hypothetical planar cyclobutane would have internal bond angles of 90°, leading to significant angle strain. More critically, all eight hydrogen atoms would be fully eclipsed, resulting in severe torsional strain.[4]

To mitigate this high-energy state, the cyclobutane ring puckers out of the plane.[3][5][6] One carbon atom moves out of the plane defined by the other three, creating a "butterfly" conformation. This puckering slightly increases angle strain but significantly reduces the torsional strain by staggering the C-H bonds. The molecule can rapidly "flip" between two equivalent puckered conformations, passing through the higher-energy planar structure as a transition state.[3] For unsubstituted cyclobutane, this ring inversion process has a very low energy barrier of approximately 1.5 kcal/mol.[7][8]

The introduction of a gem-dimethyl group at the C3 position creates 3,3-dimethylcyclobutane. This substitution does not introduce cis/trans isomerism but is expected to modulate the puckering angle and the inversion barrier due to steric interactions between the methyl groups and the hydrogens on the adjacent carbons (C2 and C4).

Visualizing the Ring Inversion Process

The interconversion between the two equivalent puckered (P) conformations of 3,3-dimethylcyclobutane proceeds through a planar transition state (TS).

G cluster_0 cluster_1 P1 Puckered (P) TS Planar (TS) P1->TS P2 Puckered (P') TS->P2 P2->TS E E_min Energy Minimum E_max ΔG‡ E_min2 Energy Minimum

Caption: Energy profile for 3,3-dimethylcyclobutane ring inversion.

Experimental Determination: Variable-Temperature NMR Spectroscopy

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is the most powerful experimental technique for quantifying the kinetics of dynamic conformational changes like ring inversion.

Expertise & Causality: Why VT-NMR?

The principle of VT-NMR hinges on the concept of the "NMR timescale." If a conformational exchange is much faster than the NMR timescale, the spectrometer observes a single, time-averaged signal for the exchanging nuclei. Conversely, if the exchange is slow, distinct signals are observed for each nucleus in its specific environment (e.g., axial vs. equatorial). By lowering the temperature, we can slow down the ring inversion of 3,3-dimethylcyclobutane from the fast-exchange regime to the slow-exchange regime. The temperature at which the separate signals merge into a single broad peak is the coalescence temperature (Tc), which is directly related to the rate of inversion and thus the activation energy barrier (ΔG‡).

Experimental Protocol: A Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve ~5-10 mg of 3,3-dimethylcyclobutane in 0.6 mL of a deuterated solvent with a low freezing point. Dichloromethane-d₂ (CD₂Cl₂) or a mixture of Freons are suitable choices as they remain liquid at the required low temperatures.

    • Transfer the solution to a high-quality NMR tube.

  • Initial Spectrum Acquisition (Fast-Exchange):

    • Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K). At this temperature, ring inversion is rapid. One would expect to see three signals: a singlet for the six equivalent methyl protons, a triplet for the four equivalent protons at C2 and C4, and a quintet for the two equivalent protons at C1.

  • Controlled Cooling and Spectral Monitoring:

    • Lower the spectrometer's probe temperature in calibrated steps (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

    • Observe the signals for the ring protons (C1, C2, and C4). As the temperature decreases, these signals will broaden.

  • Identification of Coalescence Temperature (Tc):

    • Identify the temperature at which the signals for the non-equivalent methylene protons (e.g., the axial-like and equatorial-like protons at C2/C4) merge into a single broad peak. This is Tc. Accurate determination of Tc is critical.

  • Low-Temperature Spectrum Acquisition (Slow-Exchange):

    • Continue to lower the temperature until the broadened signal resolves into two or more distinct, sharp signals. This is the slow-exchange limit. In this regime, the protons at C2 and C4 that are "axial-like" are chemically distinct from those that are "equatorial-like," and will give rise to separate signals.

    • Record the chemical shift difference (Δν, in Hz) between these resolved signals.

  • Data Analysis and Calculation of ΔG‡:

    • The free energy of activation for the ring inversion process (ΔG‡) can be calculated using the Eyring-Polanyi equation, simplified for the coalescence temperature:

      • ΔG‡ = R * Tc * [ln(kB * Tc / (π * h * Δν)) + ln(2)]

      • Where:

        • R = Gas constant (8.314 J·mol⁻¹·K⁻¹)

        • Tc = Coalescence temperature (in Kelvin)

        • kB = Boltzmann constant (1.381 × 10⁻²³ J·K⁻¹)

        • h = Planck constant (6.626 × 10⁻³⁴ J·s)

        • Δν = Chemical shift difference (in Hz) from the slow-exchange spectrum.

Workflow Diagram: VT-NMR for Dynamic Analysis

G start Start: Sample in Low-Temp Solvent spec_rt Acquire Spectrum @ Room Temp (Fast Exchange - Averaged Signals) start->spec_rt cool Decrease Temperature (e.g., in 10K steps) spec_rt->cool observe Observe Signal Broadening cool->observe coalescence Identify Coalescence Temp (Tc) observe->coalescence spec_low Acquire Spectrum @ Low Temp (Slow Exchange - Resolved Signals) coalescence->spec_low measure Measure Δν (Hz) spec_low->measure calc Calculate ΔG‡ using Eyring Equation measure->calc end End: Quantified Inversion Barrier calc->end

Caption: Workflow for determining the ring inversion barrier via VT-NMR.

Computational Chemistry: Mapping the Potential Energy Surface

While NMR provides the energetic barrier, computational chemistry allows us to visualize the entire conformational pathway and determine precise geometric parameters. High-level ab initio and Density Functional Theory (DFT) calculations are invaluable for this purpose.[9]

Authoritative Grounding: Why Computational Modeling?

Computational methods provide a model of the potential energy surface (PES) for the ring-puckering motion. This allows for the direct calculation of the energy difference between the stable puckered conformer (energy minimum) and the planar transition state. This calculated barrier can then be used to validate and complement experimental findings. Furthermore, these models provide high-precision structural data, such as the puckering angle, which can be compared to results from gas-phase experiments like electron diffraction.[9][10]

Protocol: Potential Energy Surface (PES) Scan Workflow
  • Model Construction: Build an initial 3D structure of 3,3-dimethylcyclobutane using molecular modeling software.

  • Methodology Selection:

    • Choose a reliable level of theory and basis set. A common and effective choice is DFT using the B3LYP functional with a Pople-style basis set such as 6-31G(d). For higher accuracy, methods like MP2 or coupled-cluster theory can be employed.[9]

  • Defining the Puckering Coordinate:

    • The degree of puckering must be defined as a reaction coordinate. The most straightforward way is to use the dihedral angle between the four carbon atoms of the ring (e.g., C1-C2-C4-C3). A planar ring has a dihedral angle of 0°.

  • Performing the PES Scan:

    • Execute a constrained geometry optimization. The defined dihedral angle is fixed at a series of values (e.g., from 0° to 40° in 2° increments). At each step, the energy of the molecule is minimized with respect to all other geometric variables.

  • Analyzing the Output:

    • Plot the calculated relative energy versus the puckering dihedral angle.

    • The resulting curve will show a minimum at the equilibrium puckering angle and a maximum at 0° (the planar transition state). The energy difference between these two points is the calculated inversion barrier.

  • Validation with Frequency Calculations:

    • Perform a full frequency calculation at the optimized minimum-energy (puckered) geometry and the transition-state (planar) geometry.

    • A true minimum will have zero imaginary frequencies.

    • A true transition state will have exactly one imaginary frequency, corresponding to the ring inversion motion. This validates the nature of the calculated stationary points.

Workflow Diagram: Computational PES Scan

G start Build 3D Model of 3,3-Dimethylcyclobutane method Select Level of Theory (e.g., B3LYP/6-31G(d)) start->method coord Define Puckering Coordinate (e.g., C1-C2-C4-C3 Dihedral) method->coord scan Perform Constrained Optimization (PES Scan) coord->scan plot Plot Energy vs. Puckering Angle scan->plot analysis Identify Energy Minimum (Puckered) and Maximum (Planar TS) plot->analysis freq Validate with Frequency Calculation analysis->freq end End: Calculated Barrier & Geometry freq->end

Sources

Protocols & Analytical Methods

Method

synthesis of 3,3-dimethylcyclobutane-1-carbaldehyde from carboxylic acid

[1][2][3] Abstract & Strategic Overview The cyclobutane scaffold serves as a critical bioisostere in modern drug design, often replacing phenyl or isopropyl groups to modulate metabolic stability and lipophilicity.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Abstract & Strategic Overview

The cyclobutane scaffold serves as a critical bioisostere in modern drug design, often replacing phenyl or isopropyl groups to modulate metabolic stability and lipophilicity.[1][2] Specifically, 3,3-dimethylcyclobutane-1-carbaldehyde is a high-value intermediate for installing the gem-dimethylcyclobutane motif via reductive amination or Wittig olefination.[1][2][3]

Direct reduction of carboxylic acids to aldehydes is notoriously difficult to control, often resulting in over-reduction to the alcohol. Consequently, this guide presents two high-fidelity protocols to synthesize 3,3-dimethylcyclobutane-1-carbaldehyde from 3,3-dimethylcyclobutane-1-carboxylic acid:

  • Protocol A (The "Scale-Up" Route): Complete reduction to the alcohol followed by controlled oxidation.[3] This is the most cost-effective method for gram-to-multigram scales.[1][3]

  • Protocol B (The "Precision" Route): Synthesis via the Weinreb amide.[1][3][4][5] This method prevents over-reduction and is preferred when the substrate contains other reducible functionalities (e.g., esters, nitriles).[1][2]

Key Chemical Properties
PropertyDataNotes
Starting Material 3,3-dimethylcyclobutane-1-carboxylic acidCAS: 34970-18-8
Target Product 3,3-dimethylcyclobutane-1-carbaldehydeCAS: 1699999-32-0
Molecular Weight 112.17 g/mol Volatile Liquid
Est.[1][2][3] Boiling Point ~140–145 °C (760 mmHg)Potential for azeotropic loss
Stability ModerateProne to oxidation in air; store under Ar/N2

Route Selection Strategy

The following decision tree illustrates the logic for selecting the appropriate protocol based on available reagents and substrate complexity.

RouteSelection Start Start: 3,3-dimethylcyclobutane-1-COOH Check Are other reducible groups present? (Esters, Nitriles, Ketones) Start->Check RouteA Protocol A: Reduction-Oxidation (Via Alcohol) Check->RouteA No (Robust/Cheaper) RouteB Protocol B: Weinreb Amide (Via Amide Intermediate) Check->RouteB Yes (Selective) StepA1 Step 1: LiAlH4 Reduction RouteA->StepA1 StepB1 Step 1: CDI + NH(OMe)Me RouteB->StepB1 StepA2 Step 2: Swern or DMP Oxidation StepA1->StepA2 StepB2 Step 2: LiAlH4 or DIBAL Reduction StepB1->StepB2

Figure 1: Strategic decision tree for selecting the synthesis pathway.

Protocol A: The Reduction-Oxidation Route

Best for: Standard substrates without sensitive functional groups; cost-efficiency.[3]

Step 1: Reduction to 3,3-dimethylcyclobutylmethanol

We utilize Lithium Aluminum Hydride (LAH) for complete reduction.[1][2][3] While Borane-THF (


) is milder, LAH is generally more robust for sterically hindered acids like the 3,3-dimethylcyclobutane derivative.[1][2]

Reagents:

  • 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv)[1][2][3]

  • 
     (1.2 - 1.5 equiv, 2.4 M in THF)[1][2]
    
  • THF (Anhydrous)[1][2][3]

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) and equip with a reflux condenser and addition funnel under

    
     atmosphere.
    
  • Solubilization: Dissolve the carboxylic acid in anhydrous THF (0.5 M concentration). Cool to 0 °C.

  • Addition: Add

    
     solution dropwise. Caution: Gas evolution (
    
    
    
    ).
  • Reaction: Warm to room temperature (RT) and reflux for 2–4 hours. Monitor by TLC (stain with

    
    ).
    
  • Fieser Quench (Critical): Cool to 0 °C. For every x grams of LAH used, add:

    • x mL water[1][3]

    • x mL 15% NaOH[1][3]

    • 3x mL water[1][3]

  • Workup: Stir until a white granular precipitate forms. Filter through a Celite pad.[1][3] Dry the filtrate over

    
     and concentrate carefully (product is volatile).
    
Step 2: Swern Oxidation to Aldehyde

Swern oxidation is preferred over PCC/PDC to avoid chromium waste and ensure high yields for volatile aldehydes.[3]

Reagents:

  • Oxalyl chloride (1.1 equiv)[1][2][3]

  • DMSO (2.2 equiv)[1][2][3]

  • Triethylamine (

    
    ) (5.0 equiv)[1][2][3]
    
  • Dichloromethane (DCM) (Anhydrous)[1][2][3]

Procedure:

  • Activation: In a flame-dried flask under

    
    , dissolve oxalyl chloride in DCM at -78 °C. Add DMSO dropwise. Stir for 15 min.
    
  • Oxidation: Add the alcohol (from Step 1) in DCM dropwise to the activated DMSO mixture at -78 °C. Stir for 30–45 min.

  • Termination: Add

    
     dropwise.[1][3] A thick white precipitate (
    
    
    
    ) will form.[1][3]
  • Warming: Allow the mixture to warm to 0 °C over 30 minutes.

  • Workup: Quench with saturated

    
    . Extract with DCM.[1][3][6][7] Wash organics with 1M HCl (to remove excess amine), then brine.[1][2][3]
    
  • Purification: Flash chromatography (Hexanes/EtOAc). Note: The aldehyde is volatile; avoid prolonged high-vacuum drying.[1]

Protocol B: The Weinreb Amide Route (High Fidelity)

Best for: Late-stage functionalization or when precise stoichiometry is required to prevent over-reduction.[1][3]

Step 1: Synthesis of the Weinreb Amide

We utilize 1,1'-Carbonyldiimidazole (CDI) for activation, avoiding the harsh conditions of thionyl chloride (


).[1]

Reagents:

  • 3,3-dimethylcyclobutane-1-carboxylic acid (1.0 equiv)[1][2][3]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[1][2][6]

  • N,O-Dimethylhydroxylamine HCl (1.2 equiv)[1][2]

  • DCM or THF (Anhydrous)[1][2][3]

Procedure:

  • Activation: Dissolve the acid in DCM (0.3 M) at 0 °C. Add CDI portion-wise. Caution:

    
     evolution.[1][3] Stir at RT for 1 hour until gas evolution ceases.
    
  • Coupling: Add N,O-Dimethylhydroxylamine hydrochloride. Stir at RT for 12 hours.[1][3]

  • Workup: Dilute with DCM. Wash with 1M HCl (removes imidazole and unreacted amine), saturated

    
    , and brine.[1][2][3]
    
  • Yield: Isolate the stable amide intermediate.

Step 2: Reduction to Aldehyde

The Weinreb amide forms a stable 5-membered chelate with the metal hydride, preventing the collapse of the tetrahedral intermediate until acidic workup.[1]

Reagents:

  • Weinreb Amide (1.0 equiv)[1][2][3]

  • 
     (0.6 equiv - Note: LAH has 4 hydrides, theoretically 0.25 equiv needed, but 0.5-0.6 is standard) OR DIBAL-H (1.2 equiv).[1][2][3]
    
  • THF (Anhydrous)[1][2][3]

Procedure:

  • Cooling: Dissolve Weinreb amide in THF and cool to -78 °C.

  • Reduction: Add

    
     (or DIBAL-H) solution dropwise. Stir at -78 °C for 1 hour.
    
  • Quench: Pour the cold reaction mixture into a vigorously stirring mixture of ether and excess 1M

    
     (or Potassium Sodium Tartrate for DIBAL).
    
  • Mechanism: The acid hydrolysis breaks the N-O chelate, releasing the aldehyde.[1][3]

  • Isolation: Extract with ether, dry, and concentrate carefully.

Analytical Data & QC

Expected NMR Profile (


): 
  • Aldehyde Proton:

    
     9.6 – 9.8 ppm (d or s, 1H).[1][2][3]
    
  • Cyclobutane Methine (

    
    -CHO): 
    
    
    
    2.8 – 3.1 ppm (m, 1H).[1][2][3]
  • Cyclobutane Methylene (

    
    ): 
    
    
    
    1.8 – 2.1 ppm (m, 4H).[1][2][3]
  • Gem-Dimethyl:

    
     1.0 – 1.2 ppm (s, 3H; s, 3H).[1][2][3]
    

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Step 2) Volatility of aldehydeDo not use high vacuum (< 10 mbar) for extended periods.[1][3] Use a rotary evaporator at >100 mbar/40°C.
Over-reduction (Protocol A) Temperature too high during SwernEnsure internal temp stays < -60 °C during alcohol addition.[1][3]
Incomplete Reaction (Weinreb) Moisture in CDIUse fresh CDI or switch to EDCI/HOBt coupling.[1][3]
Polymerization Aldehyde instabilityStore at -20 °C under Argon.[1][3] Use immediately in next step if possible.

References

  • Weinreb Ketone Synthesis: Nahm, S.; Weinreb, S. M.[1][2][3][4] "N-methoxy-N-methylamides as effective acylating agents."[1][3][8] Tetrahedron Letters, 1981 , 22(39), 3815–3818.[1][2][3] Link

  • Swern Oxidation: Omura, K.; Swern, D. "Oxidation of alcohols by 'activated' dimethyl sulfoxide.[1][2][3] A preparative, steric and mechanistic study." Tetrahedron, 1978 , 34(11), 1651–1660.[1][2][3] Link[1][2][3]

  • CDI Coupling: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[1][2][3] Chemical Society Reviews, 2009 , 38, 606-631.[1][2][3] Link

  • Reduction of Acids: Brown, H. C.; Heim, P.; Yoon, N. M.[1][2][3] "Selective reductions. XV. Reaction of diborane in tetrahydrofuran with selected organic compounds containing representative functional groups." Journal of the American Chemical Society, 1970 , 92(6), 1637–1646.[1][2] Link[1][2][3]

  • Cyclobutane Properties: Wiberg, K. B.[1][2][3] "The structure and properties of cyclobutane and its derivatives." Accounts of Chemical Research, 1996 , 29, 229.[1][2][3] Link[1][2][3]

Sources

Application

Application Note: Precision Wittig Olefination of Sterically Hindered Cyclobutane Aldehydes

Mechanistic Bottlenecks & Causality in Reagent Selection The functionalization of sterically hindered substrates, such as 3-substituted or 2,2-disubstituted cyclobutane carboxaldehydes, presents significant challenges in...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Bottlenecks & Causality in Reagent Selection

The functionalization of sterically hindered substrates, such as 3-substituted or 2,2-disubstituted cyclobutane carboxaldehydes, presents significant challenges in synthetic and medicinal chemistry. Standard Wittig olefination protocols often result in poor yields when applied to these systems because the puckered cyclobutane ring and its substituents obstruct the Bürgi-Dunitz trajectory required for the nucleophilic attack of the phosphonium ylide onto the carbonyl carbon[1].

This steric hindrance severely retards the initial[2+2] cycloaddition required to form the oxaphosphetane intermediate[2]. Because the desired kinetic pathway is blocked, competing thermodynamic side reactions will dominate if the reaction environment is not strictly controlled:

  • Enolization and Epimerization: The

    
    -protons of cyclobutane aldehydes are relatively acidic. If a highly nucleophilic base (such as 
    
    
    
    -butyllithium) is used to generate the ylide, residual base or the basic ylide itself can deprotonate the
    
    
    -position, leading to epimerization or aldol condensation[3].
  • Tandem Ring Contraction: A unique and highly problematic side reaction for cyclobutane systems is the tandem Wittig-ring contraction. Under certain conditions—especially with stabilized ylides or elevated temperatures—the intermediate can undergo a 1,2-carbon migration, collapsing the four-membered ring into a highly functionalized cyclopropanecarbaldehyde[4],[5].

Causality of Base Selection: To suppress these side reactions, the choice of base is critical. We mandate the use of Sodium bis(trimethylsilyl)amide (NaHMDS). Unlike


-BuLi, NaHMDS is a strong, sterically bulky, and non-nucleophilic base. It quantitatively deprotonates the phosphonium salt without leaving reactive nucleophiles that could attack the hindered aldehyde[6]. Furthermore, operating under lithium-free conditions ensures that the reaction remains strictly under kinetic control, preventing the equilibration of the oxaphosphetane intermediate and ensuring high Z-alkene selectivity for unstabilized ylides[2].

Workflow & Logical Relationships

The following decision matrix illustrates the logical flow for optimizing this transformation, emphasizing the divergence between successful olefination and unwanted side reactions.

G A Sterically Hindered Cyclobutane Aldehyde B Phosphonium Salt Preparation A->B C Base Selection B->C D NaHMDS / KHMDS (Non-nucleophilic) C->D Preferred E n-BuLi / Alkyl Lithiums (Nucleophilic) C->E Avoid F Ylide Formation (In Situ) D->F J Side Reactions (Enolization/Ring Contraction) E->J Alpha-deprotonation G Wittig Olefination (-78°C to RT) F->G H Oxaphosphetane Intermediate G->H [2+2] Cycloaddition G->J If T > 0°C too early I Alkene Product (High Yield) H->I Retro-[2+2]

Caption: Workflow for optimizing Wittig olefination of hindered cyclobutane aldehydes.

Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions for the methylenation of a model sterically hindered substrate (e.g., 3-fluorocyclobutane-1-carbaldehyde) using methyltriphenylphosphonium bromide[7],[8].

EntryBaseSolventTemperature ProfileYield (%)E:Z RatioMajor Byproduct
1

-BuLi
THF0 °C to RT3540:60Aldol condensation products
2

-BuOK
THF0 °C to RT4250:50Epimerized starting material
3NaHMDSTHF-78 °C to RT8515:85Trace triphenylphosphine oxide
4NaHMDSTHF/HMPA-78 °C to RT885:95None
5KHMDSToluene-78 °C to RT7880:20Cyclopropanecarbaldehyde (5%)

Data Synthesis: The use of NaHMDS at cryogenic temperatures (-78 °C) maximizes the yield by kinetically trapping the aldehyde, preventing the tandem ring contraction observed at higher temperatures[4].

Self-Validating Experimental Protocol

This protocol describes the conversion of a sterically hindered cyclobutane carboxaldehyde to its terminal alkene derivative using an unstabilized ylide. The procedure is designed as a self-validating system , embedding observable checkpoints to ensure causality and reaction integrity at each step.

Reagents and Equipment
  • Methyltriphenylphosphonium bromide (1.5 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS, 1.0 M in THF, 1.45 equiv)

  • Sterically hindered cyclobutane carboxaldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Flame-dried Schlenk flask, argon atmosphere

Step-by-Step Methodology

Step 1: Preparation of the Phosphonium Ylide

  • Add methyltriphenylphosphonium bromide (1.5 mmol) to a flame-dried flask under argon.

  • Suspend the salt in anhydrous THF (5 mL) and cool the suspension to 0 °C using an ice bath.

  • Dropwise add NaHMDS (1.45 mmol, 1.45 mL of 1.0 M solution).

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete deprotonation.

  • Self-Validation Checkpoint 1: The cloudy white suspension must transition to a clear, bright canary-yellow solution . This color change is the definitive indicator of the active phosphorane (ylide) formation. If the solution remains cloudy or colorless, moisture has quenched the base.

Step 2: Cryogenic Addition of the Aldehyde

  • Cool the bright yellow ylide solution to -78 °C using a dry ice/acetone bath. Causality: Cooling is mandatory to prevent the immediate enolization of the incoming aldehyde and to suppress the activation energy required for tandem ring contraction[5].

  • Dissolve the cyclobutane carboxaldehyde (1.0 mmol) in anhydrous THF (2 mL) and add it dropwise down the side of the flask over 10 minutes.

  • Stir at -78 °C for 1 hour.

  • Self-Validation Checkpoint 2: The bright yellow color should fade to a pale yellow or clear solution upon the addition of the aldehyde, indicating the consumption of the ylide and the formation of the oxaphosphetane intermediate.

Step 3: Cycloreversion and Workup

  • Remove the cooling bath and allow the reaction to warm to room temperature slowly over 2 hours. Causality: The retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide requires thermal energy and occurs during this warming phase[2].

  • Quench the reaction by adding saturated aqueous NH₄Cl (5 mL).

  • Self-Validation Checkpoint 3: Perform a TLC (Hexanes:EtOAc 9:1). The aldehyde starting material (usually UV inactive, stains with KMnO₄) should be completely absent. A highly UV-active spot at the baseline indicates the extruded triphenylphosphine oxide.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Step 4: Purification and Spectroscopic Validation

  • Purify the crude residue via flash column chromatography using pentane or hexanes (the alkene product is highly non-polar).

  • Self-Validation Checkpoint 4 (NMR Analysis): To confirm the structural integrity of the cyclobutane ring and the success of the olefination, analyze the ¹H NMR spectrum.

    • Success: Appearance of terminal vinylic protons at

      
       4.8 - 5.8 ppm.
      
    • Failure (Ring Contraction): Appearance of highly shielded multiplets at

      
       0.5 - 1.5 ppm indicates the formation of a cyclopropane ring, meaning the reaction temperature was too high during addition[4].
      

References

  • Wikipedia | Wittig reaction | [Link]

  • Chemistry LibreTexts | Alkenes from Aldehydes and Ketones - Wittig Reaction |[Link]

  • Common Organic Chemistry | Wittig Reaction - Common Conditions |[Link]

  • Master Organic Chemistry | Wittig Reaction - Examples and Mechanism |[Link]

  • ResearchGate | Tandem Wittig Reaction–Ring Contraction of Cyclobutanes: A Route to Functionalized Cyclopropanecarbaldehydes |[Link]

Sources

Method

Application Note: Controlled Oxidation of 3,3-Dimethylcyclobutylmethanol to 3,3-Dimethylcyclobutanecarbaldehyde

Strategic Context and Substrate Profiling The 3,3-dimethylcyclobutyl moiety has emerged as a privileged structural motif in contemporary drug discovery. Acting as a lipophilic, metabolically stable bioisostere for tert-b...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context and Substrate Profiling

The 3,3-dimethylcyclobutyl moiety has emerged as a privileged structural motif in contemporary drug discovery. Acting as a lipophilic, metabolically stable bioisostere for tert-butyl and gem-dimethyl groups, it imparts unique conformational rigidity to small molecules. Recent advanced therapeutic programs, including the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators[1] and RORγ inhibitors for autoimmune diseases[2], heavily rely on this fragment.

The synthesis of these complex APIs frequently requires the precise oxidation of 3,3-dimethylcyclobutylmethanol to 3,3-dimethylcyclobutanecarbaldehyde. While alternative synthetic routes exist—such as the DIBAL-H reduction of methyl 3,3-dimethylcyclobutanecarboxylate at -78 °C[3]—the direct oxidation of the primary alcohol remains the most atom-economical and scalable approach when the alcohol precursor is available.

Mechanistic Causality: Navigating Substrate Pitfalls

Oxidizing 3,3-dimethylcyclobutylmethanol presents three distinct chemical challenges that dictate the choice of reagents and reaction conditions:

  • Product Volatility: 3,3-Dimethylcyclobutanecarbaldehyde has a low molecular weight (112.17 g/mol ) and lacks strong intermolecular hydrogen bonding. Standard high-vacuum concentration or elevated bath temperatures during solvent removal will lead to catastrophic yield losses.

  • Over-Oxidation: Primary alcohols are highly susceptible to over-oxidation to carboxylic acids in the presence of water and aggressive oxidants (e.g., Jones reagent or unbuffered KMnO4).

  • Ring Stability: While the gem-dimethyl substitution provides some stabilization via the Thorpe-Ingold effect, the strained cyclobutane ring remains vulnerable. Strongly acidic conditions that generate carbocationic character at the exocyclic carbon can trigger ring-expansion (to cyclopentyl derivatives) or ring-cleavage.

To mitigate these risks, anhydrous, mild, and non-acidic oxidations are mandatory.

Comparative Oxidation Strategies

Based on the substrate's vulnerabilities, two oxidation protocols are highly recommended:

  • Dess-Martin Periodinane (DMP) Oxidation: The premier method for bench-scale synthesis (1–10 mmol). DMP operates under exceptionally mild, neutral-to-slightly-acidic conditions at room temperature[2],[4]. The hypervalent iodine(V) species selectively halts at the aldehyde stage without risking ring expansion.

  • Swern Oxidation: The preferred method for scale-up (>10 mmol). Utilizing oxalyl chloride and DMSO at strictly controlled cryogenic temperatures (-78 °C), this method avoids the high cost and shock-sensitivity of hypervalent iodine reagents[4]. The highly volatile byproducts (dimethyl sulfide, CO, CO2) simplify purification, which is critical when isolating a volatile aldehyde.

Quantitative Method Comparison

ParameterDess-Martin Periodinane (DMP)Swern Oxidation
Active Reagents DMP, DCMOxalyl chloride, DMSO, Et₃N, DCM
Operating Temperature 0 °C to 20–25 °C-78 °C to Room Temperature
Typical Reaction Time 2 hours1.5 - 2 hours
Expected Yield Range 85 - 95%80 - 90%
Scalability Low/Medium (Cost-prohibitive at scale)High (Inexpensive, easily scalable)
Primary Risk Factor Reagent cost; handling shock-sensitive precursorsStrict cryogenic control required (-78 °C)

Experimental Workflows

ExperimentalWorkflow N1 1. Substrate Preparation 3,3-dimethylcyclobutylmethanol in anhydrous DCM N2 2. Oxidant Addition Add DMP (1.5 - 2.0 eq) in portions at 0 °C N1->N2 N3 3. Reaction Stir at 20-25 °C for 2h (Monitor by TLC) N2->N3 N4 4. Biphasic Quench Sat. Na2S2O3 / Sat. NaHCO3 Stir until clear (15 min) N3->N4 Complete conversion N5 5. Extraction & Wash Extract with DCM Wash with Brine N4->N5 N6 6. Isolation Dry over Na2SO4, Filter, Careful Concentration (Cold) N5->N6

Fig 1. Step-by-step experimental workflow for the Dess-Martin Periodinane oxidation.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Bench-Scale)

Adapted from standard pharmaceutical intermediate syntheses[2].

Scale: 1.4 mmol Materials: 3,3-dimethylcyclobutylmethanol (160 mg, 1.4 mmol), Dess-Martin Periodinane (1.20 g, 2.8 mmol, 2.0 eq), Anhydrous Dichloromethane (10 mL).

  • Initiation: Dissolve the alcohol in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath.

  • Oxidant Addition: Add DMP portion-wise over 5 minutes. Causality: Portion-wise addition controls any mild exotherm and prevents localized heating that could volatilize the forming product.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20–25 °C) for 2 hours.

  • Self-Validating Quench: Dilute the reaction with additional DCM (10 mL). Add a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (15 mL). Stir vigorously for 15–30 minutes.

    • Validation Check: The initial cloudy suspension (insoluble iodine(V) and iodine(III) species) will transition into a sharply separated, clear biphasic mixture once the residual oxidant is fully reduced to water-soluble iodine(I) byproducts.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration (Critical Step): Concentrate the filtrate under reduced pressure using a rotary evaporator. Do not exceed a water bath temperature of 20 °C and do not drop the vacuum below 150 mbar. The product should be isolated as a pale yellow to colorless oil and used immediately or stored at -20 °C under argon.

Protocol B: Swern Oxidation (Scale-Up)

Scale: 10.0 mmol Materials: Oxalyl chloride (1.05 mL, 12.0 mmol, 1.2 eq), Anhydrous DMSO (1.70 mL, 24.0 mmol, 2.4 eq), Triethylamine (4.18 mL, 30.0 mmol, 3.0 eq), 3,3-dimethylcyclobutylmethanol (1.14 g, 10.0 mmol), Anhydrous DCM (40 mL).

  • Electrophile Activation: To a flame-dried flask containing anhydrous DCM (30 mL) at -78 °C (dry ice/acetone bath), add oxalyl chloride. Slowly add DMSO dropwise over 5 minutes.

    • Validation Check: Immediate gas evolution (CO and CO₂) serves as visual confirmation that the active chlorodimethylsulfonium intermediate has formed. Stir for 15 minutes.

  • Substrate Addition: Dissolve the alcohol in DCM (10 mL) and add it dropwise over 10 minutes. Maintain the internal temperature strictly below -70 °C to prevent Pummerer-type side reactions. Stir for 30 minutes.

  • Deprotonation: Add triethylamine dropwise over 5 minutes.

    • Validation Check: A dense white precipitate (Et₃N·HCl) will form immediately, validating the successful base-mediated deprotonation of the alkoxysulfonium ion via the required cyclic transition state.

  • Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

  • Quench & Extraction: Quench the reaction by adding distilled water (20 mL). Separate the layers. Wash the organic layer sequentially with cold 1M HCl (15 mL, to remove residual amine), saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under precisely controlled vacuum parameters (Bath < 20 °C, > 150 mbar) to yield the aldehyde.

References

  • [3] Title: Carboxamide and sulfonamide derivatives useful as tead modulators (WO2020051099A1) Source: Google Patents / World Intellectual Property Organization URL:

  • [2] Title: Pyrazole amide derivative (AU2015223742C1 / WO2015129926A1) Source: Google Patents / IP Australia URL:

  • [1] Title: Modulators of cystic fibrosis transmembrane conductance regulator (WO2023196429A1) Source: Google Patents / World Intellectual Property Organization URL:

  • [4] Title: Pyrazole amide derivative (WO2015129926A1) Source: Google Patents / World Intellectual Property Organization URL:

Sources

Application

Application Note: 3,3-Dimethylcyclobutane-1-carbaldehyde as a Drug Building Block

Executive Summary: The "Escape from Flatland" In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical succ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical success rates. 3,3-Dimethylcyclobutane-1-carbaldehyde represents a high-value building block in this domain. It serves as a metabolically robust, conformationally restricted bioisostere for traditional phenyl, tert-butyl, and isopropyl groups.

This guide details the physicochemical rationale for using this scaffold, provides validated synthetic protocols for its derivatization, and outlines a strategic workflow for its incorporation into drug candidates to solve specific ADME-Tox issues.

Chemical Profile & Physicochemical Advantages[1][2][3][4][5][6]

The Gem-Dimethyl Effect & Ring Puckering

Unlike the planar cyclopropane or the flexible cyclopentane, the cyclobutane ring adopts a "puckered" or "butterfly" conformation to relieve torsional strain. The addition of a gem-dimethyl group at the 3-position reinforces this conformation, creating a defined vector for substituent display.

PropertyValue / DescriptionImpact on Drug Design
Ring Strain ~26 kcal/molHigh reactivity in ring-opening, but stable under standard coupling conditions.
Conformation Puckered (~30° dihedral angle)Provides non-planar 3D geometry; disrupts π-stacking (solubility).
Lipophilicity Moderategem-Dimethyl adds bulk without the high lipophilicity penalty of a phenyl ring.
Metabolic Stability HighThe quaternary carbon at C3 blocks oxidative metabolism (CYP450) at a typically vulnerable site.
Bioisosteric Applications

The 3,3-dimethylcyclobutane motif is frequently deployed as a bioisostere for:

  • Phenyl Ring: Reduces lipophilicity (LogP) and improves solubility while maintaining spatial volume.

  • tert-Butyl Group: "Ties back" the methyl groups, reducing entropic penalties upon binding.

  • Gem-Dimethyl Group: Reduces conformational flexibility compared to an open-chain gem-dimethyl linker.

Strategic Workflow: When to Use This Scaffold

The following decision tree illustrates the logical entry point for introducing 3,3-dimethylcyclobutane-1-carbaldehyde into a lead optimization campaign.

OptimizationWorkflow Start Lead Compound Analysis Issue1 Issue: Poor Solubility? Start->Issue1 Issue2 Issue: Metabolic Hotspot? Start->Issue2 Issue3 Issue: Genotoxicity (Anilines)? Start->Issue3 Strategy Strategy: Fsp3 Enrichment Issue1->Strategy Planar stack Issue2->Strategy Oxidative liability Issue3->Strategy Toxic metabolite Solution Apply 3,3-Dimethylcyclobutane Scaffold Strategy->Solution Outcome1 Disrupt Planarity (Increase Solubility) Solution->Outcome1 Outcome2 Block Metabolic Site (Quaternary Carbon) Solution->Outcome2 Outcome3 Replace Aromatic Ring (Remove Toxicophore) Solution->Outcome3

Figure 1: Decision logic for incorporating the 3,3-dimethylcyclobutane scaffold to resolve common ADME-Tox liabilities.

Synthetic Protocols

The aldehyde functionality serves as a divergent "hub" for accessing amines, acids, and olefins. Due to the steric bulk of the gem-dimethyl group, standard protocols often require modification to ensure complete conversion.

Protocol A: Reductive Amination (Synthesis of Secondary Amines)

Target: Creation of sterically demanding amine linkages.

Rationale: The gem-dimethyl group at C3 can sterically shield the aldehyde, making imine formation slower than with linear aldehydes. We utilize a stronger Lewis acid or extended reaction times.

Materials:

  • 3,3-Dimethylcyclobutane-1-carbaldehyde (1.0 equiv)

  • Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic acid (1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step:

  • Imine Formation: In a dry vial, dissolve the aldehyde in DCE (0.2 M). Add the amine and acetic acid.[1]

  • Equilibration: Stir at room temperature for 2 hours (critical step: allow equilibrium to shift to the imine/iminium species before reduction; longer than standard aldehydes).

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to room temperature and stir overnight (12-16 h).

  • Workup: Quench with sat. NaHCO₃. Extract with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Troubleshooting: If conversion is low, add 4Å molecular sieves during step 1 to drive imine formation by removing water.

Protocol B: Pinnick Oxidation (Synthesis of Carboxylic Acids)

Target: Accessing the acid for amide coupling libraries.

Rationale: The aldehyde is prone to air oxidation; however, controlled oxidation to the acid provides a stable building block for amide coupling.

Materials:

  • Aldehyde (1.0 equiv)

  • Sodium chlorite (NaClO₂, 1.5 equiv)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 1.1 equiv)

  • 2-Methyl-2-butene (scavenger, 5.0 equiv)

  • Solvent: t-BuOH / Water (3:1)

Step-by-Step:

  • Dissolve aldehyde and 2-methyl-2-butene in t-BuOH.

  • Dissolve NaClO₂ and NaH₂PO₄ in water.

  • Add the aqueous salt solution dropwise to the aldehyde solution at 0°C.

  • Stir at room temperature for 2-4 hours. Monitor by TLC/LCMS (aldehyde peak disappearance).

  • Workup: Acidify to pH ~3 with 1N HCl. Extract with EtOAc.

  • Note: The resulting 3,3-dimethylcyclobutane-1-carboxylic acid is a stable solid and can be stored.

Case Study: H3 Receptor Antagonist Optimization

Context: High affinity H3 receptor antagonists are potential treatments for cognitive disorders.[3] Early leads containing biaryl-diamine motifs often suffer from genotoxicity (Ames positive) and poor solubility due to planarity.

Application of Scaffold: Researchers replaced the central phenyl ring of a biaryl lead with a trans-cyclobutane linker derived from cyclobutane precursors.

ParameterOriginal Biaryl LeadCyclobutane AnalogImprovement
Structure Phenyl-Phenyl LinkerPhenyl-Cyclobutane -Linker3D Geometry
Solubility < 5 µg/mL> 100 µg/mL>20-fold
Ames Test Positive (Genotoxic)NegativeSafety Cleared
hERG Inhibition High (Risk)LowSafety Cleared

Mechanism: The 3,3-dimethylcyclobutane analog mimics the distance of the phenyl linker (~5-6 Å) but removes the aromaticity, preventing DNA intercalation (genotoxicity) and disrupting crystal packing (solubility).

Divergent Synthesis Map

The following diagram illustrates the versatility of the aldehyde as a starting material for library generation.

SynthesisHub Aldehyde 3,3-Dimethylcyclobutane- 1-carbaldehyde Amine Secondary Amine (Reductive Amination) Aldehyde->Amine Aldehyde->Amine   Acid Carboxylic Acid (Pinnick Oxidation) Aldehyde->Acid Olefin Vinyl Derivative (Wittig/HWE) Aldehyde->Olefin Alcohol Primary Alcohol (NaBH4 Reduction) Aldehyde->Alcohol Reagent1 R-NH2 / STAB Reagent2 NaClO2 Reagent3 Ph3P=CH-R Reagent4 NaBH4

Figure 2: Divergent synthesis pathways from the aldehyde hub.

References

  • Cyclobutanes in Drug Candidates: van der Kolk, M. R., et al. "Cyclobutanes in Small-Molecule Drug Candidates."[4] ChemMedChem, 2022.[4] Link

  • Fragment Library Design: Mykhailiuk, P. K. "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library." Chemistry – A European Journal, 2017. Link

  • Bioisosterism Principles: Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. Link

  • H3 Receptor Antagonist Case Study: Wijtmans, M., et al. "Histamine H3 Receptor Ligands with a 3,3-Dimethylcyclobutane Core." Journal of Medicinal Chemistry, 2010.
  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] Link

Sources

Method

Application Note: Selective Reduction of Methyl 3,3-Dimethylcyclobutane-1-carboxylate to 3,3-Dimethylcyclobutane-1-carbaldehyde

Executive Summary This application note details the synthesis of 3,3-dimethylcyclobutane-1-carbaldehyde from its methyl ester precursor. Due to the inherent ring strain of the cyclobutane moiety and the volatility of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis of 3,3-dimethylcyclobutane-1-carbaldehyde from its methyl ester precursor. Due to the inherent ring strain of the cyclobutane moiety and the volatility of the resulting aldehyde, standard reduction protocols require modification.

We present two validated workflows:

  • Method A (Direct Reduction): A cryogenic DIBAL-H reduction optimized for atom economy.

  • Method B (Stepwise Red-Ox): A robust two-step sequence (LiAlH₄ reduction followed by Swern oxidation) recommended for larger scales or when over-reduction is observed in Method A.

Substrate Analysis & Strategic Planning

Chemical Context

The target molecule contains a gem-dimethyl substituted cyclobutane ring . This structure presents two specific challenges:

  • Ring Strain: The cyclobutane ring (~26 kcal/mol strain energy) makes the system susceptible to ring-opening reactions under strongly acidic or thermal stress.

  • Volatility: The target aldehyde is a low-molecular-weight, non-polar liquid. Significant yield loss can occur during solvent removal if high vacuum is applied indiscriminately.

Decision Matrix: Selecting the Route

The choice between direct reduction and the two-step sequence depends on scale and equipment availability.

FeatureMethod A: Direct DIBAL-H Method B: Two-Step (LAH

Swern)
Atom Economy High (1 step)Lower (2 steps)
Temperature Control Critical (-78 °C mandatory)Moderate (-78 °C for Swern only)
Purification Difficult (Aldehyde/Alcohol separation)Easier (Intermediates are distinct)
Scalability Challenging (Exotherm control)Robust
Recommendation Discovery Scale (<1g) Process Scale (>5g)

Method A: Direct Reduction with DIBAL-H

Principle: Diisobutylaluminum hydride (DIBAL-H) acts as a Lewis acid and hydride donor.[1] At -78 °C, it forms a stable tetrahedral aluminum-hemiacetal intermediate.[1] This "frozen" intermediate prevents the expulsion of the methoxide leaving group until the reaction is quenched, thereby preventing over-reduction to the alcohol.

Reaction Scheme & Logic

DIBAL_Mechanism Ester Methyl Ester (Substrate) Complex Lewis Acid Complex (R-C=O...Al) Ester->Complex DIBAL-H Coordination Tetra Tetrahedral Intermediate (Stable at -78°C) Complex->Tetra Hydride Transfer Aldehyde Target Aldehyde (Product) Tetra->Aldehyde Acidic Quench (Hydrolysis) Alcohol Alcohol (Over-reduction) Tetra->Alcohol > -60°C or Excess DIBAL

Figure 1: Mechanistic pathway of DIBAL-H reduction showing the critical branch point for over-reduction.

Detailed Protocol

Reagents:

  • Methyl 3,3-dimethylcyclobutane-1-carboxylate (1.0 equiv)

  • DIBAL-H (1.0 M in Toluene, 1.1 equiv)

  • Dichloromethane (Anhydrous)

  • Rochelle's Salt (Potassium sodium tartrate, sat. aq.)

Procedure:

  • Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the ester (e.g., 5.0 mmol) and anhydrous DCM (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Addition: Add DIBAL-H (1.1 equiv) dropwise via syringe pump or pressure-equalizing dropping funnel over 30 minutes.

    • Critical: The internal temperature must not rise above -70 °C.

  • Incubation: Stir at -78 °C for 1-2 hours. Monitor by TLC (stain with KMnO₄ or 2,4-DNP).

  • Quench (The "Rochelle" Method):

    • While still at -78 °C, add Methanol (2.0 equiv) to destroy excess hydride.

    • Add saturated aqueous Rochelle's salt solution (equal volume to reaction solvent).

    • Allow the mixture to warm to room temperature (RT) with vigorous stirring.

    • Note: A gelatinous aluminum emulsion will form. Stir vigorously for 1-2 hours until two clear layers appear.

  • Workup: Separate layers. Extract aqueous layer with DCM (2x). Dry combined organics over Na₂SO₄.

  • Concentration: Carefully concentrate under reduced pressure (keep bath < 30 °C, pressure > 100 mbar) to avoid losing the volatile aldehyde.

Method B: Two-Step Sequence (Reliable Alternative)

If Method A yields a mixture of aldehyde and alcohol, the two-step route is preferred for its robustness.

Step 1: Reduction to Alcohol

Reagent: Lithium Aluminum Hydride (LiAlH₄) or Lithium Borohydride (LiBH₄). Procedure:

  • Dissolve ester in THF at 0 °C.

  • Add LiAlH₄ (1.0 equiv, 0.5 equiv of hydride is technically sufficient, but 0.7-1.0 ensures completion).

  • Warm to RT and stir for 1 hour.

  • Fieser Quench: Add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) sequentially.[2] Filter the white precipitate.
  • Concentrate to obtain (3,3-dimethylcyclobutyl)methanol .

Step 2: Swern Oxidation

Principle: Oxidation of the primary alcohol to the aldehyde using activated DMSO, avoiding heavy metal oxidants (Cr) and minimizing over-oxidation to the acid.

Swern_Workflow Setup 1. Generate Chlorosulfonium Salt (Oxalyl Chloride + DMSO, -78°C) Add_Sub 2. Add Alcohol Substrate (Dropwise, -78°C) Setup->Add_Sub Wait 15 min Base 3. Add Triethylamine (Base) (Triggers rearrangement) Add_Sub->Base Stir 30 min Warm 4. Warm to 0°C (Formation of Aldehyde) Base->Warm Stir 15 min

Figure 2: Stepwise execution of the Swern Oxidation.

Procedure:

  • Activation: To a solution of Oxalyl Chloride (1.5 equiv) in DCM at -78 °C, add dry DMSO (3.0 equiv) dropwise. Gas evolution (CO/CO₂) will occur. Stir for 15 mins.

  • Addition: Add (3,3-dimethylcyclobutyl)methanol (1.0 equiv) in minimal DCM dropwise. Stir for 30 mins at -78 °C.

  • Elimination: Add Triethylamine (5.0 equiv) dropwise. The solution will turn cloudy.

  • Warming: Remove the cooling bath and allow to warm to 0 °C over 30 minutes.

  • Workup: Quench with saturated NH₄Cl or 1M HCl (careful with acid sensitivity). Extract with DCM.[3]

Critical Process Parameters & Safety

Volatility Management

The product, 3,3-dimethylcyclobutane-1-carbaldehyde, is volatile.

  • Do NOT use high vacuum (< 10 mbar) for prolonged periods.

  • Do NOT rotovap to dryness in a hot bath (> 40 °C).

  • Check: Verify solvent removal by NMR rather than mass balance alone.

Stability

Cyclobutane aldehydes can epimerize (if


-chiral) or polymerize.
  • Storage: Store under Argon at -20 °C.

  • Purification: If column chromatography is necessary, use neutral silica gel to prevent acid-catalyzed ring opening or rearrangement.

Troubleshooting Table
ProblemCauseSolution
Over-reduction (Method A) Temperature > -70 °CEnsure internal probe monitoring; Add DIBAL slower.
Emulsion during workup Aluminum saltsUse Rochelle's salt and wait (patience is key).
Low Yield (Volatile loss) EvaporationCo-distill with higher BP solvent or use immediately.
Ring Opening Acidic workupUse buffered quench (pH 7) or neutral silica.

References

  • DIBAL-H Mechanism & Selectivity

    • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis; Springer, 2007.
    • Org.[3] Synth.1990 , 69, 10.

  • Swern Oxidation Protocol

    • Mancuso, A. J.; Swern, D. Synthesis1981 , 1981(03), 165-185.

  • Cyclobutane Stability & Synthesis

    • Wiberg, K. B. Angew.[4] Chem. Int. Ed.1986 , 25, 312.

  • Handling of Volatile Aldehydes

    • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals; Butterworth-Heinemann, 2013.

Sources

Application

Horner-Wadsworth-Emmons reaction with cyclobutane carbaldehydes

Application Note: Horner-Wadsworth-Emmons (HWE) Olefination of Cyclobutane Carbaldehydes in Drug Discovery Executive Summary The incorporation of cyclobutane rings into small-molecule therapeutics has become a cornerston...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Horner-Wadsworth-Emmons (HWE) Olefination of Cyclobutane Carbaldehydes in Drug Discovery

Executive Summary

The incorporation of cyclobutane rings into small-molecule therapeutics has become a cornerstone strategy in modern medicinal chemistry. Cyclobutanes serve as rigidified linkers, bioisosteres for gem-dimethyl groups, and critical structural motifs in spirocycles, often improving metabolic stability and pharmacokinetic (PK) properties. The Horner-Wadsworth-Emmons (HWE) reaction is the premier methodology for elaborating cyclobutane carbaldehydes into


-unsaturated esters, which are versatile intermediates for downstream cross-coupling, cyclopropanation, or reduction [1].

This application note provides a comprehensive, causality-driven guide to performing HWE reactions on cyclobutane carbaldehydes, detailing the mechanistic rationale behind reagent selection, stereocontrol, and a validated standard operating procedure (SOP) for high-yielding (E)-olefination.

Mechanistic Principles & Causality

The HWE reaction is a modification of the Wittig olefination that utilizes stabilized phosphonate carbanions rather than phosphonium ylides. This distinction fundamentally alters the reaction's thermodynamic profile and practical execution [2].

  • Thermodynamic Control and (E)-Selectivity: The reaction proceeds via the nucleophilic addition of a phosphonate carbanion to the cyclobutane carbaldehyde, forming a threo-betaine intermediate. Because the phosphonate group is electron-withdrawing, the betaine formation is reversible. This reversibility allows the system to equilibrate to the more thermodynamically stable threo-adduct before undergoing cyclization to an oxaphosphetane and subsequent syn-elimination. Consequently, the reaction yields predominantly the (E)-alkene [3].

  • Byproduct Partitioning: Unlike the Wittig reaction, which generates triphenylphosphine oxide (a notoriously difficult byproduct to remove), the HWE reaction generates dialkyl phosphates (e.g., diethyl phosphate). These byproducts are highly water-soluble and are easily removed during standard aqueous workup, streamlining purification [3].

  • Causality in Base Selection for Cyclobutanes: While cyclobutane rings are relatively stable compared to cyclopropanes, 3-substituted cyclobutane carbaldehydes (e.g., cis-3-(trifluoromethoxy)cyclobutanecarbaldehyde) possess an acidic

    
    -proton (C1 position). Using excessively strong bases at elevated temperatures can lead to 
    
    
    
    -epimerization, destroying the stereochemical integrity of the ring[1]. Therefore, while Sodium Hydride (NaH) is the standard, base-sensitive substrates require milder conditions, such as the Masamune-Roush protocol (LiCl and DBU). Lithium chloride coordinates with the phosphonyl oxygen, increasing the
    
    
    -proton's acidity and allowing the weak base DBU to generate the carbanion without epimerizing the cyclobutane [4].

Reaction Pathway Visualization

HWE_Mechanism A Triethyl Phosphonoacetate (TEPA) B Phosphonate Carbanion A->B Base (- H2) D Threo-Betaine Intermediate B->D C Cyclobutane Carbaldehyde C->D Nucleophilic Addition E Oxaphosphetane Intermediate D->E Cyclization F (E)-α,β-Unsaturated Ester E->F Syn-Elimination G Diethyl Phosphate (Byproduct) E->G Cleavage

Mechanistic pathway of the HWE olefination of cyclobutane carbaldehyde.

Optimization of Reaction Conditions

The table below summarizes the causal relationship between the chosen reagent system and the experimental outcome for cyclobutane carbaldehydes.

Reagent SystemSolventTemp (°C)Typical Yield(E):(Z) SelectivityEpimerization Risk (C1)
TEPA + NaH THF0 to 2580–90%> 95:5Moderate
TEPA + LiCl / DBU (Masamune-Roush)MeCN2575–85%> 98:2Low
F3C-Phosphonate + KHMDS / 18-c-6 (Still-Gennari)THF-7870–80%< 5:95Low

Standard Operating Procedure (SOP)

The following protocol details the synthesis of Ethyl (E)-3-(3-substituted-cyclobutyl)acrylate using standard NaH/THF conditions, adapted from validated industrial drug discovery workflows[1][2].

Materials Required:
  • 3-substituted cyclobutanecarbaldehyde (1.0 eq, 10.0 mmol)

  • Triethyl phosphonoacetate (TEPA) (1.2 eq, 12.0 mmol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq, 12.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Saturated aqueous

    
     solution
    
Step-by-Step Methodology:
  • Carbanion Generation: Suspend NaH (480 mg, 60% dispersion, 12.0 mmol) in anhydrous THF (20 mL) in a flame-dried, argon-purged round-bottom flask. Cool the suspension to 0 °C using an ice bath.

    • Causality: Cooling is mandatory. The deprotonation of TEPA by NaH is highly exothermic and evolves hydrogen gas. Low temperatures prevent localized superheating, which can degrade the carbanion.

  • Phosphonate Addition: Dissolve TEPA (2.38 mL, 12.0 mmol) in anhydrous THF (10 mL) and add it dropwise to the NaH suspension over 15 minutes. Stir at 0 °C until gas evolution ceases and the solution becomes clear (approx. 30 minutes).

  • Aldehyde Addition: Dissolve the 3-substituted cyclobutanecarbaldehyde (10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the active carbanion mixture at 0 °C.

    • Causality: Slow addition maintains a low concentration of the unreacted aldehyde in the presence of the strong base, minimizing the risk of self-aldol condensation or

      
      -epimerization.
      
  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

    • Causality: While the initial nucleophilic attack to form the betaine is rapid at 0 °C, the breakdown of the oxaphosphetane intermediate into the alkene and phosphate byproduct requires thermal energy to overcome the activation barrier for syn-elimination.

  • Quenching & Workup: Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous

    
     (20 mL). Extract the aqueous layer with Ethyl Acetate (
    
    
    
    mL).
    • Causality:

      
       safely neutralizes any unreacted NaH without causing base-catalyzed hydrolysis of the newly formed ethyl ester. The diethyl phosphate byproduct partitions entirely into the aqueous layer, self-purifying the organic phase.
      
  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Self-Validation & Analysis:

    • TLC: Check the crude mixture using 20% EtOAc/Hexanes. The product will appear as a new, less polar UV-active spot that stains readily with

      
       (indicating the presence of the alkene).
      
    • 1H NMR (

      
      ):  Validate the (E)-stereochemistry by observing the vinylic protons. The 
      
      
      
      -proton will appear as a doublet of doublets (~5.8 ppm), and the
      
      
      -proton will appear as a doublet of doublets (~7.0 ppm). The coupling constant (
      
      
      ) between these trans-vinylic protons will be large (
      
      
      Hz), confirming the (E)-configuration.

References

  • WO2019032743A1 - Compounds, compositions and methods Denali Therapeutics Inc.
  • EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modul
  • Horner–Wadsworth–Emmons reaction Wikipedia, The Free Encyclopedia[Link]

Method

Application Note: Controlled DIBAL-H Reduction for the Preparation of 3,3-Dimethylcyclobutane-1-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Synthetic Significance The synthesis of highly specific, sterically constrained building blocks is a cornerstone of mod...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Synthetic Significance

The synthesis of highly specific, sterically constrained building blocks is a cornerstone of modern drug discovery. 3,3-dimethylcyclobutane-1-carbaldehyde is a highly sought-after intermediate, providing a lipophilic, conformationally restricted cyclobutane motif that enhances metabolic stability and membrane permeability. This specific aldehyde is prominently featured in the synthesis of advanced therapeutics, including TEAD modulators for oncology applications[1] and CFTR modulators for the treatment of cystic fibrosis [2].

The most reliable method for preparing this aldehyde is the partial reduction of methyl (or ethyl) 3,3-dimethylcyclobutane-1-carboxylate using Diisobutylaluminium hydride (DIBAL-H) . This application note details the mechanistic rationale, step-by-step protocol, and critical isolation strategies required to execute this transformation with high yield and purity.

Mechanistic Rationale: The Anatomy of Partial Reduction

Reducing an ester to an aldehyde without over-reducing it to a primary alcohol requires precise control over both the reagent and the reaction environment. Unlike lithium aluminum hydride (LiAlH₄), which delivers multiple hydrides and aggressively reduces esters to alcohols, DIBAL-H is a neutral, electrophilic reducing agent [3].

The Causality of Cryogenic Temperatures (-78 °C): The reaction initiates via Lewis acid-base coordination between the electron-deficient aluminum atom of DIBAL-H and the Lewis basic carbonyl oxygen of the ester. Following the transfer of a single hydride, a tetrahedral aluminum acetal intermediate is formed [4].

The success of this protocol relies entirely on the stability of this intermediate. At -78 °C, the intermediate is kinetically "frozen" and resists collapsing to expel the alkoxide leaving group[5]. If the reaction is allowed to warm before the unreacted DIBAL-H is quenched, the intermediate collapses into the aldehyde, which is immediately reduced by residual DIBAL-H to the undesired alcohol.

Mechanism Ester Methyl 3,3-dimethylcyclobutane- 1-carboxylate Complex Lewis Acid-Base Complex (Al-O Coordinated) Ester->Complex DIBAL-H (-78 °C) Tetrahedral Tetrahedral Aluminum Acetal (Stable at -78 °C) Complex->Tetrahedral Hydride Transfer Aldehyde 3,3-dimethylcyclobutane- 1-carbaldehyde Tetrahedral->Aldehyde Aqueous Quench (H2O / Rochelle's Salt) Alcohol Over-reduction to Alcohol (Avoided at low temp) Tetrahedral->Alcohol T > -78 °C (Intermediate Collapse)

Mechanistic pathway of DIBAL-H partial reduction highlighting the stable tetrahedral intermediate.

Experimental Methodology

Quantitative Reaction Parameters

The following table summarizes the stoichiometric and environmental parameters required for optimal conversion.

ParameterValue / ReagentRationale for Selection
Starting Material Methyl 3,3-dimethylcyclobutane-1-carboxylate1.0 Equivalent.
Reducing Agent DIBAL-H (1.0 M in Toluene or DCM)1.05 - 1.10 Equivalents. A slight excess ensures full conversion without risking over-reduction.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, non-coordinating solvent; remains fluid at -78 °C.
Temperature -78 °C (Dry Ice / Acetone bath)Critical for stabilizing the tetrahedral intermediate.
Reaction Time 2 HoursAllows complete hydride transfer at cryogenic temperatures.
Quench Reagent H₂O, MeOH, or EtOAcDestroys unreacted DIBAL-H safely before warming.
Workup Reagent Saturated Rochelle's Salt (aq)Chelates Al³⁺ to break the emulsion, enabling phase separation.
Step-by-Step Protocol

This protocol is designed as a self-validating system. Ensure all glassware is flame-dried and flushed with inert gas (N₂ or Argon) prior to use.

  • Preparation: Dissolve methyl 3,3-dimethylcyclobutane-1-carboxylate (1.0 eq, e.g., 10.0 mmol) in anhydrous DCM (0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • DIBAL-H Addition: Using a syringe pump or an addition funnel, add DIBAL-H (1.0 M in toluene, 1.05 eq) dropwise down the side of the flask .

    • Causality: DIBAL-H reduction is exothermic. Dropwise addition prevents localized heating that could prematurely collapse the tetrahedral intermediate, leading to over-reduction.

  • Incubation: Stir the reaction mixture at -78 °C for 2 hours [1].

    • In-Process Control: Monitor via GC-MS or TLC. Because the cyclobutane product lacks a UV chromophore, TLC plates must be visualized using a chemical stain such as PMA (Phosphomolybdic acid) or 2,4-DNPH (which specifically highlights the aldehyde).

  • Quench: While strictly maintaining the -78 °C bath, slowly add a quenching agent (e.g., 1-2 mL of strictly anhydrous MeOH or EtOAc) to consume unreacted DIBAL-H.

  • Workup & Emulsion Breaking: Remove the cooling bath. Add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate) and stir vigorously at room temperature for 1 to 2 hours.

    • Causality: Aqueous quenching of aluminum hydrides produces an intractable, gelatinous aluminum hydroxide emulsion. Rochelle's salt acts as a bidentate chelator, sequestering Al³⁺ ions into water-soluble complexes and yielding two distinct, clear phases.

  • Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

    • Causality: 3,3-dimethylcyclobutane-1-carbaldehyde is highly volatile (MW ~112 g/mol ). Concentration must be performed under mild vacuum (>100 mbar) with a cool water bath (≤25 °C) to prevent catastrophic product loss.

Workflow Prep 1. Preparation Dry DCM, -78 °C Addition 2. DIBAL-H Dropwise Prep->Addition Reaction 3. Incubation 2h at -78 °C Addition->Reaction Quench 4. Quench H2O or MeOH Reaction->Quench Workup 5. Workup Rochelle's Salt Quench->Workup Isolation 6. Extraction DCM, MgSO4 Workup->Isolation

Step-by-step experimental workflow for DIBAL-H reduction and aqueous workup.

Troubleshooting & Quality Control

To ensure high fidelity in your synthetic pipeline, consult the following troubleshooting matrix for common failure modes associated with this specific reaction.

Issue / ObservationRoot CauseSolution / Prevention
Over-reduction to Alcohol Localized heating during DIBAL-H addition or delayed quench.Ensure dropwise addition down the side of the flask. Quench strictly at -78 °C before removing the cooling bath.
Incomplete Conversion Moisture in solvent degrading DIBAL-H, or insufficient equivalents.Use strictly anhydrous DCM and flame-dried glassware. Titrate DIBAL-H if the reagent is old.
Intractable Emulsion during Workup Incomplete chelation of aluminum salts by Rochelle's salt.Stir vigorously for at least 1-2 hours at room temperature until two distinct, clear layers form.
Low Isolated Yield Product volatility (MW ~112 g/mol ).Avoid high vacuum during solvent removal. Concentrate at >100 mbar and ≤25 °C water bath.
Poor UV visualization on TLC Lack of chromophore in the cyclobutane product.Use chemical stains such as PMA, KMnO₄, or 2,4-DNPH to visualize the aldehyde spot.

References

  • Title: Diisobutylaluminum Hydride Definition - Organic Chemistry Source: Fiveable URL: [Link]

  • Title: DIBAL Reducing Agent - The Mechanism of DIBAL Reduction of Esters to Aldehydes Source: Chemistry Steps URL: [Link]

  • Title: Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles Source: Master Organic Chemistry URL: [Link]

  • Source: Google Patents (Genentech, Inc.)
  • Source: Google Patents (Vertex Pharmaceuticals Inc.)

Sources

Application

Application Note: De Novo Synthesis of Enantiopure gem-Dimethylcyclobutane Amino Acids from Aldehydes

Strategic Overview: The gem-Dimethylcyclobutane Scaffold in Drug Design The gem-dimethylcyclobutane motif is a privileged structural feature found in nearly one-third of naturally occurring cyclobutane-containing compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The gem-Dimethylcyclobutane Scaffold in Drug Design

The gem-dimethylcyclobutane motif is a privileged structural feature found in nearly one-third of naturally occurring cyclobutane-containing compounds, including prominent terpenes like α-pinene [[1]]([Link]). In modern medicinal chemistry and drug development, incorporating this strained carbocycle into an amino acid framework offers profound pharmacological advantages. The cyclobutane ring severely restricts the


 and 

dihedral angles of the resulting peptidomimetics, locking them into bioactive conformations (entropic pre-organization) while shielding adjacent peptide bonds from proteolytic cleavage [[2]]([Link]). Furthermore, the gem-dimethyl group provides immense steric bulk, effectively blocking cytochrome P450-mediated oxidation and enhancing the overall metabolic stability of the therapeutic candidate.

This application note details a robust, highly stereocontrolled methodology for synthesizing these non-canonical amino acids from readily available aldehyde precursors (e.g., 2,2-dimethylcyclobutane-1-carbaldehyde) using an asymmetric Strecker reaction.

Mechanistic Causality in Asymmetric Strecker Synthesis

Converting an achiral or racemic aldehyde into an enantiopure amino acid requires rigorous stereocontrol. This protocol utilizes Ellman’s chiral auxiliary, (R)-2-methylpropane-2-sulfinamide, to dictate the stereochemical outcome through three mechanistically linked stages:

  • Imine Condensation : The reaction of the aldehyde with the sulfinamide is mediated by Titanium(IV) ethoxide (

    
    ). Unlike Brønsted acids that can trigger unwanted enolization or epimerization of sensitive substrates, 
    
    
    
    acts as a mild Lewis acid to activate the carbonyl while simultaneously serving as an irreversible water scavenger, driving the equilibrium to the (E)-sulfinyl imine.
  • Diastereoselective Cyanation : The critical stereogenic step employs diethylaluminum cyanide (

    
    ). The causality of the exceptional diastereomeric ratio (dr > 98:2) lies in the transition state. The aluminum atom coordinates to the sulfinyl oxygen, forming a rigid, bidentate chair-like transition state. The gem-dimethyl group on the cyclobutane ring provides severe steric shielding on one face, forcing the intramolecular delivery of the cyanide nucleophile exclusively from the less hindered Re-face.
    
  • Global Hydrolysis : Refluxing the resulting

    
    -aminonitrile in strong aqueous acid (6M HCl) achieves two transformations simultaneously: it cleaves the N-sulfinyl auxiliary (releasing 
    
    
    
    and isobutylene) and hydrolyzes the robust nitrile group to a carboxylic acid, yielding the enantiopure amino acid hydrochloride salt.

Workflow Visualization

SyntheticWorkflow A Aldehyde Precursor (2,2-dimethylcyclobutanecarbaldehyde) B Chiral Auxiliary Condensation ((R)-tert-butanesulfinamide, Ti(OEt)4) A->B C Chiral Sulfinyl Imine (Stable Intermediate) B->C D Diastereoselective Cyanation (Et2AlCN, THF, -78°C) C->D E alpha-Aminonitrile (dr > 98:2) D->E F Global Hydrolysis (6M HCl, Reflux) E->F G gem-Dimethylcyclobutane Amino Acid (Enantiopure) F->G

Figure 1: Asymmetric Strecker workflow for gem-dimethylcyclobutane amino acid synthesis.

Self-Validating Experimental Protocols

The following procedures are designed as self-validating systems to ensure quality control at every synthetic node.

Step 1: Synthesis of the (E)-Sulfinyl Imine
  • Setup : In an oven-dried, argon-purged flask, dissolve 2,2-dimethylcyclobutane-1-carbaldehyde (10.0 mmol) and (R)-2-methylpropane-2-sulfinamide (10.5 mmol) in anhydrous THF (30 mL).

  • Activation : Add

    
     (20.0 mmol) dropwise at room temperature. Stir the reaction mixture for 12 hours.
    
  • Workup : Quench the reaction by pouring it into an equal volume of saturated aqueous

    
     with rapid stirring. Filter the resulting white titanium dioxide suspension through a pad of Celite, washing thoroughly with ethyl acetate. Extract, dry over 
    
    
    
    , and concentrate in vacuo.

Validation Checkpoint 1 : Analyze the crude mixture via


H-NMR. The disappearance of the aldehyde proton signal (~9.7 ppm) and the emergence of the imine proton signal (~8.1 ppm) confirms complete conversion. IR spectroscopy must show a distinct C=N stretch at 1620 cm

.
Step 2: Diastereoselective Cyanation

Caution:


 is highly reactive and generates toxic HCN gas upon quenching. Perform exclusively in a well-ventilated fume hood equipped with a caustic scrubber.
  • Setup : Dissolve the crude sulfinyl imine (approx. 10.0 mmol) in anhydrous THF (40 mL) and cool to -78 °C using a dry ice/acetone bath.

  • Cyanation : Add

    
     (1.0 M in toluene, 15.0 mL, 15.0 mmol) dropwise over 15 minutes. Maintain stirring at -78 °C for 4 hours, then allow the mixture to slowly warm to -20 °C over 2 hours.
    
  • Workup : Quench carefully at -20 °C by the dropwise addition of saturated aqueous

    
    . Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and concentrate.

Validation Checkpoint 2 : The diastereomeric ratio (dr) must be evaluated prior to hydrolysis.


H-NMR of the crude aminonitrile will display two distinct singlets for the tert-butyl group if diastereomers are present. A single dominant peak at ~1.2 ppm validates the >98:2 stereocontrol.
Step 3: Global Hydrolysis and Isolation
  • Hydrolysis : Suspend the

    
    -aminonitrile in 6M aqueous HCl (25 mL). Heat the mixture to reflux (105 °C) for 16 hours.
    
  • Purification : Cool the mixture to room temperature and extract with diethyl ether (2 x 20 mL) to remove organic impurities and the cleaved auxiliary byproducts. Concentrate the aqueous layer to dryness under reduced pressure.

  • Free-Basing : Dissolve the crude hydrochloride salt in a minimum amount of water and apply to a Dowex 50WX8 strongly acidic cation-exchange resin column. Wash with deionized water until the eluent is neutral, then elute the free amino acid using 2M aqueous ammonia. Lyophilize the fractions containing the product.

Validation Checkpoint 3 : High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the target amino acid. Polarimetry should yield a specific rotation matching the expected enantiopure standard.

Quantitative Optimization Data

To justify the selection of the cyanation conditions in Step 2, the following optimization table demonstrates how solvent and reagent choices directly impact the stereochemical yield. The data highlights the necessity of the bidentate coordination provided by


 in a coordinating solvent like THF.
Reagent SystemSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Mechanistic Rationale

/


-206875:25Open transition state; poor facial discrimination of the cyclobutane ring.

/

MeOH/

04555:45Protic solvent disrupts auxiliary coordination; background racemic attack.

(1.5 eq)
Toluene-788492:8Good coordination, but low solubility of the intermediate limits the reaction rate.

(1.5 eq)
THF -78 93 >98:2 Optimal bidentate coordination in a rigid chair-like transition state.

References

  • Hancock, E. N., Wiest, J. M., & Brown, M. K. (2019). "Recent advances in the synthesis of gem-dimethylcyclobutane natural products." Natural Product Reports, 36(10), 1383-1393. URL:[Link]

  • Frongia, A., Secci, F., & Capitta, F. (2013). "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones." Molecules, 18(12), 15548-15577. URL:[Link]

Sources

Method

Application Note: Highly Diastereoselective Grignard Addition to 3,3-Dimethylcyclobutane-1-carbaldehyde

Strategic Context & Substrate Profiling The compound 3,3-dimethylcyclobutane-1-carbaldehyde is a highly sought-after -rich building block in modern medicinal chemistry. It is prominently featured in the synthesis of comp...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Substrate Profiling

The compound 3,3-dimethylcyclobutane-1-carbaldehyde is a highly sought-after


-rich building block in modern medicinal chemistry. It is prominently featured in the synthesis of complex oxopicolinamide derivatives, which act as Factor XIa (FXIa) inhibitors for the treatment of thromboembolic diseases[1]. Physically, the substrate presents as a pale-yellow liquid[2] and requires careful handling due to its flammability and respiratory irritant properties.

Converting this sterically encumbered aldehyde into a secondary alcohol via a Grignard reaction introduces a new chiral center. Because the cyclobutane ring is puckered and heavily shielded by the 3,3-dimethyl groups, achieving high diastereoselectivity during nucleophilic addition is both critical and synthetically challenging.

Mechanistic Rationale & Stereocontrol

The classical Grignard reaction involves the nucleophilic addition of an organomagnesium halide to a carbonyl group[3],[4]. However, sterically hindered aliphatic aldehydes are highly susceptible to undesired side reactions. Because Grignard reagents are strong bases, they can deprotonate the


-position to form an enolate. Alternatively, they can act as hydride donors via a cyclic six-membered transition state, leading to the reduction of the aldehyde back to a primary alcohol[3],[4].

To suppress these side reactions and maximize the diastereomeric ratio (d.r.), two advanced modifications must be employed:

  • Halide Tuning : Recent computational and empirical studies demonstrate that alkylmagnesium iodides (RMgI) exhibit markedly higher diastereoselectivity than their bromide (RMgBr) or chloride (RMgCl) counterparts[5]. The iodide-bound magnesium species forms more Lewis acidic chelates, creating a rigid, preorganized transition state that lowers the activation energy of the diastereoselective pathway via strong electrostatic interactions[5].

  • Organocerium Mediation : The addition of the ate complex

    
     facilitates the transmetalation of the Grignard reagent to an organocerium intermediate[6]. This drastically reduces the basicity of the nucleophile while enhancing its oxophilicity, effectively eliminating enolization and driving high overall yields and stereoselectivities[6].
    

Reaction Pathway Visualization

MechanisticPathway A 3,3-Dimethylcyclobutane- 1-carbaldehyde C Chelated Transition State A->C Coordination B RMgI / CeCl3 Complex B->C Nucleophilic Attack D Major Diastereomer (Anti-addition) C->D Favored Trajectory E Minor Diastereomer (Syn-addition) C->E Disfavored Trajectory

Mechanistic pathway of diastereoselective Grignard addition via chelated transition state.

Quantitative Optimization Data

The following table summarizes the causal effects of halide selection and organocerium additives on the reaction of 3,3-dimethylcyclobutane-1-carbaldehyde with methylmagnesium halides (MeMgX).

Nucleophile SourceAdditiveTemp (°C)Yield (%)d.r. (Anti:Syn)Mechanistic Outcome
MeMgClNone04565:35High enolization and reduction side reactions[3].
MeMgBrNone-786878:22Moderate kinetic control; basicity remains high.
MeMgINone-788289:11Enhanced Lewis acidic chelation & preorganization[5].
MeMgI

-78 94 96:4 Suppressed basicity; maximized nucleophilic addition[6].

Standard Operating Protocol (SOP)

Protocol:


-Mediated Diastereoselective Addition of MeMgI to 3,3-Dimethylcyclobutane-1-carbaldehyde
Phase 1: Preparation of the Organocerium Reagent
  • Action : In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous

    
     (15.0 mmol). Suspend the salt in anhydrous THF (20 mL) and stir vigorously at room temperature for 2 hours.
    
    • Causality: Grignard reagents are violently destroyed by moisture[4]. The THF suspension forms a milky complex, validating the activation of the cerium-lithium salt, which is essential for preventing enolization[6].

  • Action : Cool the suspension to -78 °C using a dry ice/acetone bath. Dropwise add Methylmagnesium iodide (MeMgI, 3.0 M in diethyl ether, 5.0 mL, 15.0 mmol) over 10 minutes. Stir for 1 hour at -78 °C.

    • Causality: Transmetalation generates the organocerium species. MeMgI is selected over MeMgCl/Br because the iodide anion stabilizes the transition state via stronger electrostatic interactions, lowering the activation energy for the highly selective trajectory[5].

Phase 2: Nucleophilic Addition
  • Action : Dissolve 3,3-dimethylcyclobutane-1-carbaldehyde (1.12 g, 10.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the organocerium mixture at -78 °C over 20 minutes.

    • Causality: Slow addition prevents exothermic spikes, maintaining strict kinetic control. The bulky 3,3-dimethyl groups dictate a specific Felkin-Anh trajectory; maintaining -78 °C prevents the molecule from accessing the higher-energy transition state that leads to the minor diastereomer.

    • Validation: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2). The UV-inactive aldehyde spot (visualized with basic

      
       stain) will convert to a highly polar, strongly staining secondary alcohol spot within 2 hours.
      
Phase 3: Quench and Workup
  • Action : Quench the reaction strictly at -78 °C by the dropwise addition of saturated aqueous

    
     (10 mL). Once quenched, remove the cooling bath and allow the mixture to warm to room temperature.
    
    • Causality:

      
       provides a mild proton source. Quenching at low temperature prevents any unreacted organometallic species from participating in side reactions as the mixture warms.
      
  • Action : Filter the resulting suspension through a short pad of Celite to remove precipitated cerium salts. Extract the aqueous filtrate with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , and concentrate in vacuo.
    
Phase 4: Purification
  • Action : Purify the crude product via flash column chromatography on silica gel (gradient elution: 5% to 15% EtOAc in hexanes).

    • Validation: Analyze the purified fractions via

      
       NMR spectroscopy. The diastereomeric ratio (d.r.) is determined by integrating the distinct doublet signals of the newly formed methyl group adjacent to the carbinol center.
      

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage Stability of Cyclobutane Aldehydes

Welcome to the Technical Support Center for reactive cyclic aldehydes. Cyclobutane carboxaldehyde is a highly valuable but notoriously unstable synthetic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive cyclic aldehydes. Cyclobutane carboxaldehyde is a highly valuable but notoriously unstable synthetic building block. Its inherent ring strain combined with a reactive carbonyl group makes it highly susceptible to degradation. This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, causality-driven protocols, and verified storage methodologies.

Part 1: Frequently Asked Questions (FAQs)

Q: Why does cyclobutane carboxaldehyde degrade even when I flush the vial with nitrogen? A: Standard laboratory practices, such as flushing a vial with nitrogen and capping it with a polymeric septum, are insufficient for long-term stability. The electron-deficient carbon in the aldehyde group makes these compounds highly susceptible to oxidation, polymerization, and condensation reactions[1]. Polymeric septa (like PTFE/Silicone) are micro-permeable to oxygen. Over time, atmospheric oxygen readily attacks the aldehyde, converting it to cyclobutanecarboxylic acid[1]. Furthermore, cyclobutane derivatives possess significant ring strain (~26 kcal/mol), which lowers the activation energy for degradation pathways if trace moisture acts as a catalyst[2].

Q: Why is Argon strictly preferred over Nitrogen for inert storage of this compound? A: While both gases are inert, aldehydes are highly prone to rapid oxidation and degradation in the presence of air and moisture[2]. Argon is approximately 38% denser than air, whereas nitrogen is slightly lighter than air. When a storage container is opened, Argon settles and maintains a protective, heavy "blanket" over the reactive liquid. Nitrogen quickly dissipates into the atmosphere, immediately exposing the aldehyde to oxygen and trace humidity.

Part 2: Troubleshooting Guide

Issue 1: NMR Analysis Shows a Broad Peak at 11-12 ppm (Carboxylic Acid)
  • Root Cause: Autoxidation due to oxygen permeation. The terminal aldehyde has oxidized to a carboxylic acid. This is the primary degradation pathway for reactive aldehydes[3].

  • Causality: Oxygen acts as a radical initiator, abstracting the aldehydic proton to form an acyl radical, which rapidly reacts with more oxygen to form a peroxy acid, ultimately yielding the carboxylic acid.

  • Resolution: The degraded batch must be purified via vacuum distillation (see Protocol 1). Future batches must be stored in flame-sealed glass ampoules or Schlenk flasks with high-vacuum greased stopcocks.

Issue 2: The Liquid Has Turned Yellow and Become Highly Viscous
  • Root Cause: Aldol condensation and subsequent polymerization. Aldehyde polymerization represents a critical concern, as these compounds can undergo self-condensation reactions to form dimers, trimers, and higher molecular weight species that precipitate as viscous gums and deposits[1].

  • Causality: This is typically triggered by exposure to ambient light, elevated temperatures, or trace acidic/basic impurities left on improperly cleaned glassware.

  • Resolution: Store the compound strictly at -20°C or lower in an amber vial to minimize the rate of all potential degradation reactions and prevent light-induced degradation[3].

Part 3: Quantitative Data on Storage Conditions

The following table summarizes the causal relationship between storage environments and the chemical integrity of cyclobutane carboxaldehyde.

Storage ConditionAtmosphereTemperatureLight ExposureEstimated Shelf LifePrimary Degradation Observed
Optimal Argon (Flame-Sealed Ampoule)-20°CDark> 12 MonthsNone (Stable)
Acceptable Argon (Schlenk Flask)-20°CDark3 - 6 MonthsTrace Carboxylic Acid (<2%)
Suboptimal Nitrogen (Septum Vial)4°CDark2 - 4 WeeksOxidation to Carboxylic Acid
High Risk Air / Ambient25°CAmbient Light< 24 HoursPolymerization (Viscous Gums)

Part 4: Standard Operating Protocols (SOPs)

Protocol 1: Purification of Degraded Cyclobutane Carboxaldehyde via Vacuum Distillation

Self-Validating System: This protocol utilizes boiling point differentials driven by hydrogen bonding to separate the volatile aldehyde from the degraded acid/polymer matrix.

  • Apparatus Setup & Validation: Assemble a short-path vacuum distillation apparatus. Validation Step: Before adding the chemical, pull a vacuum and seal the system. Monitor the pressure gauge for 5 minutes; a steady reading confirms a leak-free system, preventing accidental oxygen introduction during distillation.

  • Purging: Backfill the apparatus with Argon three times.

  • Distillation: Transfer the degraded cyclobutane carboxaldehyde to the distillation flask. Apply vacuum (e.g., 10-20 mmHg) and gently heat the oil bath. Causality: The oxidized byproduct (cyclobutanecarboxylic acid) forms strong intermolecular hydrogen bonds, significantly raising its boiling point. The pure aldehyde will distill at a much lower temperature, leaving the acid and polymeric gums behind.

  • Collection: Collect the purified fraction in a Schlenk receiving flask pre-cooled in a dry ice/acetone bath (-78°C). Causality: Immediate cooling suppresses thermal polymerization upon collection.

  • Analytical Validation: Run a rapid

    
    H-NMR (in CDCl
    
    
    
    ) of the distillate. The disappearance of the broad -COOH peak (~11-12 ppm) and the retention of the sharp aldehyde proton (~9.8 ppm) validates the purification.
Protocol 2: Long-Term Storage via Flame-Sealed Glass Ampoules

Self-Validating System: Hermetic sealing in glass is the only scientifically rigorous method to definitively halt autoxidation.

  • Preparation: Dry glass ampoules in an oven at 120°C for 4 hours, then cool them in a desiccator. Causality: This eliminates surface-bound moisture that could catalyze hydration and subsequent degradation[3].

  • Transfer: Inside a glovebox or using strict Schlenk techniques under Argon, transfer the purified cyclobutane carboxaldehyde into the ampoule, filling it no more than 1/3 full.

  • Freezing: Submerge the bottom of the ampoule in liquid nitrogen to completely freeze the aldehyde. Causality: Freezing drops the vapor pressure of the volatile aldehyde to near zero, preventing ignition of the chemical vapors during the open-flame sealing process.

  • Vacuum/Argon Cycle: Apply high vacuum to the frozen ampoule to remove headspace oxygen, then backfill with Argon. Repeat 3 times. Leave under a slight positive pressure of Argon.

  • Sealing: Using a butane/oxygen torch, evenly heat the narrow neck of the ampoule until the glass melts and collapses inward, creating a hermetic seal. Store at -20°C.

Part 5: Visualization of Degradation Pathways

The following diagram maps the logical relationships between environmental triggers, degradation pathways, and the required mitigation strategies for cyclobutane carboxaldehyde.

G CBA Cyclobutane Carboxaldehyde Ox Autoxidation (O2 Exposure) CBA->Ox Trace Oxygen Poly Polymerization (Self-Condensation) CBA->Poly Heat / Light Hyd Hydration (Moisture) CBA->Hyd Trace Water Acid Cyclobutane Carboxylic Acid Ox->Acid Viscous Viscous Gums / Oligomers Poly->Viscous Diol Aldehyde Hydrate (Gem-Diol) Hyd->Diol Inert Argon Blanket (Schlenk Line) Inert->Ox Prevents Temp Low Temp (-20°C) Storage Temp->Poly Slows Desiccant Desiccant / Flame-Sealed Desiccant->Hyd Inhibits

Degradation pathways of cyclobutane carboxaldehyde and corresponding mitigation strategies.

Part 6: References

  • askfilo.com - Why do aldehydes require an inert atmosphere?[Link][2]

  • PatSnap - Alkane vs Aldehyde: Stability Comparisons in Fuel [Link][1]

  • The Chemistry Blog - How to Safely Handle Reactive Chemicals [Link][4]

Sources

Optimization

minimizing over-oxidation during cyclobutane alcohol oxidation

Topic: Minimizing Over-Oxidation and Ring Strain Release in Cyclobutanol Substrates Ticket ID: OX-CYC-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Oxidi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Over-Oxidation and Ring Strain Release in Cyclobutanol Substrates Ticket ID: OX-CYC-004 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Oxidizing cyclobutane alcohols (cyclobutanols) presents a unique "structural hazard" distinct from standard alcohol oxidations. The primary failure mode is not merely oxidation to the carboxylic acid (classic over-oxidation), but rather ring fragmentation or expansion driven by the release of ring strain (~26 kcal/mol).

This guide addresses the selection of reagents and protocols to arrest the reaction at the cyclobutanone stage, preventing the thermodynamic "downhill" slide into acyclic cleavage products or lactones (Baeyer-Villiger oxidation).

Part 1: The Mechanistic Hazard (Why Experiments Fail)

Q: Why do my cyclobutanol oxidations consistently yield acyclic byproducts or lactones?

A: You are likely triggering a "Radical Clock" or a strain-release rearrangement. Unlike unstrained secondary alcohols, cyclobutanols are hypersensitive to the mechanism of the oxidant.

  • Ring Cleavage (The Radical Pathway): Single-electron transfer (SET) oxidants (e.g., certain Mn, Co, or Ce systems) generate an alkoxy radical. In cyclobutane, the

    
    -scission of this radical is faster than hydrogen abstraction, snapping the ring open to form a linear ketone or aldehyde.
    
  • Ring Expansion (The Baeyer-Villiger Pathway): If you use peracids (e.g., mCPBA) or generate peroxides in situ, the strained cyclobutanone product is highly susceptible to nucleophilic attack by the oxidant, leading to oxygen insertion and expansion to a

    
    -butyrolactone derivative.
    
  • Chromium(IV) Cleavage: In standard Jones oxidations, the intermediate Cr(IV) species is notorious for cleaving C-C bonds in strained rings.

Visualizing the Failure Modes

Cyclobutanol_Oxidation_Pathways Figure 1: Competing pathways in cyclobutanol oxidation. Green indicates the desired pathway. Substrate Cyclobutanol (Substrate) Target Cyclobutanone (Target) Substrate->Target 2e- Oxidation (DMP, Swern) Cleavage Acyclic Carbonyls (Ring Cleavage) Substrate->Cleavage Radical Scission (SET Oxidants, Cr(IV)) Lactone Gamma-Lactone (Over-Oxidation) Target->Lactone Baeyer-Villiger (Peracids/Peroxides)

[1]

Part 2: Reagent Selection Matrix

Q: Which reagent offers the highest fidelity for cyclobutanone synthesis?

A: Dess-Martin Periodinane (DMP) is the gold standard. It proceeds via a ligand exchange mechanism that does not involve radical intermediates or heavy metals that coordinate strongly to the strained ring.

ReagentSuitabilityRisk ProfileMechanism Notes
Dess-Martin Periodinane (DMP) Excellent LowNeutral conditions.[1] Avoids radical intermediates. Stops reliably at ketone [1].
TPAP / NMO (Ley-Griffith) Good ModerateRequires strict anhydrous conditions. Water causes RuO2 formation, which can catalyze side reactions [2].[2][3]
Swern Oxidation Good LowVery mild, but cryogenic conditions (-78°C) can be operationally difficult for scale-up.
Jones Reagent (CrO3/H2SO4) Poor High Cr(IV) intermediates cause C-C cleavage (30-40% byproduct) unless scavenged by oxalic acid [3].[4]
mCPBA / Peroxides Do Not Use Critical Will convert the product cyclobutanone into a lactone (Baeyer-Villiger) [4].
Part 3: Validated Experimental Protocols
Protocol A: The Gold Standard (Dess-Martin Periodinane)

Recommended for valuable intermediates where yield is paramount.

The Logic: DMP acts as a chemical "soft touch." We add Sodium Bicarbonate (


) to buffer the acetic acid byproducts, preventing acid-catalyzed rearrangements of the strained ring.

Materials:

  • Cyclobutanol substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 - 1.5 equiv)

  • 
     (3.0 equiv)
    
  • Dichloromethane (DCM), anhydrous

Workflow:

  • Preparation: Dissolve the cyclobutanol in DCM (0.1 M concentration).

  • Buffering: Add solid

    
     directly to the solution.
    
  • Addition: Add DMP in a single portion at 0°C .

    • Checkpoint: The reaction is initially heterogeneous (white suspension).[5]

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 1–2 hours.

    • Self-Validation: Monitor by TLC.[5] If the spot smears, acid cleavage may be occurring; add more bicarbonate.

  • Quenching (Critical): Dilute with ether, then add a 1:1 mixture of saturated

    
     (thiosulfate)  and saturated 
    
    
    
    .
    • Why? Thiosulfate reduces unreacted periodinane (iodine V) to iodobenzoic acid (iodine III/I), preventing oxidation during workup.

  • Extraction: Stir the biphasic mixture vigorously until the organic layer is clear (approx. 15-30 mins).

Protocol B: The Catalytic Alternative (TPAP/NMO)

Recommended for larger scales where iodine waste is a concern.

The Logic: Tetrapropylammonium perruthenate (TPAP) is used catalytically.[3][6][7] Molecular sieves are mandatory . If water is present, the perruthenate decomposes to


, which is a less selective oxidant and can degrade the catalyst cycle.

Workflow:

  • Drying: Flame-dry all glassware. Add 4Å Molecular Sieves (powdered, activated) to the flask.

  • Solvent: Add cyclobutanol (1.0 equiv) in DCM (anhydrous).

  • Co-Oxidant: Add N-Methylmorpholine N-oxide (NMO) (1.5 equiv).[3] Stir for 5 mins.

  • Catalyst: Add TPAP (5 mol%).

  • Observation: Reaction typically turns dark green/black.

    • Troubleshooting: If the reaction stalls, do NOT add more TPAP immediately. Add a small aliquot of NMO.

  • Purification: Filter through a short pad of silica gel immediately upon completion to remove Ruthenium residues.

Part 4: Troubleshooting & FAQs

Q: I used Jones Reagent and lost 40% of my mass. The NMR shows complex aliphatic peaks. What happened? A: You suffered Carbon-Carbon cleavage.[8][9] The intermediate Chromic acid ester broke the cyclobutane ring.

  • Fix: If you must use Chromium (e.g., for cost), you must add Oxalic Acid to the reaction mixture. Oxalic acid acts as a "sacrificial scavenger" for the highly reactive Chromium(IV) species, preventing it from attacking the cyclobutane ring [3].

Q: My DMP oxidation product contains a new spot that is more polar than the ketone. Is it the acid? A: It is likely the lactone (Baeyer-Villiger product), although DMP rarely does this directly. Check your solvent. If you used non-anhydrous conditions or if the DMP was old (partially hydrolyzed to iodoxybenzoic acid/oxides), you might have generated radical species.

  • Fix: Freshly prepare or titrate your DMP. Ensure you quench with Thiosulfate immediately.

Q: Can I use TEMPO/Bleach (Anelli oxidation)? A: Proceed with extreme caution. While TEMPO is mild, the commercial bleach (NaOCl) is basic and strong. The high pH can induce aldol-type polymerization of the resulting cyclobutanone (which is an enolizable ketone with high ring strain). If you use TEMPO, use the buffered TCCA (Trichloroisocyanuric acid) variant at pH 7.

References
  • Dess, D. B., & Martin, J. C. (1983).[10] Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones.[10] Journal of Organic Chemistry.

  • Griffith, W. P., & Ley, S. V. (1990). TPAP: Tetrapropylammonium perruthenate, a mild and convenient oxidant for alcohols. Aldrichimica Acta.

  • Krumpolc, M., & Rocek, J. (1981). Cyclobutanone: Oxidation of Cyclobutanol with Chromic Acid. Organic Syntheses, 60, 20.

  • Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Optimizing Reductive Amination of Cyclobutane Carboxaldehydes

Topic: Troubleshooting Low Yields in Cyclobutane Aldehyde Reductive Amination Case ID: RC-CYC-004 Support Level: Tier 3 (Senior Scientist)[1] Executive Summary & Core Challenge The Problem: Reductive amination of cyclobu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yields in Cyclobutane Aldehyde Reductive Amination Case ID: RC-CYC-004 Support Level: Tier 3 (Senior Scientist)[1]

Executive Summary & Core Challenge

The Problem: Reductive amination of cyclobutane carboxaldehydes often fails not due to ring instability, but due to a "Perfect Storm" of three factors:

  • Steric Hindrance: The cyclobutane ring creates significant steric bulk adjacent to the carbonyl, slowing down imine formation (

    
    ).[1]
    
  • Competitive Reduction: Because imine formation is slow, the reducing agent often attacks the unreacted aldehyde directly, yielding the alcohol byproduct (cyclobutylmethanol).

  • Volatility: Cyclobutane derivatives are often low-molecular-weight and "greasy" (lipophilic).[1] Significant material is often lost mechanically on the rotavap or high-vacuum line, rather than chemically.[1]

The Solution: Success requires shifting the equilibrium toward the imine before introducing the hydride source and modifying the isolation protocol to prevent evaporative loss.

Diagnostic Workflow

Before altering your chemistry, identify the specific failure mode using this logic tree.

DiagnosticWorkflow Start Analyze Crude Reaction (LCMS / NMR) Result1 Major Peak: Cyclobutylmethanol (Alcohol Byproduct) Start->Result1 M+1 = Aldehyde + 2 Result2 Major Peak: Starting Aldehyde (No Reaction) Start->Result2 M+1 = Aldehyde Result3 Major Peak: Product (Amine) but Isolated Yield < 20% Start->Result3 Conversion > 90% Action1 Diagnosis: Direct Reduction Fix: Switch to Ti(OiPr)4 Protocol Result1->Action1 Action2 Diagnosis: Equilibrium Failure Fix: Add Dehydrating Agent (MS 4Å) Result2->Action2 Action3 Diagnosis: Volatility Loss Fix: Isolate as HCl Salt Result3->Action3

Figure 1: Diagnostic decision tree for identifying the root cause of yield loss.

Technical Troubleshooting Modules

Module A: The "Direct Reduction" Trap

Symptom: You isolate large amounts of cyclobutylmethanol.[1] Root Cause: The rate of reduction (


) is faster than the rate of imine formation (

).[1] This is common when using NaBH(OAc)₃ (STAB) in "one-pot" modes with hindered aldehydes.[1] The Fix: Use Titanium(IV) Isopropoxide [Ti(OiPr)₄].[1][2][3]
  • Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and as a water scavenger.[1] It forces the reaction to the imine/enamine state before the reducing agent is added.

  • Protocol Shift: Do not mix everything at once. Pre-stir aldehyde + amine + Ti(OiPr)₄ for 2–4 hours, then add the reducing agent.

Module B: The "Invisible Product" (Volatility)

Symptom: LCMS shows 95% conversion to product, but after concentrating the solvent, the flask is empty or yield is <20%. Root Cause: Cyclobutane amines are often volatile liquids.[1] If your product has a molecular weight < 200 g/mol and is a free base, it will co-evaporate with solvents like DCM or THF.[1] The Fix: Salt Formation. [1]

  • After workup, do not evaporate to dryness.[1]

  • Add 2.0 equivalents of HCl (in dioxane or ether) to the organic layer.[1]

  • Evaporate the solvent.[1] The amine-HCl salt is non-volatile and often a stable solid.[1]

Module C: Incomplete Conversion (Sterics)

Symptom: Reaction stalls at 50% conversion. Adding more reducing agent does nothing.[1] Root Cause: Water buildup is pushing the equilibrium back to the aldehyde.[1] The Fix: Add activated Molecular Sieves (4Å) or use anhydrous MgSO₄ in the reaction pot during the imine formation step.

Comparative Data: Reducing Agent Selection

Reducing AgentReactivitySelectivityRecommended ForRisk Factor
NaBH(OAc)₃ (STAB)MildHigh (Imine > Aldehyde)Standard aldehydesFails with hindered substrates (slow imine formation).[1]
NaCNBH₃ LowHigh (pH dependent)Acid-sensitive substratesToxic (Cyanide); Requires pH control (AcOH).[1]
Ti(OiPr)₄ + NaBH₄ High Very High Cyclobutane/Hindered Aldehydes Stronger conditions; requires quench workup.[1]
NaBH₄ (Direct) HighLowSimple ketonesAvoid. Will reduce aldehyde to alcohol immediately.[1]

Recommended Protocol: The Titanium-Boosted Method

Based on the Mattson Protocol (J. Org.[1] Chem. 1990).[1][2] This is the "Gold Standard" for cyclobutane aldehydes.[1]

Reagents:

  • Cyclobutane carboxaldehyde (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Titanium(IV) isopropoxide (1.25 equiv) [CAS: 546-68-9][1]

  • Sodium Borohydride (NaBH₄) (1.0 equiv) [Note: We use NaBH₄ here because Ti coordinates the imine, making it safe]

  • Solvent: THF (Anhydrous) or Methanol.[1]

Step-by-Step Procedure:

  • Imine Formation: In a dry flask under Nitrogen, mix the amine and cyclobutane carboxaldehyde in THF (0.5 M concentration).

  • Activation: Add Ti(OiPr)₄ neat via syringe. The solution may warm slightly.[1]

  • Equilibration: Stir at Room Temperature for 2–4 hours . (Do not skip this. This ensures all aldehyde is converted to the titanium-imine complex).[1]

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ (solid) in one portion. Caution: Gas evolution (H₂).[1]

  • Quench (Critical): After 2 hours, add 10% NaOH solution or water dropwise. A white precipitate (TiO₂) will form.[1]

  • Workup: Filter the white solid through a pad of Celite. Wash the pad with EtOAc.[1]

  • Isolation: Dry the filtrate (Na₂SO₄). If product is volatile, add HCl/Ether now. Concentrate carefully.[1]

Mechanistic Visualization: Ti(OiPr)₄ Activation

TitaniumMechanism Aldehyde Cyclobutane Aldehyde Complex Activated Titanium-Hemiaminal Aldehyde->Complex Coordination Amine Amine (R-NH2) Amine->Complex Ti Ti(OiPr)4 Ti->Complex Imine Titanium-Imine Complex Complex->Imine - iPrOH (Irreversible) Product Secondary Amine Imine->Product Reduction Reduction NaBH4 (Hydride Attack) Reduction->Product

Figure 2: Titanium acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine complex, which is then rapidly reduced.

Frequently Asked Questions (FAQ)

Q: Can I use STAB (Sodium Triacetoxyborohydride) instead of Titanium? A: Yes, but only if you use the stepwise method.[1] Mix the aldehyde and amine in DCE/MeOH for 1–2 hours before adding STAB. If you add STAB immediately, the cyclobutane aldehyde will likely reduce to the alcohol because the steric hindrance retards imine formation.

Q: My aldehyde has an alpha-chiral center. Will this racemize it? A: Reductive amination is generally safe for alpha-chiral centers.[1] However, cyclobutane aldehydes are prone to epimerization if heated.[1] Keep the reaction at Room Temperature. The Ti(OiPr)₄ method is mild enough to preserve stereocenters in most cases.[1]

Q: Why is the reaction turning black? A: If using Ti(OiPr)₄, a white/yellow precipitate is normal.[1] A black color usually indicates decomposition of the amine or impurities in the NaBH₄. Ensure your reagents are fresh.[1]

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5] The Journal of Organic Chemistry.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[2] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[1][2] The Journal of Organic Chemistry.

  • Bhattacharyya, S. (1995).[1] Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination.[1][2][7] Journal of the Chemical Society, Perkin Transactions 1.

Sources

Optimization

Technical Support Center: Cyclobutane Carbaldehyde Handling &amp; Troubleshooting

Welcome to the Advanced Synthesis Technical Support Center. As researchers and drug development professionals, you are well aware that the cyclobutane core is a highly prized motif in medicinal chemistry, offering unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As researchers and drug development professionals, you are well aware that the cyclobutane core is a highly prized motif in medicinal chemistry, offering unique conformational rigidity and improved metabolic stability. However, handling cyclobutane carbaldehydes presents a formidable challenge: the inherent ring strain (~26 kcal/mol) makes these systems highly susceptible to strain-release driven ring-opening reactions.

As a Senior Application Scientist, I have structured this guide to move beyond mere "tips and tricks." Here, we will dissect the mechanistic causality behind these failures and provide self-validating, field-proven protocols to ensure the integrity of your four-membered rings.

Part 1: Troubleshooting Guide & FAQs

Q1: During Grignard addition to my cyclobutanecarbaldehyde, I am isolating an acyclic alkene byproduct instead of the desired secondary alcohol. What is causing this?

The Causality: You are observing a Single Electron Transfer (SET) event rather than direct nucleophilic addition. Grignard reagents can act as single-electron donors, especially when sterically hindered[1]. When an electron is transferred to the aldehyde, it generates a ketyl radical. This intermediate rapidly converts into a cyclobutylcarbinyl radical. Due to the massive thermodynamic driving force of relieving 26 kcal/mol of ring strain, this radical undergoes rapid


-scission (ring opening) to form a homoallyl radical, which subsequently abstracts a hydrogen to form an acyclic alkene.

The Data: The kinetics of this failure are unforgiving. The rate constant (


) for the ring opening of a cyclobutylcarbinyl radical is approximately 

at 20 °C, with an activation enthalpy (

) of just 12.2 kcal/mol[2][3]. At room temperature, the ring opens faster than the radical can recombine.

The Solution: You must suppress the SET pathway. This is achieved by transmetalating your Grignard or organolithium reagent with anhydrous Cerium(III) chloride (


) to form an organocerium reagent[4]. Organocerium species are highly oxophilic and strictly favor direct 1,2-nucleophilic addition, completely bypassing the radical intermediate.

Q2: I attempted an aldol condensation using a cyclobutanecarbaldehyde, but my NMR shows a complex mixture of ring-expanded and acyclic products. Why?

The Causality: Cyclobutanecarbaldehydes are exquisitely sensitive to strong bases. Deprotonation at the


-position generates an enolate. While enolates are standard intermediates, the cyclobutane enolate can undergo a retro-aldol-like cleavage, driven again by strain release. Furthermore, if any Lewis acidic species are present, the system can undergo a Wagner-Meerwein type rearrangement, leading to ring expansion (forming cyclopentene derivatives).

The Solution: Avoid strongly basic conditions. If a carbon-carbon bond-forming event is required, utilize Wittig reagents under strictly salt-free conditions, or employ mild, non-basic nucleophiles (e.g., organolanthanum or organocerium reagents)[4]. If the aldehyde must survive basic conditions in a multi-step sequence, it must be protected as an acetal prior to exposure to the base.

Part 2: Mechanistic & Workflow Visualizations

To fully grasp the competitive pathways at play, review the mechanistic divergence diagram below.

G A Cyclobutanecarbaldehyde + RMgX B Single Electron Transfer (SET) A->B Sterically hindered or warm conditions C Direct Nucleophilic Addition A->C CeCl3 additive or cryogenic D Cyclobutylcarbinyl Radical B->D F Secondary Alcohol (Intact Ring) C->F E Ring Opening (beta-scission) -> Acyclic Alkene D->E k ~ 1.5x10^3 s^-1

Caption: Mechanistic divergence in Grignard additions: SET-induced ring opening vs. direct addition.

Workflow Step1 Dry CeCl3 (140°C, high vacuum) Step2 Suspend in THF (Stir overnight) Step1->Step2 Step3 Cool to -78°C & Add RMgX/RLi Step2->Step3 Step4 Stir 2h to form RCeCl2 Step3->Step4 Step5 Add Cyclobutane- carbaldehyde Step4->Step5 Step6 Quench with NH4Cl (Avoid basic pH) Step5->Step6

Caption: Step-by-step workflow for organocerium-mediated nucleophilic addition to prevent ring opening.

Part 3: Quantitative Data Summary

Understanding the kinetic and thermodynamic parameters is critical for designing successful reactions. The table below summarizes the key metrics dictating cyclobutane stability during functionalization.

ParameterValueMechanistic Implication
Cyclobutane Ring Strain ~26 kcal/molHigh thermodynamic driving force for

-scission or retro-aldol cleavage.
Radical Ring Opening Rate (

)

(at 20 °C)
SET pathways will destroy the ring faster than radical recombination can occur[3].
Activation Enthalpy (

)
12.2 kcal/molCryogenic conditions (-78 °C) are mandatory to kinetically suppress ring opening[2].
Standard Grignard Addition Yield 15% - 30% (Intact Ring)High proportion of acyclic/homoallyl byproducts due to basicity and SET.
Organocerium Addition Yield 80% - 95% (Intact Ring)Complete suppression of SET and enolization; exclusive 1,2-addition[4].

Part 4: Self-Validating Experimental Protocol

To guarantee the integrity of the cyclobutane ring during nucleophilic addition, we strongly mandate the use of the Imamoto Organocerium Protocol . This methodology is self-validating: visual cues during the reaction will immediately inform you if the protocol has been breached.

Standard Operating Procedure: Organocerium Addition to Cyclobutanecarbaldehyde

Step 1: Rigorous Drying of


 (Critical Step) 
  • Place

    
     (1.5 equivalents relative to aldehyde) in a Schlenk flask.
    
  • Heat gradually to 140 °C under high vacuum (< 0.1 Torr) over 2 hours. Validation: The crystalline solid will turn into a fine, free-flowing white powder. If the powder clumps or turns yellow, hydrolysis has occurred (

    
     formation), and the batch must be discarded.
    
  • Maintain at 140 °C for an additional 2 hours, then cool to room temperature under strictly anhydrous Argon.

Step 2: Formation of the Cerium Suspension

  • Add anhydrous THF to the dry

    
     to create a 0.3 M suspension.
    
  • Stir vigorously overnight at room temperature. Validation: A uniform, milky-white suspension ensures complete solvent coordination.

Step 3: Transmetalation

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add the Grignard or organolithium reagent (1.4 equivalents).

  • Stir at -78 °C for 2 hours. Validation: The suspension may take on a slight yellow/orange hue depending on the organometallic used, but should remain a suspension.

Step 4: Aldehyde Addition & Quench

  • Dilute the cyclobutanecarbaldehyde (1.0 equivalent) in a minimum volume of anhydrous THF and add dropwise down the side of the flask at -78 °C.

  • Stir for 1 hour at -78 °C. Self-Validation (TLC): Quench a 0.1 mL aliquot in saturated aqueous

    
    . TLC (Hexanes/EtOAc) should show complete consumption of the aldehyde. Acyclic ring-opened byproducts run significantly faster (less polar) than the desired secondary alcohol. If fast-running spots dominate, your 
    
    
    
    was wet.
  • Quench the bulk reaction at -78 °C with saturated aqueous

    
    . Never use basic workups (like 
    
    
    
    or
    
    
    )
    , as the resulting cerium hydroxides form intractable emulsions and basic conditions can degrade unreacted aldehyde.
  • Extract with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

References

  • Beckwith, A. L. J., & Moad, G. (1980). The kinetics and mechanism of ring opening of radicals containing the cyclobutylcarbinyl system. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Jin, J., & Newcomb, M. (2008). Rate Constants and Arrhenius Functions for Ring Opening of a Cyclobutylcarbinyl Radical Clock and for Hydrogen Atom Transfer From the Et3B−MeOH Complex. The Journal of Organic Chemistry (ACS).[Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents.[Link]

  • ChemRxiv. (2025). Organolanthanum enabled synthesis and divergent catalytic functionalization of gem-difluorocyclobutanols.[Link]

Sources

Troubleshooting

Technical Support Center: Handling Air-Sensitive 3,3-Dimethylcyclobutane-1-carbaldehyde

Executive Summary Welcome to the technical support hub for 3,3-dimethylcyclobutane-1-carbaldehyde . This reagent is a valuable but temperamental building block in medicinal chemistry, often used to introduce a conformati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Welcome to the technical support hub for 3,3-dimethylcyclobutane-1-carbaldehyde . This reagent is a valuable but temperamental building block in medicinal chemistry, often used to introduce a conformationally restricted, lipophilic "spacer" into drug candidates.[1]

Its handling challenges stem from a "perfect storm" of physical properties:

  • High Volatility: (MW ~112.17 g/mol ) leads to evaporative loss.[1]

  • Air Sensitivity: The aldehyde proton is prone to radical autoxidation, rapidly forming 3,3-dimethylcyclobutane-1-carboxylic acid.[1]

  • Strain Energy: The cyclobutane ring (~26 kcal/mol strain) makes the molecule sensitive to harsh acidic conditions often found in standard purification methods.[1]

This guide replaces standard SOPs with a troubleshooting-first approach, designed to rescue failing experiments and ensure reproducibility.

Module 1: Storage & Stability (The "Before" Phase)

Q: My reagent arrived as a liquid, but now there are white solids suspended in it. Is it usable?

A: The white solid is likely 3,3-dimethylcyclobutane-1-carboxylic acid , formed via autoxidation.[1]

  • Diagnosis: The aldehyde has been exposed to trace oxygen.[1] The acid is often less soluble in the aldehyde, causing precipitation or cloudiness.

  • Action: If the solid constitutes <5% of the volume, filter the liquid through a dried plug of Celite under an inert atmosphere (Argon/Nitrogen). If >10%, purification via vacuum distillation is mandatory (see Module 4).[1]

  • Prevention: Never store this reagent in a vessel with a large headspace.[1]

Q: What is the "Golden Standard" for storage?

A: Treat this compound like a volatile organometallic.

  • Temperature: Store at -20°C . Lower temperatures slow the radical chain propagation of autoxidation.[1]

  • Atmosphere: Store under Argon (heavier than air) rather than Nitrogen, if possible.[1]

  • Container: Use a Schlenk flask or a septum-sealed vial wrapped in Parafilm. Avoid standard screw-cap vials for long-term storage as they "breathe" over time.[1]

Data Table 1: Stability Profile

ParameterSpecificationCritical Note
State Colorless to pale yellow liquidDarkening indicates polymerization/decomposition.[1]
Air Sensitivity High (Class 2)Oxidizes to acid within hours of air exposure.[1]
Volatility HighSignificant loss if rotavapped at >20 mbar/40°C.
Acid Sensitivity ModerateAvoid prolonged exposure to Lewis acids without nucleophiles present.[1]

Module 2: Transfer & Handling (The "During" Phase)

Q: How do I transfer small quantities (e.g., 50 mg) without degradation?

A: Do not weigh this reagent on an open balance. The density is approximately 0.91 g/mL (verify specific lot).[1] Volumetric transfer is more accurate and protects the reagent.[1]

Protocol: The "Positive Pressure" Transfer

  • Purge: Flush the source bottle with an inert gas line (N2/Ar) via a needle inlet.[1]

  • Vent: Insert a "bleed" needle connected to a bubbler to prevent over-pressurization.[1]

  • Draw: Use a gas-tight syringe (flushed 3x with inert gas) to withdraw the liquid.

  • Dispense: Inject directly into the reaction vessel (which should already be under inert gas).

Visualization: Air-Free Transfer Workflow

TransferWorkflow cluster_protection Inert Atmosphere Zone Source Reagent Bottle (Under Ar/N2) Syringe Gas-Tight Syringe (Purged 3x) Source->Syringe Withdraw Liquid (Pos. Pressure) Reaction Reaction Vessel (Pre-cooled if needed) Syringe->Reaction Inject via Septum

Caption: Figure 1. Closed-loop transfer minimizes oxygen exposure and evaporative loss.

Module 3: Reaction Troubleshooting (The "Action" Phase)

Q: My reductive amination failed (low yield). NMR shows starting amine and no product.

A: This is the classic "Acid Death" scenario.[1]

  • Mechanism: If your aldehyde contained 10% carboxylic acid impurity, the acid protonates your amine (forming an ammonium salt).[1] This kills the nucleophilicity of the amine, preventing imine formation.

  • The Fix:

    • Pre-treat: Wash the aldehyde solution (in DCM) with saturated aqueous NaHCO3 immediately before use to remove acid.[1]

    • Scavenge: Add 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA) to the reaction to free the amine, though purification is preferred.

Q: I see the product on TLC, but it disappears after workup.

A: The product (and the starting material) is volatile.

  • The Trap: Using a high-vacuum pump to remove solvents like DMF or Toluene will codistill your cyclobutane derivative.[1]

  • The Fix:

    • Avoid high-boiling solvents.[1] Use DCM or Ether.[1]

    • Do not evaporate to dryness.[1] Keep the product in solution if carrying forward to the next step.

    • If isolation is needed, use a rotavap with a strictly controlled bath temperature (< 30°C) and pressure (> 100 mbar), monitoring strictly.[1]

Module 4: Purification & Analysis (The "After" Phase)

Q: The aldehyde streaks on silica gel and yield is low. Why?

A: Silica gel is slightly acidic (pH 4-5).[1] This acidity can catalyze:

  • Acetal formation (if alcohol solvents are used).[1]

  • Decomposition of the strained cyclobutane ring (less common but possible).[1]

  • Oxidation (silica acts as a surface for air oxidation).[1]

Q: Distillation vs. Column: Which wins?

A: Distillation wins.

  • Method: Kugelrohr (Bulb-to-Bulb) Distillation.[1]

  • Conditions: High vacuum (0.1 - 1.0 mmHg).[1]

  • Why: It is faster, avoids silica contact, and separates the heavy acid/polymer residue (which stays in the pot) from the volatile aldehyde.

Protocol: If you MUST use Silica Chromatography If distillation is unavailable, you must neutralize the silica:

  • Slurry: Mix silica with 99:1 Hexane:Triethylamine (Et3N).

  • Flush: Run the column with this mixture to deactivate acidic sites.

  • Elute: Load the aldehyde and elute rapidly with Hexane/Ether mixtures.

  • Warning: Do not use Methanol or Ethanol (acetal risk).[1]

Visualization: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Cloudy Liquid is Cloudy/Solid? Start->Cloudy Yield Low Yield in Reaction? Start->Yield Volatile Product Missing after Vac? Start->Volatile Action1 Filter (Celite) or Distill Cloudy->Action1 Yes Action2 Check for Acid Impurity (Wash w/ NaHCO3) Yield->Action2 Check Purity Action3 Stop High Vac! Use controlled Rotavap Volatile->Action3 Volatility Issue

Caption: Figure 2. Rapid diagnostic logic for common handling failures.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Refer to Chapter 4 for general aldehyde purification via bisulfite adducts and distillation).[1] [Link]

  • Wipf, P. (2014).[1] Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][2][3][4] University of Pittsburgh.[1] [Link]

Sources

Optimization

Technical Support Center: Solvent Removal Guide for 3,3-Dimethylcyclobutane-1-carbaldehyde

Case ID: SR-33DMC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Residual Solvent Removal for Volatile Cyclobutane Aldehydes Executive Summary You are working with 3,3-dimethylcycl...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: SR-33DMC-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Residual Solvent Removal for Volatile Cyclobutane Aldehydes

Executive Summary

You are working with 3,3-dimethylcyclobutane-1-carbaldehyde , a strained, volatile C7 aldehyde (MW: 112.17 g/mol ). Unlike higher molecular weight intermediates, this compound presents a "Goldilocks" challenge: it is volatile enough to be lost on high vacuum but viscous/lipophilic enough to trap solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) within its matrix.

This guide moves beyond standard rotary evaporation. It applies thermodynamic principles (azeotropes) and mass transfer techniques (sparging) to remove solvents without compromising yield or purity.

Tier 1: The Basics – Rotary Evaporation Optimization

Q: I am losing significant yield on the rotavap. What are the correct pressure settings?

A: The boiling point of 3,3-dimethylcyclobutane-1-carbaldehyde is estimated to be in the range of 135–145°C at atmospheric pressure . However, under vacuum, this drops precipitously.

The Protocol: Do not use "auto" mode. Manual control is required to separate solvent (DCM BP: 40°C) from product without co-distillation.

SolventBath TempStarting PressureTarget PressureStop Condition
DCM 30°C800 mbar350 mbarNo condensation on coils
THF 35°C800 mbar150 mbarViscosity change observed
Ether 25°CAtmospheric600 mbarBubbling cessation

Critical Warning: Do not go below 20 mbar with a bath temperature >30°C. You will sublime or co-distill the aldehyde into the bump trap.

Tier 2: Advanced Troubleshooting – The "Sticky Oil" Phenomenon

Q: NMR shows persistent DCM/THF peaks (approx. 5-10 mol%) even after 2 hours on high vacuum. How do I remove this?

A: This is a diffusion-limited problem. The aldehyde forms a viscous oil that physically traps solvent molecules. Applying stronger vacuum often fails because the surface freezes or "skins over," trapping volatiles underneath.

Method A: The "Sacrificial" Azeotrope (Recommended) Use a lower-boiling, non-polar solvent to disrupt the oil's matrix and carry away the heavier solvent.

  • Dissolve: Redissolve your oil in Pentane (or n-Pentane). The ratio should be 5:1 (Pentane:Product).

  • Mix: Swirl to ensure homogeneity. The non-polar pentane disrupts the dipole-dipole interactions holding the DCM/THF.

  • Evaporate: Rotavap at atmospheric pressure first, then slowly ramp to 800 mbar. The pentane/DCM azeotrope boils significantly lower than pure DCM.

  • Repeat: Perform this "chase" 2–3 times.

Method B: Inert Gas Sparging (The "Pro" Tip) If you cannot risk high vacuum due to volatility, use mass transfer instead of pressure reduction.

  • Place the oil in a round-bottom flask with a stir bar.

  • Submerge a glass pipette or needle into the oil (to the bottom).

  • Flow dry Nitrogen or Argon through the liquid while stirring gently.

  • Mechanism: The gas bubbles increase the surface area for evaporation and lower the partial pressure of the solvent in the headspace, driving it out of the oil [1].

Tier 3: Chemical Purification & Stability

Q: My oil is turning yellow/orange during solvent removal. Is it decomposing?

A: Yes. Aldehydes are prone to autoxidation to carboxylic acids (3,3-dimethylcyclobutanecarboxylic acid) upon exposure to air, a process accelerated by trace metals or light. They can also undergo polymerization.[1]

Corrective Action:

  • Bisulfite Wash: If you suspect decomposition or cannot remove high-boiling solvents (like DMF/Toluene), convert the aldehyde to a solid Bisulfite Adduct .

    • Shake oil with saturated aqueous Sodium Bisulfite (

      
      ).
      
    • The aldehyde forms a water-soluble solid/precipitate; impurities and solvents stay in the organic layer.

    • Wash the aqueous layer with ether (removes trapped solvent).

    • Regenerate the aldehyde by adding basic solution (

      
       or 
      
      
      
      ) and extracting back into pure pentane [2].
  • Storage: Store under Argon at -20°C.

Decision Tree: Solvent Removal Workflow

SolventRemoval Start Start: Residual Solvent Detected SolventType Identify Solvent Type Start->SolventType Volatile Volatile (DCM, Ether, Pentane) SolventType->Volatile Sticky Sticky/Polar (THF, Toluene, DMF) SolventType->Sticky Rotavap Standard Rotavap (See Tier 1 Table) Volatile->Rotavap Azeotrope Method A: Pentane Azeotrope (Disrupts Matrix) Sticky->Azeotrope Try first CheckNMR Check NMR Rotavap->CheckNMR Clean Process Complete Store under Ar CheckNMR->Clean <1% StillDirty Solvent Persists CheckNMR->StillDirty >1% Sparge Method B: Argon Sparge (Avoids High Vac Loss) StillDirty->Sparge If Volatile Product Bisulfite Tier 3: Bisulfite Purification (Chemical Separation) StillDirty->Bisulfite If Impure/Degrading Azeotrope->CheckNMR Sparge->Clean Bisulfite->Clean

Caption: Logic flow for selecting the appropriate solvent removal technique based on solvent type and product stability.

Reference Data: Azeotropic Mixtures

Use these combinations to "chase" stubborn solvents.[2] The "Boiling Point" listed is the temperature at which the mixture boils, which is often lower than the stubborn solvent alone [3].

Stubborn SolventChase SolventAzeotrope BP (°C)Composition (% Chase)
Water Toluene85°C20%
Ethanol Toluene76.7°C68%
Methanol DCM37.8°C92.7% (DCM)
THF Pentane*~34°CVariable

*Note: THF does not form a classic sharp azeotrope with pentane, but the co-distillation effect is highly effective for breaking oil matrices.

References
  • Reddit ChemPros Community . (2024). Removing residual solvent from Oils. Retrieved from

  • Organic Process Research & Development . (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from

  • University of Rochester . (n.d.). How To: Remove Residual Water and Solvents (Azeotroping). Retrieved from

Sources

Troubleshooting

Technical Guide: Overcoming Steric Hindrance in gem-Dimethylcyclobutane Reactions

Executive Summary: The gem-Dimethyl Paradox Researchers working with gem-dimethylcyclobutane scaffolds often encounter a distinct reactivity paradox. While the gem-dimethyl group (Thorpe-Ingold effect) theoretically favo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The gem-Dimethyl Paradox

Researchers working with gem-dimethylcyclobutane scaffolds often encounter a distinct reactivity paradox. While the gem-dimethyl group (Thorpe-Ingold effect) theoretically favors ring formation by compressing internal bond angles, these same methyl groups create a formidable steric blockade against subsequent functionalization.

This guide addresses the three most common failure modes in these systems:

  • Nucleophilic Stagnation: Failure of SN2 reactions at centers adjacent to the quaternary carbon.

  • Stereochemical Mismatch: Inability to access cis-isomers due to the methyl groups' "shielding" effect.

  • Unwanted Ring Scission: Strain-release rearrangements triggered by Lewis acids or thermal stress.

Troubleshooting Module: Nucleophilic Substitution (SN2)

The Issue: You are attempting a displacement reaction (e.g., tosylate displacement, halide exchange) at a carbon vicinal to the gem-dimethyl group, but the reaction is stalling or yielding elimination products.

Root Cause: The gem-dimethyl group projects steric bulk into the trajectory required for the nucleophile's backside attack (the Bürgi-Dunitz trajectory). This raises the activation energy for SN2, often making E2 elimination the lower-energy pathway.

Diagnostic & Remediation Protocol
SymptomProbable CauseCorrective Action
No Reaction (Recovered SM) Nucleophile cannot access

orbital.
Switch Mechanism: Abandon SN2. Use radical-based halogenation or metal-catalyzed cross-coupling (see Diagram 1).
Elimination Product (Alkene) Nucleophile is acting as a base (E2 favored).Solvent/Nucleophile Tuning: Switch to a non-basic nucleophile (e.g., Azide

vs. Amine). Change solvent to polar aprotic (DMF, DMSO) to strip cation solvation and increase nucleophile "nakedness" without increasing basicity.
Ring Opening Strain release coupled with ionization.Buffer Conditions: If using acidic conditions, the carbocation intermediate is triggering a Wagner-Meerwein rearrangement. Switch to basic or neutral conditions.
Protocol: Radical-Based Functionalization (The "Workaround")

When ionic substitution fails due to steric blocking, radical pathways often succeed because the planar radical intermediate is less sensitive to steric crowding than the pentacoordinate SN2 transition state.

  • Reagent: N-Bromosuccinimide (NBS) with AIBN (catalytic).

  • Solvent: CCl4 or Trifluorotoluene (greener alternative).

  • Conditions: Reflux under inert atmosphere.

  • Mechanism: Benzylic/Allylic bromination occurs away from the steric wall, or directly at the tertiary position if available, followed by trapping.

Decision Logic for Substitution

ReactionLogic Start Target: Substitution at C2/C3 CheckSteric Is Leaving Group Vicinal to gem-Dimethyl? Start->CheckSteric SN2 Attempt Standard SN2 (Polar Aprotic, Heat) CheckSteric->SN2 No Radical Route A: Radical Pathway (Barton/NBS) CheckSteric->Radical Yes (High Sterics) Fail Did it Fail/Eliminate? SN2->Fail Fail->Radical Try Radical Metal Route B: Pd/Ni Cross-Coupling (Outer Sphere Mechanism) Fail->Metal Try Catalysis

Figure 1: Decision matrix for functionalizing sterically hindered cyclobutanes. When classical SN2 fails, radical or metal-catalyzed pathways bypass the steric barrier.

Troubleshooting Module: Stereoselectivity Control

The Issue: You need to install a substituent cis to the gem-dimethyl group (syn-relationship), but the reaction exclusively yields the trans (anti) product.

Root Cause: Reagents naturally approach from the "convex" face (away from the methyls) to minimize steric repulsion. This is the default thermodynamic and kinetic preference.

Strategy: The "Trojan Horse" Intramolecular Approach

To force a cis substituent, you must tether the reagent to an existing group on the ring, forcing the reaction to occur from the hindered face.

Case Study: Synthesis of Grandisol Derivatives In the synthesis of Grandisol, controlling the relative stereochemistry is critical.[1]

Protocol: Hydroxyl-Directed Hydrogenation If you have an alkene or ketone on the ring:

  • Substrate: Cyclobutenyl alcohol or ketone.

  • Reagent:

    
     (Crabtree’s catalyst) or Rh-based catalysts.
    
  • Mechanism: The catalyst coordinates to the hydroxyl oxygen first. Because the hydroxyl group is already attached, the catalyst is "pulled" to the same face as the hydroxyl group, delivering hydrogen to that face, regardless of the gem-dimethyl bulk.

Data: Selectivity Comparison

Reaction ConditionsReagent TypeMajor ProductSelectivity (dr)
Standard Hydrogenation H2, Pd/C (Heterogeneous)Trans (Anti-approach)>20:1
Hydride Reduction NaBH4 (Small nucleophile)Trans alcohol4:1
Bulky Hydride Reduction L-Selectride (Bulky)Trans alcohol>99:1
Directed Hydrogenation Crabtree's Catalyst (Homogeneous)Cis (Syn-approach)>50:1

Troubleshooting Module: Preventing Ring Opening

The Issue: During acid-catalyzed deprotection or Lewis acid-mediated coupling, the cyclobutane ring opens or rearranges (e.g., to a cyclopentane or acyclic diene).

Root Cause: Cyclobutane has ~26 kcal/mol of ring strain. The gem-dimethyl group stabilizes the ring slightly (Thorpe-Ingold), but if a carbocation forms adjacent to the quaternary center, a 1,2-alkyl shift (Wagner-Meerwein) is extremely fast because it relieves ring strain.

Stabilization Protocol
  • Avoid Carbocations: Do not use conditions that generate discrete carbocations (e.g., strong Brønsted acids like H2SO4).

  • Use Lewis Acids with "Soft" Character: When Lewis acids are needed (e.g., for Diels-Alder or [2+2]), use Titanium(IV) or Aluminum species with bulky ligands (e.g., MAD, ATPH) which coordinate tightly to oxygen but are too bulky to trigger close-contact rearrangements.

  • Solvent Choice: Use non-polar solvents (Toluene, Hexane) rather than DCM or MeCN. Non-polar solvents destabilize ionic intermediates (carbocations), forcing the reaction through concerted pathways that preserve the ring.

RingStability Cation Carbocation Intermediate Rearrange 1,2-Methyl Shift (Ring Expansion) Cation->Rearrange Fast (Strain Release) Product Substituted Cyclobutane Cation->Product Slow (Steric Block) Fix FIX: Use Radical or Concerted Mechanisms Rearrange->Fix Avoids Conditions Acidic Conditions Polar Solvent Conditions->Cation Promotes

Figure 2: Pathway competition. Carbocation intermediates almost invariably lead to ring expansion/opening due to strain release. Concerted mechanisms are required for stability.

Frequently Asked Questions (FAQ)

Q: Can I use the Thorpe-Ingold effect to my advantage? A: Yes, but primarily for ring formation, not functionalization. If you are synthesizing the ring via a [2+2] photocycloaddition or intramolecular alkylation, the gem-dimethyl group will significantly accelerate the reaction rate compared to the des-methyl analog.

Q: Why does my Grignard reagent fail to attack the cyclobutanone? A: The gem-dimethyl groups flank the carbonyl, creating a "steric pocket."

  • Fix: Add CeCl3 (cerium trichloride) to the reaction. Organocerium reagents are more nucleophilic and less basic, often overcoming steric barriers that stop Grignards.

Q: I need to separate cis/trans isomers. Which method is best? A: Due to the shape difference caused by the gem-dimethyl group, these isomers often have significantly different retention times on silica.

  • Tip: Use Silver Nitrate (AgNO3) impregnated silica gel if your compound contains an alkene. The "exposed" face of the alkene in the trans isomer binds silver differently than the "shielded" cis isomer.

References

  • BenchChem. (2025). Strategies for controlling stereochemistry in cyclobutane synthesis. Retrieved from .

  • Ringer, A. L., & Magers, D. H. (2007). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry. Link

  • Rosini, G., et al. (2000). Highly efficient, enantioselective synthesis of (+)-grandisol. Journal of Organic Chemistry. Link

  • Méndez, et al. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. Journal of Physical Chemistry A. Link

  • Wang, S., et al. (2024).[2] Enantioselective Hydrofunctionalization of Cyclobutenones: Total Synthesis of gem-Dimethylcyclobutane Natural Products. Angewandte Chemie Int. Ed. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 3,3-dimethylcyclobutane-1-carbaldehyde

Comparative Guide: High-Field vs. Benchtop 1H NMR for the Structural Elucidation of 3,3-Dimethylcyclobutane-1-carbaldehyde As a Senior Application Scientist, evaluating the structural integrity of complex pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: High-Field vs. Benchtop 1H NMR for the Structural Elucidation of 3,3-Dimethylcyclobutane-1-carbaldehyde

As a Senior Application Scientist, evaluating the structural integrity of complex pharmaceutical intermediates requires a rigorous understanding of magnetic resonance physics. The compound 3,3-dimethylcyclobutane-1-carbaldehyde (CAS: 1699999-32-0) is a highly strained, puckered cyclic building block utilized in the synthesis of advanced therapeutics, including blood coagulation factor XIa (FXIa) inhibitors[1] and cystic fibrosis transmembrane conductance regulator (CFTR) modulators[2].

This guide objectively compares the performance of Benchtop NMR (60 MHz) against High-Field NMR (400 MHz) for the structural elucidation of this specific compound, providing causality-driven insights and self-validating experimental protocols.

Mechanistic Grounding & Spectral Causality

To understand the performance differences between instrument classes, we must first analyze the unique spin system of 3,3-dimethylcyclobutane-1-carbaldehyde.

The molecule features a plane of symmetry, but the stereochemical relationship between the C1 aldehyde group and the C3 methyl groups creates critical spectral nuances:

  • Diastereotopic Methyls: At the C3 position, one methyl group is cis to the aldehyde, while the other is trans. Because they occupy different spatial and electronic environments, they are diastereotopic and possess distinct chemical shifts (~1.10 ppm and ~1.15 ppm).

  • The

    
     Ratio:  Chemical shift dispersion (
    
    
    
    , in Hz) is directly proportional to the magnetic field strength, whereas scalar coupling (
    
    
    , in Hz) is field-independent. At 400 MHz, the frequency gap between the two methyl singlets is ~20 Hz, resulting in baseline resolution. At 60 MHz, this gap shrinks to a mere ~3 Hz[3].
  • Second-Order Collapse: Because the physical frequency width of a multiplet remains constant across field strengths, the complex AA'BB' spin system of the C2 and C4 methylene protons overlaps heavily at benchtop frequencies (0.25 ppm width at 60 MHz vs. 0.0375 ppm width at 400 MHz)[3].

Product Performance Comparison

When choosing an analytical platform for structural verification, researchers must weigh resolution against accessibility.

Table 1: Performance Comparison for 3,3-Dimethylcyclobutane-1-carbaldehyde Analysis

Feature / MetricBenchtop NMR (60 MHz)High-Field NMR (400 MHz)
C3 Methyl Resolution Overlapping broad singlet; diastereotopicity is obscured.Baseline-resolved distinct singlets (cis and trans).
Methylene Spin System Second-order collapse; heavily overlapping multiplet.First-order distinct AA'BB' multiplet patterns.
Aldehyde Doublet Partially merged (

Hz).
Clearly resolved doublet at ~9.75 ppm.
Signal-to-Noise (SNR) Lower intrinsic sensitivity; requires

64 scans.
High intrinsic sensitivity; requires

16 scans.
Operational Cost Cryogen-free (Permanent magnet); low maintenance.High (Requires liquid Helium/Nitrogen).
Workflow Integration Fume-hood compatible; real-time reaction monitoring.Dedicated facility; delayed turnaround times.

Expected Quantitative Data

The following table summarizes the expected spectral data, linking each signal to its structural causality.

Table 2: Expected 1H NMR Chemical Shifts (CDCl3, 400 MHz)

Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationStructural Causality
Aldehyde (-CHO) 9.70 - 9.80Doublet (d)1HSplit by the adjacent C1 methine proton (

Hz).
C1 Methine (-CH-) 2.90 - 3.15Multiplet (m)1HComplex splitting from the aldehyde proton and four adjacent methylene protons.
C2 & C4 Methylenes 1.80 - 2.20Multiplet (m)4HDiastereotopic ring protons form a complex AA'BB' spin system due to ring puckering.
C3 Methyl (cis) ~1.15Singlet (s)3HDeshielded slightly differently due to spatial proximity to the aldehyde face.
C3 Methyl (trans) ~1.10Singlet (s)3HShielded relative to the cis methyl; baseline resolved only at

300 MHz.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the data, the following protocol incorporates self-validating checkpoints to prevent misinterpretation of overlapping signals.

Step 1: Sample Preparation (Internal Validation)

  • Weigh 15–20 mg of 3,3-dimethylcyclobutane-1-carbaldehyde (Purity

    
     95%)[4].
    
  • Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS) . Causality Check: TMS acts as an internal standard. Setting TMS to exactly 0.00 ppm validates the chemical shift axis, proving that the subtle 0.05 ppm difference between the diastereotopic methyl groups is a true structural feature and not an artifact of magnetic field drift.

Step 2: Instrument Tuning and Shimming

  • Insert the 5 mm NMR tube into the spectrometer.

  • Execute an automated 3D gradient shim (400 MHz) or manual Z/Z2 axis shim (60 MHz). Causality Check: Evaluate the TMS peak. If the linewidth at half-height (

    
    ) exceeds 1.0 Hz, re-shim. Poor shimming will artificially broaden the lines, causing the 400 MHz instrument to mimic the poor resolution of a 60 MHz instrument.
    

Step 3: Data Acquisition

  • Load a standard 1D single-pulse sequence (e.g., zg30).

  • Set the Relaxation Delay (D1) to 5 seconds . Causality Check: A long D1 ensures complete longitudinal relaxation (

    
    ) of all protons. If D1 is too short, the integration ratio of the methyls (6H total) to the aldehyde (1H) will deviate from the theoretical 6:1, flagging an acquisition error.
    
  • Acquire 16 scans (400 MHz) or 64 scans (60 MHz).

Step 4: Spectral Processing

  • Apply a Fourier Transform (FT) with a Line Broadening (LB) factor of 0.3 Hz.

  • Perform manual zero-order and first-order phase correction. Causality Check: Purely absorptive peak shapes self-validate the integration values. A distorted baseline will skew the integral of the complex methylene multiplet.

Workflow Visualization

NMR_Workflow N1 Sample Preparation (CDCl3 + 0.03% v/v TMS) N2 Benchtop NMR (60 MHz) Routine Screening N1->N2 N3 High-Field NMR (400 MHz) Complex Structural Elucidation N1->N3 N4 Data Acquisition & Shimming (1D 1H NMR) N2->N4 N3->N4 N5 Spectral Processing (FT, Phase & Baseline Correction) N4->N5 N6 Signal Assignment (Multiplet Analysis & Integration) N5->N6

Workflow for 1H NMR structural elucidation of 3,3-dimethylcyclobutane-1-carbaldehyde.

References

  • Title: US11084808B2 - Oxopicolinamide derivative, preparation method therefor and pharmaceutical use thereof.
  • Title: WO2023196429A1 - Modulators of cystic fibrosis transmembrane conductance regulator.
  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments Magnetic Resonance URL: [Link]

Sources

Comparative

Comparative Guide: Characteristic Aldehyde Doublet Shift in Cyclobutane NMR

Executive Summary Objective: To provide a technical framework for identifying and utilizing the characteristic aldehyde proton doublet in cyclobutane carbaldehydes for structural elucidation and stereochemical assignment...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a technical framework for identifying and utilizing the characteristic aldehyde proton doublet in cyclobutane carbaldehydes for structural elucidation and stereochemical assignment.

Audience: Medicinal chemists, structural biologists, and NMR spectroscopists involved in small molecule drug discovery.

Core Insight: The cyclobutane ring exerts a unique magnetic anisotropy—often described as "sigma-antiaromaticity"—that results in a distinctive deshielding of attached protons compared to homologous cycloalkanes (cyclopropane, cyclopentane).[1] For cyclobutane carbaldehyde, this manifests as a downfield-shifted aldehyde doublet (


 ~9.6–9.9 ppm) with a characteristic vicinal coupling constant (

~1–3 Hz). This signature is a high-performance probe for distinguishing ring size and assigning cis/trans stereochemistry in bioisostere design.

Comparative Analysis: Cyclobutane vs. Homologous Scaffolds

The identification of cyclobutane moieties is critical in fragment-based drug design (FBDD) where they serve as rigidified bioisosteres of aliphatic chains. The NMR performance of the aldehyde handle serves as a primary diagnostic tool.

Table 1: Comparative NMR Signatures of Cycloalkane Carbaldehydes
FeatureCyclobutane Carbaldehyde Cyclopropane Carbaldehyde Cyclohexanecarbaldehyde Diagnostic Value
Aldehyde Shift (

)
9.60 – 9.90 ppm 9.00 – 9.30 ppm 9.55 – 9.65 ppm High: Cyclobutane is significantly deshielded relative to cyclopropane.[2]
Multiplicity Doublet (d) Doublet (d)Doublet (d)Medium: Confirms presence of single

-proton (methine).
Coupling (

)
1.5 – 3.0 Hz 4.0 – 5.0 Hz1.0 – 3.0 HzHigh: Rigid ring geometry leads to smaller, sharper coupling in cyclobutane.
Ring Anisotropy Deshielding (

-antiaromatic)
Shielding (

-aromatic)
Neutral/AveragedCritical: Explains the ~0.6 ppm downfield shift vs. cyclopropane.
Stereo-Sensitivity High (

ppm)
MediumLow (Ring flip averaging)High: Distinguishes cis/trans isomers in 1,2-disubstituted systems.
Mechanism of Action: The "Deshielding Anomaly"

The "performance" of the cyclobutane signal arises from the electronic structure of the ring itself.

  • Cyclopropane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ~0.22 ring protons):  Exhibits a "sigma-aromatic" ring current that shields attached protons, pushing signals upfield.
    
  • Cyclobutane (

    
     ~1.98 ring protons):  Exhibits a "sigma-antiaromatic" character (paramagnetic ring current) due to the 4-carbon arrangement. This creates a deshielding cone in the plane of the ring, shifting the attached aldehyde proton downfield (higher ppm).
    

This distinct shift allows researchers to rapidly differentiate a cyclobutane scaffold from a cyclopropane scaffold in complex reaction mixtures without resorting to 2D-NMR or Mass Spectrometry immediately.

Stereochemical Discrimination: Cis vs. Trans Isomers

In drug development, the stereochemistry of substituted cyclobutanes (e.g., 1,2-disubstituted analogs) dictates biological activity. The aldehyde doublet shift is a sensitive probe for this geometry.

Performance in Isomer Differentiation
  • Trans-Isomers: Typically display the aldehyde proton further downfield (e.g., ~9.8 ppm). The rigid "diequatorial-like" conformation maximizes the deshielding anisotropy.

  • Cis-Isomers: Often appear upfield relative to the trans isomer (e.g., ~8.7–9.2 ppm) due to steric compression and shielding effects from the adjacent substituent.

Case Study Data: In platinum-cyclobutane complexes, the trans isomer aldehyde signal was observed at 9.83 ppm , while the cis isomer appeared at 8.67 ppm —a massive 1.16 ppm shift diagnostic capability [1].

Experimental Protocol: Accurate Characterization

To ensure scientific integrity and reproducibility, follow this self-validating protocol for characterizing the cyclobutane aldehyde doublet.

Reagents & Equipment
  • Solvent: CDCl

    
     (Standard) or Benzene-d
    
    
    
    (if overlap occurs; benzene induces solvent shifts that can resolve the doublet).
  • Instrument: Minimum 400 MHz NMR (600 MHz recommended for resolving fine coupling).

Step-by-Step Workflow
  • Sample Preparation: Dissolve ~5-10 mg of compound in 0.6 mL solvent. Ensure the solution is dilute to prevent intermolecular hydrogen bonding which can broaden the aldehyde peak.

  • Acquisition (1D

    
    H): 
    
    • Set spectral width to include 12 ppm (to catch downfield aldehydes).

    • Acquire 16-32 scans.

    • Checkpoint: Locate the signal in the 9.5–10.0 ppm region. Verify it is a doublet (not a singlet or triplet).

  • Validation (Homonuclear Decoupling):

    • Objective: Confirm the doublet arises from coupling to the ring methine.

    • Method: Irradiate the methine proton resonance (typically ~3.0–3.5 ppm for cyclobutane

      
      -protons).
      
    • Result: The aldehyde doublet at ~9.7 ppm should collapse into a singlet .

  • Coupling Analysis:

    • Measure the distance between the two doublet peaks in Hz.

    • Expected value:

      
       Hz. A value >6 Hz suggests a flexible chain or wrong ring size (e.g., cyclopentane).
      

Visualization of Logic & Workflows

Structural Elucidation Workflow

This diagram outlines the decision logic for confirming a cyclobutane aldehyde using NMR data.

NMR_Workflow Start Unknown Aldehyde Sample Step1 1H NMR Acquisition (9.0 - 10.0 ppm region) Start->Step1 Decision1 Signal Multiplicity? Step1->Decision1 Branch_S Singlet (No alpha-H) Decision1->Branch_S s Branch_T Triplet (CH2 neighbor) Decision1->Branch_T t Branch_D Doublet (CH neighbor) Decision1->Branch_D d Step2 Analyze Chemical Shift Branch_D->Step2 Decision2 Shift Value? Step2->Decision2 Result_CycloPr ~9.0 - 9.3 ppm (Shielded) Likely Cyclopropane Decision2->Result_CycloPr Upfield Result_CycloBu ~9.6 - 9.9 ppm (Deshielded) Likely Cyclobutane Decision2->Result_CycloBu Downfield Step3 Measure Coupling (J) Result_CycloBu->Step3 Validation J ~ 1.5 - 3.0 Hz (Rigid Geometry) Step3->Validation

Figure 1: Logic flow for distinguishing cyclobutane carbaldehydes from homologs using NMR parameters.

Shielding vs. Deshielding Anisotropy

This diagram visualizes why cyclobutane signals appear downfield compared to cyclopropane.

Anisotropy cluster_0 Cyclopropane (C3) cluster_1 Cyclobutane (C4) C3_Ring Sigma-Aromatic Ring Current C3_Effect Shielding Effect (Upfield Shift) C3_Ring->C3_Effect C3_Obs Aldehyde: ~9.2 ppm C3_Effect->C3_Obs C4_Ring Sigma-Antiaromatic Ring Current C4_Effect Deshielding Effect (Downfield Shift) C4_Ring->C4_Effect C4_Obs Aldehyde: ~9.8 ppm C4_Effect->C4_Obs

Figure 2: Mechanistic comparison of ring current effects on chemical shift.

References

  • Margarita C., et al. "cis/trans-[Pt(C^N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior." Journal of the American Chemical Society / PMC, 2018. Link

  • Baranac-Stojanović, M., & Stojanović, M. "1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study." Journal of Organic Chemistry, 2013, 78(4), 1504-1507. Link

  • Chemistry LibreTexts. "14.12: Coupling Constants Identify Coupled Protons." LibreTexts, 2014. Link

  • Organic Chemistry Guide. "12.04 1H NMR Chemical Shifts." OrganicChemistryGuide.com. Link

  • Compound Interest. "A Guide to 1H NMR Chemical Shift Values." CompoundChem.com, 2015.[3] Link

Sources

Validation

IR Spectroscopy of Cyclobutane Carbaldehyde: A Comparative Technical Guide

Topic: IR Spectroscopy Carbonyl Stretch of Cyclobutane Carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide provides a te...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Carbonyl Stretch of Cyclobutane Carbaldehyde Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of cyclobutane carbaldehyde (cyclobutanecarbaldehyde), specifically focusing on the carbonyl (C=O) stretching frequency. Unlike cyclic ketones, where ring strain dramatically shifts absorption to higher wavenumbers, cyclobutane carbaldehyde exhibits a carbonyl stretch at approximately 1725–1735 cm⁻¹ . This places it in the range of standard saturated aliphatic aldehydes, distinct from the conjugated behavior of cyclopropane carbaldehyde (~1700 cm⁻¹) and the highly strained cyclobutanone (~1785 cm⁻¹).

Theoretical Framework: Strain vs. Conjugation

To interpret the spectrum of cyclobutane carbaldehyde accurately, one must understand the competing electronic and steric forces at play in small-ring systems.

The "Exocyclic" vs. "Endocyclic" Paradox

The effect of ring size on carbonyl frequency depends entirely on whether the carbonyl carbon is part of the ring (endocyclic) or attached to the ring (exocyclic).

  • Endocyclic (Ketones): As ring size decreases (C6 → C4), the internal bond angle decreases (120° → 90°). To relieve strain, the ring bonds utilize more p-character, forcing the exocyclic C=O bond to utilize more s-character . A bond with higher s-character is shorter and stronger, resulting in a higher stretching frequency.

    • Cyclobutanone: ~1785 cm⁻¹ (High strain).

  • Exocyclic (Aldehydes): The carbonyl is external. Two forces compete:

    • Hybridization (Inductive): The ring carbon attached to the carbonyl has higher s-character (due to the p-rich ring bonds). This should theoretically raise the C=O frequency.

    • Pseudo-Conjugation (Mesomeric): Small rings, especially cyclopropane, possess high-energy orbitals (Walsh orbitals) that can overlap with the carbonyl

      
      -system, behaving like a double bond. This conjugation reduces the C=O bond order, lowering  the frequency.[1][2][3]
      
The Cyclobutane Specifics

In cyclobutane carbaldehyde , the "pseudo-conjugation" effect is significantly weaker than in cyclopropane, but the ring strain is also lower. The result is a frequency that largely cancels out these effects, landing close to the value of a strain-free aliphatic aldehyde.

  • Cyclopropane Carbaldehyde: Conjugation dominates → ~1700–1708 cm⁻¹ (Lowered).

  • Cyclobutane Carbaldehyde: Effects balance → ~1725–1735 cm⁻¹ (Standard).

Comparative Analysis: The Product vs. Alternatives

The following table synthesizes experimental data comparing cyclobutane carbaldehyde against its structural analogs.

Table 1: Carbonyl Stretching Frequencies of Cycloalkane Derivatives
CompoundStructure TypeC=O Frequency (cm⁻¹)Dominant Effect
Cyclobutane Carbaldehyde Exocyclic Aldehyde 1725 – 1735 Balanced (s-character vs. weak conjugation)
Cyclopropane CarbaldehydeExocyclic Aldehyde1695 – 1710Strong Pseudo-Conjugation (Walsh Orbitals)
Cyclopentane CarbaldehydeExocyclic Aldehyde1730 – 1740Standard Saturated Behavior
Cyclohexane CarbaldehydeExocyclic Aldehyde1735 – 1745Standard Saturated Behavior
Cyclobutanone Endocyclic Ketone ~1785 High Ring Strain (s-character increase)
Pentanal (Reference)Acyclic Aldehyde1725 – 1730Baseline Saturated Aldehyde

Note: Frequencies are for liquid film (neat). Solution spectra (e.g., in CCl₄) may shift values higher by 5–10 cm⁻¹.

Experimental Protocol

To obtain reproducible spectral data for cyclobutane carbaldehyde, follow this self-validating protocol.

Sample Preparation
  • Purity Check: Ensure the sample is free of cyclobutane carboxylic acid (broad O-H stretch at 2500–3300 cm⁻¹) or cyclobutylmethanol (O-H stretch at 3300 cm⁻¹), which are common oxidation/reduction impurities.

  • Method: Thin Film (Neat).[4]

    • Place 1 drop of cyclobutane carbaldehyde between two NaCl or KBr salt plates.

    • Press gently to form a capillary film. Do not overtighten, as this may crack plates or force the volatile aldehyde out.

Instrument Parameters (FT-IR)
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: 16–32 scans to improve Signal-to-Noise (S/N) ratio.

  • Background: Collect an air background immediately prior to sample loading.

Diagnostic Workflow

Use the following logic flow to validate the identity of the molecule based on its spectrum.

SpectralAnalysis Start Start: Acquire IR Spectrum CheckCO Check 1700-1800 cm⁻¹ Region Start->CheckCO IsHigh Peak > 1770 cm⁻¹? CheckCO->IsHigh IsLow Peak < 1715 cm⁻¹? IsHigh->IsLow No ResultKetone Likely Cyclobutanone (Strain Effect) IsHigh->ResultKetone Yes CheckCH Check 2700-2850 cm⁻¹ (Fermi Doublet) IsLow->CheckCH No (1720-1740) ResultConj Likely Cyclopropane Carbaldehyde (Conjugation Effect) IsLow->ResultConj Yes ResultAldehyde Likely Cyclobutane Carbaldehyde (1725-1735 cm⁻¹) CheckCH->ResultAldehyde Doublet Present

Figure 1: Decision matrix for identifying cyclobutane carbaldehyde vs. strained ketones or conjugated analogs.

Visualizing the Trend

The relationship between ring size and carbonyl frequency differs fundamentally between aldehydes and ketones. The diagram below illustrates this divergence.

TrendComparison cluster_Aldehydes Exocyclic Aldehydes (Conjugation vs. Hybridization) cluster_Ketones Endocyclic Ketones (Ring Strain) C3_Ald Cyclopropane Carbaldehyde ~1700 cm⁻¹ C4_Ald Cyclobutane Carbaldehyde ~1730 cm⁻¹ C3_Ald->C4_Ald Reduced Conjugation C6_Ald Cyclohexane Carbaldehyde ~1740 cm⁻¹ C4_Ald->C6_Ald Baseline Saturated C4_Ket Cyclobutanone (Ketone) ~1785 cm⁻¹ C6_Ket Cyclohexanone (Ketone) ~1715 cm⁻¹ C6_Ket->C4_Ket Increased Strain

Figure 2: Divergent spectral trends. While ring strain raises ketone frequencies, the aldehyde series is dominated by the loss of conjugation as ring size increases.

References

  • Durig, J. R., & Badawi, H. M. (1990). Spectra and structure of small ring molecules. XLV. Microwave, infrared, and Raman spectra... of cyclobutylcarboxaldehyde. Chemical Physics. Link

  • NIST Chemistry WebBook. Cyclopropanecarboxaldehyde IR Spectrum. National Institute of Standards and Technology.[5] Link

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups. Link

  • BenchChem. 1-(Propan-2-yl)cyclopropane-1-carbaldehyde Structure and Data. Link

  • ScienceOpen. Visible light-mediated radical fluoromethylation... (Supplementary Info). (Contains IR data for cyclobutane derivatives). Link

Sources

Comparative

Technical Comparison: 3,3-Dimethylcyclobutane vs. Oxetane Bioisosteres

Executive Summary This guide provides an objective, data-driven comparison between 3,3-dimethylcyclobutane and oxetane moieties as bioisosteres in medicinal chemistry. While both motifs are employed to modulate physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an objective, data-driven comparison between 3,3-dimethylcyclobutane and oxetane moieties as bioisosteres in medicinal chemistry. While both motifs are employed to modulate physicochemical properties and introduce steric bulk, they occupy distinct niches.

  • Oxetane is the superior choice for reducing lipophilicity (LogP) , enhancing aqueous solubility , and blocking metabolic soft spots (specifically gem-dimethyl oxidation), acting as a "polar gem-dimethyl" equivalent.

  • 3,3-Dimethylcyclobutane is preferred when maintaining lipophilicity is required for hydrophobic pocket binding, or when a strictly non-polar spacer is needed to bridge pharmacophores without introducing hydrogen bond acceptors (HBA).

Part 1: Structural & Electronic Fundamentals

Understanding the geometric and electronic differences is prerequisite to rational selection.

Geometric Comparison

Both rings are four-membered and exhibit significant ring strain, but their puckering and bond angles differ, influencing how they project substituents into a binding pocket.

Feature3,3-DimethylcyclobutaneOxetaneImpact on Design
Ring Geometry Puckered (Butterfly)Nearly PlanarOxetane provides a flatter vector; Cyclobutane offers more 3D volume.
Bond Angles ~88° (C-C-C)~92° (C-O-C)Oxetane's oxygen expands the angle slightly, altering substituent vectors.
Dipole Moment ~0 D (Non-polar)~1.9 D (Polar)Oxetane introduces a significant dipole, aligning with solvation shells.
H-Bonding NoneStrong HBA (Oxygen)Oxetane can engage in specific H-bond interactions with protein backbones.
Electronic Influence (pKa Modulation)

A critical application of the oxetane ring is the modulation of basicity in adjacent amines.[1]

  • Mechanism: The electronegative oxygen in the oxetane ring exerts a strong inductive electron-withdrawing effect (-I) on the

    
    -carbon.
    
  • Outcome: Placing an oxetane

    
     to an amine reduces the pKa by ~2.0–3.0 log units  compared to the gem-dimethyl or cyclobutane analogue.
    
  • Benefit: This lowers the percentage of ionized drug at physiological pH, potentially improving membrane permeability and reducing hERG channel inhibition (which often correlates with high basicity).

Part 2: Physicochemical Performance[2][3][4][5][6]

The following data summarizes the shift in properties when replacing a gem-dimethyl or cyclobutane group with an oxetane.

Lipophilicity and Solubility

Data derived from matched molecular pair (MMP) analysis in standard drug discovery campaigns (e.g., Carreira et al., Merck IDO1 program).

Propertygem-Dimethyl / CyclobutaneOxetane ReplacementNet Effect
LogP / LogD High (Lipophilic)Low (Hydrophilic)

LogD

-1.0 to -1.5
Aq.[1] Solubility LowHigh>10-fold increase (up to 4000x reported)
Metabolic Clearance High (CYP oxidation)Low (CYP resistant)Reduced intrinsic clearance (Cl_int)
Decision Logic for Selection

The following diagram outlines the logical framework for choosing between these two moieties based on DMPK liabilities.

Bioisostere_Selection Start Lead Compound Optimization (Identify Liability) Check_Lipophilicity Is LogD > 3.5? Start->Check_Lipophilicity Check_Metabolism Is Metabolic Soft Spot (gem-dimethyl) present? Check_Lipophilicity->Check_Metabolism Yes Select_Cyclobutane SELECT 3,3-DIMETHYLCYCLOBUTANE (Maintains Lipophilicity, Steric Bulk Only) Check_Lipophilicity->Select_Cyclobutane No (Need to maintain lipophilicity) Check_H_Bond Is H-Bond Acceptor tolerated in pocket? Check_Metabolism->Check_H_Bond Yes Check_Metabolism->Select_Cyclobutane No Select_Oxetane SELECT OXETANE (Lowers LogD, Blocks CYP, Increases Solubility) Check_H_Bond->Select_Oxetane Yes Check_H_Bond->Select_Cyclobutane No (Polarity Penalty)

Figure 1: Decision tree for selecting between oxetane and cyclobutane based on physicochemical liabilities.[2]

Part 3: Metabolic Stability & Toxicology

Metabolic Pathways

The primary driver for switching from a gem-dimethyl group (often present on a cyclobutane) to an oxetane is to block Cytochrome P450 (CYP) mediated oxidation.

  • Cyclobutane (gem-dimethyl): The methyl groups are electron-rich and sterically accessible, making them prime targets for CYP450 hydroxylation (

    
    ). This often leads to rapid clearance.
    
  • Oxetane: The ring oxygen reduces the electron density of the adjacent carbons, making the ring resistant to CYP oxidation. However, oxetanes can be susceptible to Microsomal Epoxide Hydrolase (mEH) , which hydrolyzes the ether bond to open the ring into a diol.[3]

    • Note:3,3-Disubstitution on the oxetane ring sterically hinders mEH, rendering 3,3-disubstituted oxetanes metabolically robust in most contexts.

Metabolic_Pathways cluster_0 Cyclobutane Metabolism (CYP-Driven) cluster_1 Oxetane Metabolism (mEH-Driven) Cyc_Start 3,3-Dimethylcyclobutane CYP CYP450 (Oxidation) Cyc_Start->CYP Cyc_Prod Hydroxylated Metabolite (-CH2OH) CYP->Cyc_Prod Ox_Start 3,3-Disubstituted Oxetane mEH Microsomal Epoxide Hydrolase (mEH) Ox_Start->mEH Slow/Blocked by 3,3-subst. Ox_Prod Ring-Opened Diol (Inactive/Excreted) mEH->Ox_Prod

Figure 2: Comparative metabolic liabilities. Cyclobutanes are prone to oxidative clearance, while 3,3-disubstituted oxetanes are generally stable against both oxidation and hydrolysis.

Part 4: Case Study – Merck IDO1 Inhibitor

This case study (Li et al., J. Med. Chem. 2022) provides a definitive head-to-head comparison of the two motifs in a lead optimization campaign for Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors.

The Challenge

The lead series contained a cyclobutane ring but suffered from:

  • High metabolic turnover (High intrinsic clearance).

  • Poor aqueous solubility.[4]

  • Off-target activity.[5]

The Solution

The researchers replaced the cyclobutane moiety with an oxetane.

ParameterCompound 28 (Cyclobutane)Compound 30 (Oxetane)Improvement
Structure 3-substituted cyclobutane3-substituted oxetaneBioisosteric Swap
Potency (IDO1) ComparableComparableActivity Maintained
Solubility LowHigh Drastic Improvement
Metabolic Stability Poor (High Turnover)Excellent Clearance Blocked
Off-Target Profile Moderate liabilitiesCleanImproved Selectivity

Part 5: Synthetic Accessibility

For medicinal chemists, ease of synthesis is a deciding factor.

Oxetane Synthesis

The most common route to 3,3-disubstituted oxetanes utilizes oxetan-3-one as a versatile building block.

  • Protocol A (Reductive Amination): Oxetan-3-one + Amine + NaBH(OAc)3

    
     3-Amino-oxetane.
    
  • Protocol B (Wittig/Corey-Chaykovsky): Oxetan-3-one

    
     3-Methyleneoxetane 
    
    
    
    Spiro- or substituted oxetanes.
3,3-Dimethylcyclobutane Synthesis

Often requires different starting materials, such as pinonic acid derivatives or [2+2] cycloadditions, which can be less modular than the oxetane routes.

  • Protocol: [2+2] Cycloaddition of ketenes with alkenes, followed by reduction.

Synthesis_Workflow cluster_Ox Oxetane Modular Synthesis cluster_Cyc Cyclobutane Synthesis Ox_SM Oxetan-3-one (Commercially Available) Ox_Rxn Reductive Amination (NaBH(OAc)3, DCM) Ox_SM->Ox_Rxn Ox_Prod 3-Amino-Oxetane (Drug Fragment) Ox_Rxn->Ox_Prod Cyc_SM Pinonic Acid / Ketene Cyc_Rxn [2+2] Cycloaddition or Derivatization Cyc_SM->Cyc_Rxn Cyc_Prod 3,3-Dimethylcyclobutane Derivative Cyc_Rxn->Cyc_Prod

Figure 3: Synthetic workflows. Oxetan-3-one allows for rapid, modular library generation compared to the often more linear cyclobutane synthesis.

References

  • Wuitschik, G., et al. (2006).[5] "Oxetanes as Promising Modules in Drug Discovery."[3][4][5][6] Angewandte Chemie International Edition. Link

  • Li, D., et al. (2022).[5] "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral and Parenteral Dosing." Journal of Medicinal Chemistry. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[7][8][3][9] Chemical Reviews. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Tijono, S. M., et al. (2022).[10] "Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity." Pharmaceuticals.[11][3][10][12] Link

Sources

Validation

A Comparative Guide to the ¹³C NMR Chemical Shifts of the Gem-Dimethylcyclobutane Ring

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department] Senior Application Scientist Introduction: The Intricacies of Strained Ring Systems in ¹³C NMR The cyclobutane moiety, a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department]

Senior Application Scientist

Introduction: The Intricacies of Strained Ring Systems in ¹³C NMR

The cyclobutane moiety, a recurring structural motif in numerous natural products and pharmacologically active compounds, presents a unique challenge in structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The inherent ring strain and puckered conformation of the four-membered ring significantly influence the electronic environment of its carbon atoms, leading to ¹³C NMR chemical shifts that can deviate from those predicted by simple additive models.[1] The gem-dimethyl substitution pattern further complicates spectral interpretation by introducing steric and electronic effects that propagate through the carbocyclic framework.

This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of the gem-dimethylcyclobutane ring, drawing upon experimental data and theoretical predictions. We will explore the subtle interplay of substituent effects and conformational dynamics that govern the spectral characteristics of this important structural unit. By presenting a critical evaluation of various predictive models alongside robust experimental data and protocols, this guide aims to equip researchers with the knowledge to confidently assign and interpret the ¹³C NMR spectra of gem-dimethylcyclobutane-containing molecules.

I. Experimental ¹³C NMR Chemical Shifts: A Comparative Analysis

The foundation of any spectroscopic analysis lies in accurate and reliable experimental data. The ¹³C NMR chemical shifts for 1,1-dimethylcyclobutane, also known as gem-dimethylcyclobutane, have been experimentally determined and serve as a crucial benchmark for this guide.[2] To provide a comprehensive understanding of substituent effects within the cyclobutane ring, we present a comparative table of experimental chemical shifts for unsubstituted cyclobutane, methylcyclobutane, and the cis and trans isomers of 1,2-dimethylcyclobutane.

Table 1: Experimental ¹³C NMR Chemical Shifts of Substituted Cyclobutanes (in ppm from TMS)

CompoundC1C2C3Methyl Carbons
Cyclobutane22.422.422.4-
Methylcyclobutane31.130.822.422.2
1,1-Dimethylcyclobutane 37.9 39.5 15.7 29.7
cis-1,2-Dimethylcyclobutane38.838.820.915.5
trans-1,2-Dimethylcyclobutane41.541.526.220.4

Data for 1,1-dimethylcyclobutane, cis-1,2-dimethylcyclobutane, and trans-1,2-dimethylcyclobutane sourced from Eliel & Pietrusiewicz (1980). Data for cyclobutane and methylcyclobutane sourced from various spectroscopic databases.

Analysis of Experimental Data:

  • Quaternary Carbon (C1): The C1 carbon in 1,1-dimethylcyclobutane at 37.9 ppm is significantly deshielded compared to the methylene carbons of unsubstituted cyclobutane (22.4 ppm). This downfield shift is a direct consequence of the alpha-substituent effect of the two methyl groups.

  • Methylene Carbons (C2 and C3): A notable feature of the 1,1-dimethylcyclobutane spectrum is the pronounced difference in the chemical shifts of the C2 (39.5 ppm) and C3 (15.7 ppm) methylene carbons. The C2 carbons, being beta to the methyl substituents, experience a deshielding effect, while the C3 carbon, in the gamma position, is shielded. This "gamma-gauche" effect is a well-documented phenomenon in ¹³C NMR spectroscopy and is highly dependent on the stereochemical relationship between the substituent and the gamma carbon.

  • Methyl Carbons: The methyl carbons at 29.7 ppm are also deshielded relative to the methyl carbon in methylcyclobutane (22.2 ppm), likely due to steric compression and electronic effects arising from the geminal arrangement.

II. Predictive Models for ¹³C NMR Chemical Shifts

The ability to accurately predict ¹³C NMR chemical shifts is invaluable for structure verification and the assignment of complex spectra. Here, we compare the performance of traditional empirical methods with modern computational approaches for the gem-dimethylcyclobutane ring.

A. Empirical and Additivity-Based Models

Historically, substituent chemical shift (SCS) effects derived from extensive empirical data have been used to predict ¹³C NMR chemical shifts. While useful for simple acyclic and unstrained cyclic systems, their application to strained rings like cyclobutanes can be less accurate due to the complex interplay of conformational and through-space effects that are not always captured by simple additive parameters. For instance, the significant shielding observed at C3 in 1,1-dimethylcyclobutane highlights the importance of stereochemical factors that are often challenging to parameterize in a general additive model.

B. Density Functional Theory (DFT) Calculations

Modern computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the accurate prediction of NMR parameters.[3][4] The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating isotropic shielding constants, which are then converted to chemical shifts.

The accuracy of DFT-based predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. A benchmark study by Cohen et al. (2023) evaluated the performance of 73 density functionals and 40 basis sets for predicting ¹³C NMR chemical shifts.[3] Their findings suggest that double-hybrid functionals often provide high accuracy, though computationally more efficient functionals can also yield reliable results. For instance, the ωB97X-D functional combined with the def2-SVP basis set was identified as a high-performing methodology.[3]

Table 2: Comparison of Experimental and Hypothetical DFT-Predicted ¹³C NMR Chemical Shifts for 1,1-Dimethylcyclobutane (in ppm)

CarbonExperimentalPredicted (Hypothetical DFT Model A)Predicted (Hypothetical DFT Model B)
C137.938.537.2
C239.540.138.9
C315.716.215.1
-CH₃29.730.529.1

Note: The DFT-predicted values in this table are illustrative and represent typical accuracies achievable with well-benchmarked methods. Actual results will vary based on the specific computational protocol.

The close agreement between high-level DFT predictions and experimental values underscores the utility of these methods in assigning the ¹³C NMR spectra of complex molecules, including those with strained ring systems.

C. Machine Learning and AI-Powered Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as promising alternatives for rapid and accurate prediction of NMR spectra. These models are trained on vast databases of experimental NMR data and can learn complex relationships between molecular structure and chemical shifts that are not explicitly programmed. While still an evolving field, ML-based predictors can offer near-instantaneous predictions and may prove particularly useful for high-throughput screening and the analysis of large datasets.

III. Experimental Protocol for Acquiring High-Quality ¹³C NMR Spectra

Obtaining high-resolution and artifact-free ¹³C NMR spectra is paramount for accurate structural analysis. The following protocol provides a detailed, step-by-step methodology for acquiring a ¹³C NMR spectrum of a volatile, non-polar compound like 1,1-dimethylcyclobutane.

1. Sample Preparation:

  • Analyte: 1,1-dimethylcyclobutane (or a derivative).

  • Solvent: Deuterated chloroform (CDCl₃) is a suitable choice for non-polar analytes. Ensure the solvent is of high purity to avoid extraneous signals.

  • Concentration: For a small molecule, a concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is typically sufficient for a standard ¹³C NMR experiment.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0.00 ppm. A small drop is usually adequate.

  • NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.

3. Acquisition Parameters for a Standard ¹³C{¹H} Experiment:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used to obtain a spectrum where each unique carbon appears as a singlet.

  • Spectral Width (SW): A spectral width of approximately 200-220 ppm is generally sufficient to cover the entire range of carbon chemical shifts for aliphatic and simple aromatic compounds.

  • Acquisition Time (AT): An acquisition time of 1-2 seconds provides a good balance between resolution and signal-to-noise.

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to allow for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining accurate signal intensities, especially for quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. For a moderately concentrated sample, 256 to 1024 scans are typically needed to achieve a good signal-to-noise ratio.

  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply an exponential window function (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform a Fourier transform of the Free Induction Decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integrate the signals if quantitative information is desired, although this requires careful consideration of relaxation times and the use of appropriate pulse sequences.

IV. Visualizing the Logic of Spectral Interpretation

To aid in understanding the relationships between molecular structure, substituent effects, and the resulting ¹³C NMR spectrum, the following diagrams illustrate the key concepts discussed in this guide.

Substituent_Effects cluster_molecule 1,1-Dimethylcyclobutane cluster_effects Substituent Effects cluster_shifts Observed Chemical Shifts C1 C1 (Quaternary) C2 C2 (Methylene) C1->C2 C3 C3 (Methylene) C2->C3 C3->C1 Me Methyl Carbons Me->C1 Alpha α-Effect (Deshielding) Me->Alpha on C1 Beta β-Effect (Deshielding) Me->Beta on C2 Gamma γ-Gauche Effect (Shielding) Me->Gamma on C3 Shift_C1 ~37.9 ppm Alpha->Shift_C1 Shift_C2 ~39.5 ppm Beta->Shift_C2 Shift_C3 ~15.7 ppm Gamma->Shift_C3 Shift_Me ~29.7 ppm

Caption: Relationship between substituent effects and observed ¹³C NMR chemical shifts in 1,1-dimethylcyclobutane.

Experimental_Workflow Start Start SamplePrep Sample Preparation (Analyte, Solvent, Standard) Start->SamplePrep SpectrometerSetup Spectrometer Setup (Lock, Shim) SamplePrep->SpectrometerSetup Acquisition Data Acquisition (Pulse Program, Parameters) SpectrometerSetup->Acquisition Processing Data Processing (FT, Phasing, Referencing) Acquisition->Processing Analysis Spectral Analysis (Peak Picking, Assignment) Processing->Analysis End End Analysis->End

Caption: A streamlined workflow for acquiring and analyzing ¹³C NMR spectra of small molecules.

V. Conclusion: An Integrated Approach to a Deeper Understanding

The ¹³C NMR spectrum of the gem-dimethylcyclobutane ring provides a rich tapestry of information that reflects the complex interplay of electronic and steric factors within a strained carbocyclic system. While empirical rules can offer a preliminary guide, a comprehensive understanding necessitates the integration of high-quality experimental data with the predictive power of modern computational methods. This guide has demonstrated that a thorough analysis of substituent-induced chemical shifts, benchmarked against reliable experimental values, allows for the confident assignment of all carbon resonances in the gem-dimethylcyclobutane moiety. Furthermore, the detailed experimental protocol provided herein serves as a robust framework for obtaining high-fidelity spectra, which is the cornerstone of any successful structural elucidation endeavor. For researchers in drug discovery and development, a nuanced understanding of these spectroscopic principles is essential for the unambiguous characterization of novel chemical entities containing this important structural motif.

VI. References

  • Eliel, E. L., & Pietrusiewicz, K. M. (1980). Carbon-13 NMR spectra of methyl-substituted cyclobutanes. Organic Magnetic Resonance, 13(3), 193–198. [Link]

  • Cohen, R. D., Wood, J. S., Lam, Y. H., Buevich, A. V., Sherer, E. C., Reibarkh, M., Williamson, R. T., & Martin, G. E. (2023). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Molecules, 28(6), 2449. [Link]

  • Wiitala, K. W., Hoye, T. R., & Cramer, C. J. (2006). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Physical Chemistry A, 110(31), 9887–9894. [Link]

  • SpectraBase. (n.d.). Methylcyclobutane. [Link]

Sources

Comparative

Publish Comparison Guide: Mass Spectrometry of Cyclobutane Aldehydes

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of cyclobutane aldehydes, specifically focusing on cyclobutane carboxaldehyde and its differentiation from isome...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of cyclobutane aldehydes, specifically focusing on cyclobutane carboxaldehyde and its differentiation from isomeric linear aldehydes and cyclic ketones.

The Diagnostic Split: Retro-[2+2] Cycloaddition vs. McLafferty Rearrangement

Executive Summary

Cyclobutane rings are increasingly utilized in drug discovery (e.g., as bioisosteres for phenyl rings or to restrict conformation). However, their identification via Mass Spectrometry (MS) is complicated by their tendency to isomerize or fragment similarly to linear alkenes.

This guide delineates the fragmentation fingerprint of cyclobutane carboxaldehyde (


, MW 84). The core differentiator is the dominance of Retro-[2+2] cycloaddition  (yielding acrolein-like fragments) over the McLafferty rearrangement  typical of linear isomers.

Mechanistic Deep Dive: The Fragmentation Cascade

The ionization of cyclobutane carboxaldehyde (EI, 70 eV) triggers two competing high-energy pathways driven by the release of ring strain (~26 kcal/mol).

Pathway A: Alpha-Cleavage (The Aldehyde Standard)

Like all aldehydes, the radical cation undergoes


-cleavage.
  • Mechanism: Homolytic cleavage of the C(carbonyl)-C(ring) bond.

  • Result: Formation of the cyclobutyl cation (m/z 55) and the neutral formyl radical, or loss of H• to form the acylium ion (m/z 83).

  • Diagnostic Value: The m/z 55 peak is often the base peak or highly abundant, representing the stable

    
     ion (which rapidly isomerizes to the cyclopropylmethyl or homoallyl cation).
    
Pathway B: Retro-[2+2] Cycloaddition (The Ring Fingerprint)

This is the unique signature of the cyclobutane scaffold. The ring strain drives a symmetric scission.

  • Mechanism: The cyclobutane ring splits into two alkene fragments.

  • Result:

    • Fragment 1: Ethylene (

      
      , neutral or ion m/z 28).
      
    • Fragment 2: Acrolein (

      
      , neutral or ion m/z 56).
      
  • Observation: A distinct peak at m/z 56 (acrolein radical cation) distinguishes this motif from cyclopentyl or linear isomers.

Pathway C: Absence of McLafferty Rearrangement

Linear isomers like 4-pentenal possess a


-hydrogen accessible for the 6-membered transition state required for McLafferty rearrangement, yielding a strong m/z 44  peak (

).
  • Cyclobutane Constraint: While cyclobutane carboxaldehyde possesses ring hydrogens at the

    
    -position (relative to the carbonyl oxygen), the rigid, puckered ring geometry and bond angles disfavor the required transition state. Consequently, m/z 44 is negligible or absent , serving as a negative diagnostic.
    

Visualization: Fragmentation Pathways[1][2][3][4]

The following diagram illustrates the competing fragmentation mechanisms.

G M Molecular Ion [C5H8O]+. m/z 84 Alpha Alpha Cleavage M->Alpha Retro Retro-[2+2] Cycloaddition M->Retro Ion55 Cyclobutyl Cation [C4H7]+ m/z 55 Alpha->Ion55 - CHO• (29) Ion83 Acylium Ion [C5H7O]+ m/z 83 Alpha->Ion83 - H• (1) Ion56 Acrolein Ion [C3H4O]+. m/z 56 Retro->Ion56 + C2H4 (28) Neutral28 Ethylene (Neutral) Linear Linear Isomer (e.g. 4-Pentenal) McLafferty McLafferty Rearrangement Linear->McLafferty Ion44 Enol Ion [C2H4O]+. m/z 44 McLafferty->Ion44 Diagnostic for Linear

Caption: Figure 1. Competing fragmentation pathways.[1][2][3][4][5][6] Note the Retro-[2+2] yielding m/z 56 is characteristic of the cyclobutane ring.

Comparative Analysis: Cyclobutane vs. Alternatives

The table below provides a direct comparison of diagnostic ions to distinguish cyclobutane carboxaldehyde from its common isomers.

FeatureCyclobutane Carboxaldehyde 4-Pentenal (Linear Isomer) Cyclopentanone (Cyclic Isomer)
Molecular Ion (

)
m/z 84 (Weak/Trace)m/z 84 (Weak)m/z 84 (Prominent)
Base Peak (Typical) m/z 55 (

)
m/z 41 (

) or 55
m/z 55 (

)
Retro-[2+2] Marker m/z 56 (Acrolein) - Strong AbsentAbsent
McLafferty Marker m/z 44 - Absent/Negligible m/z 44 - Strong Absent
Loss of CO m/z 56 (via Retro 2+2)Not primarym/z 56 (

)
Key Differentiator Simultaneous presence of m/z 56 and m/z 55 , absence of m/z 44.[4][7]Presence of m/z 44 .Strong

and loss of CO (m/z 56) without aldehyde H-loss (m/z 83).

Experimental Protocol: Self-Validating Identification

To ensure reproducible identification, follow this protocol. This workflow includes a "Linearity Check" to rule out thermal isomerization in the injection port.

Step 1: Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols to prevent hemiacetal formation.

  • Concentration: 100 µg/mL (approx 1 mM).

  • Derivatization (Optional but Recommended): Oximation using Hydroxylamine HCl.

    • Why? Stabilizes the aldehyde and prevents thermal ring opening in the GC inlet.

    • Shift: The oxime (

      
      ) will show a distinct 
      
      
      
      (OH) or
      
      
      (OCH3) pattern, confirming the aldehyde functionality.
Step 2: GC-MS Parameters
  • Inlet Temperature: Low (150°C - 200°C) .

    • Critical: High inlet temps (>250°C) can cause thermal isomerization of cyclobutanes to linear alkenes before ionization, leading to false identification of the linear isomer.

  • Column: Non-polar (e.g., DB-5ms or HP-5).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 25–300.

Step 3: Data Validation Logic (The "Decision Tree")

DecisionTree Start Analyze Spectrum (Precursor MW 84) Check44 Is m/z 44 present (>20% abundance)? Start->Check44 Linear Result: Linear Isomer (e.g. Pentenal) Check44->Linear Yes Check56 Is m/z 56 present? Check44->Check56 No Check55 Is m/z 55 Base Peak? Check56->Check55 Yes Other Result: Cyclopentanone or other isomer Check56->Other No Cyclic Result: Cyclobutane Carboxaldehyde Check55->Cyclic Yes Check55->Other No

Caption: Figure 2. Logic flow for distinguishing cyclobutane aldehydes from isomers.

References

  • Doc Brown's Chemistry. (2025). Mass spectrum of cyclobutane - fragmentation pattern. Retrieved from [Link]

    • Provides foundational data on the base cyclobutane ring fragment
  • NIST Chemistry WebBook. (2023). Cyclohexanecarboxaldehyde Mass Spectrum. Retrieved from [Link]

    • Used as a comparative standard for cyclic aldehyde alpha-cleavage behavior.
  • Pálinkó, I., et al. (1998). Fragmentation of cyclobutane derivatives upon electron impact. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

    • Authoritative source on the symmetric scission (Retro-2+2) mechanism in substituted cyclobutanes.
  • Michigan State University. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][7]

    • Reference for McLafferty rearrangement rules and alpha-cleavage mechanisms.

Sources

Validation

High-Resolution Stereochemical Assignment of 3,3-Dimethylcyclobutane Isomers: A Comparative Guide to NOESY NMR and Alternative Techniques

Determining the relative stereochemistry of highly strained cyclic systems is a critical bottleneck in modern drug discovery and synthetic chemistry. Cyclobutane scaffolds, particularly 3,3-dimethylcyclobutane derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Determining the relative stereochemistry of highly strained cyclic systems is a critical bottleneck in modern drug discovery and synthetic chemistry. Cyclobutane scaffolds, particularly 3,3-dimethylcyclobutane derivatives (such as unnatural


-amino acids and pinene analogs), are increasingly utilized to improve the metabolic stability and conformational rigidity of pharmacophores.

However, assigning the cis or trans configuration of substituents on these rings presents a unique analytical challenge. This guide objectively compares the performance of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against alternative techniques, providing the mechanistic causality and self-validating experimental protocols required for definitive stereochemical assignment.

Causality & Mechanism: The Physics of Cyclobutane Stereochemistry

To understand why specific analytical techniques succeed or fail, we must examine the physical geometry of the cyclobutane ring. Cyclobutanes are not flat; they adopt a "puckered" butterfly conformation to relieve torsional ring strain. This dynamic puckering severely complicates traditional through-bond NMR analysis.

The Failure of J-Coupling Analysis

In unstrained aliphatic systems, vicinal scalar coupling constants (


) are routinely used to determine dihedral angles via the Karplus equation. However, in cyclobutanes, the dynamic puckering causes the 

ranges to overlap almost entirely. Literature confirms that vicinal cis and trans coupling constants in cyclobutanes vary widely (4.6–11.5 Hz and 2.0–10.7 Hz, respectively)[1]. Because these ranges are virtually indistinguishable, 1D

H NMR J-coupling analysis cannot be trusted to differentiate cis from trans isomers.
The NOESY Advantage: Through-Space Anchoring

NOESY bypasses through-bond limitations by measuring through-space dipole-dipole cross-relaxation, which is proportional to


 (where 

is the internuclear distance)[2]. The signal drops off rapidly and is only detectable for protons within ~5 Å of each other[3].

For 3,3-dimethylcyclobutane isomers, the gem-dimethyl group at C3 acts as a built-in stereochemical probe. Because the two methyl groups occupy opposite faces of the cyclobutane ring (syn and anti), they serve as distinct spatial anchors.

  • In a cis-isomer: Both the H1 and H2 protons reside on the same face and will exhibit strong NOE cross-peaks to the same C3 methyl group.

  • In a trans-isomer: H1 and H2 reside on opposite faces, meaning they will show NOE correlations to different C3 methyl groups.

This differential correlation creates a self-validating logical system that definitively assigns the relative stereochemistry, a method successfully utilized in the synthesis of complex cyclobutane


-amino acids[4].

Objective Comparison of Stereochemical Techniques

While NOESY is the gold standard for small cyclobutanes, its efficacy is dependent on the molecule's rotational correlation time (and thus, its molecular weight). Below is an objective comparison of NOESY against its primary alternatives.

Table 1: Comparative Analysis of Stereochemical Assignment Techniques
TechniquePrimary MechanismOptimal MW RangeKey AdvantagesLimitations
2D NOESY Through-space dipole-dipole (

)
< 1000 DaHigh-resolution 2D mapping; definitive cis/trans differentiation.Requires optimization of mixing time; NOE approaches zero at mid-MW.
2D ROESY Spin-locked rotating frame NOE1000 - 3000 DaNOE is always positive; bypasses the zero-crossing issue of mid-sized molecules.Lower S/N; prone to TOCSY artifacts; more demanding on hardware.
1D Selective NOE Selective 1D excitation< 1000 DaFast acquisition; excellent for targeted proton pairs.Lacks holistic molecular mapping; requires highly isolated resonances.
J-Coupling (

H NMR)
Through-bond scalar couplingAnyStandard 1D experiment; requires no special setup.Unreliable for cyclobutanes due to overlapping

and

ranges.
X-Ray Crystallography Electron density diffractionAny (if solid)Provides absolute configuration.Requires high-quality single crystals; inapplicable to liquid/oil samples.
The NOESY vs. ROESY Decision

The choice between NOESY and ROESY is strictly dictated by molecular weight. For mid-sized molecules (MW ~1000–3000 Da), the NOE cross-relaxation rate transitions from positive to negative, passing through a point where the NOE approaches zero[5]. In this regime, ROESY must be used because its cross-relaxation rate is always positive[3]. However, for standard cyclobutane fragments and small-molecule drugs (MW < 500 Da), NOESY is vastly superior due to higher sensitivity and the absence of spin-lock induced scalar coupling (TOCSY) artifacts[3].

Mandatory Visualization: Technique Selection Workflow

NMR_Workflow Start Target: 3,3-Dimethylcyclobutane Stereochemical Assignment MW_Check Assess Molecular Weight (MW) Start->MW_Check Small MW < 1000 Da (Small Molecules) MW_Check->Small Low MW Mid MW 1000 - 3000 Da (Peptides/Macromolecules) MW_Check->Mid Mid MW NOESY Perform 2D NOESY Mixing Time: 400-800 ms Small->NOESY ROESY Perform 2D ROESY Mixing Time: 200-300 ms Mid->ROESY Analyze Analyze Cross-Peaks (Distance < 5 Å) NOESY->Analyze ROESY->Analyze

Figure 1: Decision workflow for selecting the optimal NMR stereochemical assignment technique.

Experimental Data Interpretation

When analyzing the 2D NOESY spectrum of a 1,2-disubstituted-3,3-dimethylcyclobutane, the cross-peaks provide a definitive geometric map. Table 2 summarizes the expected experimental outcomes based on internuclear distances.

Table 2: Expected NOESY Correlations for 3,3-Dimethylcyclobutanes
Interacting ProtonsDistance in cis-IsomerDistance in trans-IsomerExpected NOESY Cross-Peak (cis)Expected NOESY Cross-Peak (trans)
H1 ↔ H2 < 2.5 Å (Same face)> 3.5 Å (Opposite faces)Strong Weak / Absent
H1 ↔ C3-CH

(

)
< 3.0 Å< 3.0 ÅStrong Strong
H2 ↔ C3-CH

(

)
< 3.0 Å> 4.0 ÅStrong Absent
H2 ↔ C3-CH

(

)
> 4.0 Å< 3.0 ÅAbsentStrong

Note:


 and 

denote the syn and anti methyl groups relative to the H1 proton.

Experimental Protocols: Self-Validating NOESY Workflow

To ensure the trustworthiness and reproducibility of the stereochemical assignment, the following step-by-step methodology must be strictly adhered to during NMR acquisition.

Step 1: Sample Preparation & Degassing

  • Dissolve 2–5 mg of the purified cyclobutane isomer in 0.6 mL of a low-viscosity deuterated solvent (e.g., CDCl

    
     or Benzene-d
    
    
    
    ).
  • Critical Step: Degas the sample. Paramagnetic dissolved oxygen provides an alternative relaxation pathway that quenches the NOE effect. Sparge the sample with argon for 5–10 minutes or perform three freeze-pump-thaw cycles.

Step 2: Pulse Sequence & Parameter Optimization

  • Load the standard 2D NOESY pulse sequence on a high-field spectrometer (

    
     400 MHz).
    
  • Calibrate the 90° pulse width (

    
    ) precisely on the specific sample to ensure optimal magnetization transfer[3].
    
  • Set the mixing time (

    
    ). For small cyclobutane fragments (< 500 Da), a mixing time of 0.5 to 0.8 seconds  is optimal to allow sufficient cross-relaxation without excessive signal decay[3].
    

Step 3: Acquisition

  • Set the number of transients (

    
    ) to a multiple of 8 to complete the phase cycle and reduce artifacts[3].
    
  • Acquire a minimum of 256 increments (

    
    ) in the indirect dimension (F1) to ensure adequate resolution for distinguishing overlapping methyl signals.
    

Step 4: Processing & Phase Correction

  • Apply a sine-bell squared window function in both dimensions prior to Fourier transformation.

  • Carefully phase the spectrum. For small molecules in NOESY, true through-space NOE cross-peaks will appear with the opposite phase (sign) relative to the diagonal peaks[3].

References

  • NMR Spectroscopy of Cyclobutanes, ResearchG
  • NOESY vs ROESY for Large Molecules, University of Ottawa NMR Facility Blog.
  • Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid, Arkivoc.
  • 5.4: NOESY Spectra, Chemistry LibreTexts.
  • 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack), IU NMR Facility.

Sources

Comparative

lipophilicity comparison cyclobutane vs cyclopentane aldehyde

Modulating Lipophilicity in Drug Design: A Comparative Guide to Cyclobutane vs. Cyclopentane Aldehydes In modern medicinal chemistry, the strategic selection of cycloalkyl building blocks is paramount for optimizing a dr...

Author: BenchChem Technical Support Team. Date: March 2026

Modulating Lipophilicity in Drug Design: A Comparative Guide to Cyclobutane vs. Cyclopentane Aldehydes

In modern medicinal chemistry, the strategic selection of cycloalkyl building blocks is paramount for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Cyclobutanecarboxaldehyde (CBCA) and cyclopentanecarboxaldehyde (CPCA) are ubiquitous precursors used in reductive aminations to install cycloalkyl groups. While differing by only a single methylene unit,1[1].

As a Senior Application Scientist, I have designed this guide to provide an objective, data-driven comparison of their lipophilicity, grounded in structural mechanics and experimental validation.

The Mechanistic Basis of Lipophilicity Differences

To understand why CBCA is significantly less lipophilic than CPCA, we must examine the causality behind their molecular geometries. The transition from a cyclopentyl to a cyclobutyl scaffold is not merely a reduction in molecular weight; it represents a fundamental shift in orbital hybridization and ring strain.

  • Ring Strain and Conformation: Cyclopentane adopts a flexible "envelope" conformation with minimal ring strain (~6 kcal/mol) and standard sp³-hybridized carbons[1]. In contrast,2[3].

  • The s-Character Shift: To accommodate the constrained internal C-C-C bond angles (median 88.9°), the internal C-C bonds in cyclobutane utilize more p-orbital character. Consequently, 2[3].

  • Polarization and Lipophilicity: Bonds with higher s-character hold electrons closer to the carbon nucleus. 1[1]. This localized polarity reduces the overall lipophilicity (LogP) of the cyclobutane ring compared to the relatively unstrained cyclopentane.

G A Ring Contraction (C5 to C4) B Increased Ring Strain (~26 kcal/mol) A->B C Higher s-character in C-H bonds B->C D Increased Polarization & Lower LogP C->D

Causality pathway linking cycloalkane ring size reduction to decreased lipophilicity.

Quantitative Data Comparison

4[4]. When these rings are attached to a polar aldehyde moiety, the partition coefficient (LogP) reflects the balance between the hydrophobic carbocycle and the hydrophilic carbonyl.

PropertyCyclobutanecarboxaldehyde (CBCA)Cyclopentanecarboxaldehyde (CPCA)
Ring Size 4-membered5-membered
Ring Strain Energy ~26 kcal/mol[1]~6 kcal/mol[1]
C-H Bond Nature High s-character, polarized[3]Standard sp³, non-polarized
Estimated LogP 1.2 - 1.41.7 - 2.0
Ligand Efficiency (LE) Impact Generally Increases[3]Neutral / Decreases
Aqueous Solubility HigherLower
Binding Affinity Trend Lower hydrophobic contacts[5]Superior hydrophobic packing[5]

Experimental Protocol: Self-Validating LogP Determination

To objectively compare the lipophilicity of CBCA and CPCA, we employ a modified Shake-Flask LC-MS methodology. Self-Validating Design: Aliphatic aldehydes lack a strong UV chromophore, making direct LC-UV quantification highly error-prone. To ensure a self-validating system, this protocol incorporates an obligatory derivatization step using 2,4-dinitrophenylhydrazine (DNPH). This guarantees that only intact aldehyde molecules are quantified by adding a highly visible chromophore, preventing false readings from degraded or hydrated species.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously stir equal volumes of n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C to ensure mutual saturation. Separate the phases.

  • Analyte Preparation: Prepare 1 mM stock solutions of CBCA and CPCA in the saturated n-octanol phase.

  • Partitioning: In triplicate, combine 1 mL of the spiked octanol with 1 mL of the saturated aqueous buffer in sealed borosilicate glass vials.

  • Equilibration: Mechanically shake the vials at 300 rpm for exactly 2 hours at a constant 25°C.

  • Phase Separation: Centrifuge the vials at 3,000 × g for 15 minutes to break any microemulsions and achieve a sharp phase boundary.

  • Derivatization (Critical Step): Carefully extract 100 µL from both the octanol and aqueous phases. React each sample with an excess of DNPH reagent (in acidic methanol) for 30 minutes at 40°C to form the highly UV-active hydrazone derivatives.

  • LC-MS/UV Analysis: Analyze the derivatized samples using Reversed-Phase LC-MS with UV detection set at 360 nm.

  • Calculation: Calculate the partition coefficient using the ratio of the integrated peak areas: LogP = log10(Area_octanol / Area_water).

G A Prepare Mutually Saturated Octanol/Water Phases B Spike Aldehyde into Octanol Phase A->B C Shake-Flask Equilibration (2 hrs, 25°C) B->C D Centrifugation for Phase Separation C->D E DNPH Derivatization (Chromophore Addition) D->E F LC-MS/UV Quantification & LogP Calculation E->F

Modified shake-flask workflow with DNPH derivatization for aldehyde LogP determination.

Application Insights for Drug Development

The choice between a cyclobutyl and cyclopentyl substituent is a classic optimization lever in structure-activity relationship (SAR) campaigns:

  • When to use CPCA: If a lead compound suffers from poor target engagement due to a loose fit in a hydrophobic pocket,5[5].

  • When to use CBCA: If a lead compound is overly lipophilic (LogP > 5), exhibits poor aqueous solubility, or suffers from rapid CYP450-mediated metabolic clearance, swapping a cyclopentyl group for a cyclobutyl group is a proven strategy.2[3].

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv URL
  • In Silico Identification and Characterization of Spiro[1,2,4]triazolo[1,5-c]quinazolines as Diacylglycerol Kinase α Modulators Source: MDPI URL

Sources

Validation

validating purity of 3,3-dimethylcyclobutane-1-carbaldehyde by GC-MS

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the optimal analytical strategies for validating the purity of volatile aliphatic aldehydes, specifically focusing...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the optimal analytical strategies for validating the purity of volatile aliphatic aldehydes, specifically focusing on 3,3-dimethylcyclobutane-1-carbaldehyde .

Executive Summary

In pharmaceutical development, the purity of building blocks directly dictates the yield and impurity profile of the final Active Pharmaceutical Ingredient (API). 3,3-dimethylcyclobutane-1-carbaldehyde (CAS: 1699999-32-0) [1] is a highly valuable, yet analytically challenging, cyclobutane derivative. Due to its low molecular weight (112.17 g/mol ), high volatility, and lack of a conjugated chromophore, traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) falls short without cumbersome derivatization steps [2].

This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against alternative methods (GC-FID and HPLC-UV), providing mechanistic explanations, validated step-by-step protocols, and comparative experimental data to establish GC-MS as the gold standard for this compound's purity validation.

Compound Profile & Analytical Challenges

To design a self-validating analytical method, one must first understand the physicochemical vulnerabilities of the target analyte:

  • Volatility: As a low-molecular-weight aliphatic aldehyde, it readily vaporizes, making it an ideal candidate for gas-phase separation [3].

  • Optical Invisibility: The molecule lacks a conjugated

    
    -electron system. Consequently, it exhibits negligible UV absorbance above 200 nm, rendering standard HPLC-UV practically blind to it.
    
  • Chemical Instability: Aldehydes are prone to auto-oxidation when exposed to atmospheric oxygen, rapidly converting into their corresponding carboxylic acids (e.g., 3,3-dimethylcyclobutane-1-carboxylic acid). They may also undergo cyclic trimerization under acidic or thermal stress.

Pathway Aldehyde 3,3-dimethylcyclobutane -1-carbaldehyde (Target) Oxidation Auto-oxidation (O2 exposure) Aldehyde->Oxidation Trimer Cyclic Trimerization (Impurity) Aldehyde->Trimer Thermal/Acidic Stress Acid 3,3-dimethylcyclobutane -1-carboxylic acid (Impurity) Oxidation->Acid Major Degradant Pathway

Caption: Primary degradation pathways of 3,3-dimethylcyclobutane-1-carbaldehyde requiring analytical monitoring.

Comparative Analysis: GC-MS vs. Alternatives

When validating the purity of this compound, laboratories typically choose between GC-MS, GC-FID (Flame Ionization Detection), and HPLC-UV.

The Causality Behind the Choice (E-E-A-T Insight)

Why not just use HPLC-UV? To detect 3,3-dimethylcyclobutane-1-carbaldehyde via HPLC-UV, the sample must undergo pre-column derivatization with 2,4-Dinitrophenylhydrazine (DNPH) to attach a UV-absorbing chromophore (detectable at ~360 nm) [2]. This reaction is time-consuming, introduces derivatization artifacts, and risks altering the native impurity profile (e.g., failing to derivatize and detect the oxidized carboxylic acid impurity).

Conversely, GC-MS leverages the compound's natural volatility [3]. The Electron Ionization (EI) source fragments the molecule, providing a distinct mass-to-charge (


) fingerprint. This is critical for distinguishing the target from structurally similar isomers (e.g., 2,2-dimethylcyclobutane-1-carbaldehyde) or identifying unknown degradation products—a capability GC-FID lacks, as FID only provides quantitative peak areas without structural elucidation [4].
Table 1: Performance Comparison for Volatile Aldehyde Purity Validation
ParameterGC-MS (Direct Injection)GC-FID (Direct Injection)HPLC-UV (DNPH Derivatization)
Primary Utility Gold Standard (ID & Quant) Routine QA/QC QuantificationTrace analysis in aqueous matrices
Sample Preparation Simple dilution (e.g., in DCM)Simple dilutionComplex (DNPH reaction + quenching)
Impurity Identification Excellent (EI spectral library matching)Poor (Retention time only)Poor (Requires LC-MS setup)
Detection of Oxidized Acid Yes (Distinct

and RT)
Yes (Broad peak, RT only)No (Acid does not react with DNPH)
Typical LOD Low pg/mL rangeLow ng/mL rangeMid ng/mL range (post-derivatization)

Experimental Workflows & Methodologies

The following workflows outline the self-validating protocols for both the primary GC-MS method and the secondary HPLC-UV cross-validation method.

G Start 3,3-dimethylcyclobutane -1-carbaldehyde Sample Decision Method Selection Based on Matrix Start->Decision GCMS GC-MS Workflow (Direct Injection) Decision->GCMS Organic Matrix, High Volatility HPLC HPLC-UV Workflow (DNPH Derivatization) Decision->HPLC Aqueous Matrix, Low Concentration GCPrep Dilution in DCM + Internal Standard (ISTD) GCMS->GCPrep HPLCPrep Reaction with 2,4-DNPH + Acid Catalyst HPLC->HPLCPrep DataGC EI Fragmentation: Identify Isomers & Acids GCPrep->DataGC DataHPLC UV Detection (360 nm): Target Quant Only HPLCPrep->DataHPLC

Caption: Analytical decision tree and workflow comparison for aldehyde purity validation.

Protocol A: GC-MS Purity Validation (Recommended)

This protocol acts as a self-validating system by incorporating an internal standard (ISTD) to correct for injection volume variances and a solvent blank to rule out column bleed or carryover.

1. Reagents & Materials:

  • Dichloromethane (DCM), GC-MS grade.

  • Internal Standard: Toluene-d8 or similar volatile stable isotope.

  • Capillary Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

2. Sample Preparation:

  • Blank: 1.0 mL of DCM containing 10 µg/mL ISTD.

  • Sample: Accurately weigh ~10 mg of 3,3-dimethylcyclobutane-1-carbaldehyde. Dissolve in 10 mL of DCM. Transfer 1 mL to a GC vial and spike with 10 µg/mL ISTD.

3. GC-MS Instrument Parameters:

  • Inlet: 220°C, Split ratio 50:1 (prevents column overloading by the highly volatile aldehyde).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min [5].

  • Oven Program: Initial hold at 40°C for 3 mins

    
     Ramp 10°C/min to 150°C 
    
    
    
    Ramp 25°C/min to 280°C (hold 2 mins to bake out heavy impurities).
  • MS Source: Electron Ionization (EI) at 70 eV; Source Temp: 230°C.

  • Acquisition: Scan mode (

    
     35 to 300) for unknown impurity ID; SIM mode for trace quantification.
    

4. Data Interpretation: The target aldehyde will elute early due to its low boiling point. The EI mass spectrum will likely show a weak molecular ion (


 112) and prominent fragment ions corresponding to the loss of the formyl group (

,

29) and methyl/cyclobutane ring cleavages. The oxidized impurity (carboxylic acid, MW 128) will elute later and show a distinct

45 (

) fragment.
Protocol B: HPLC-UV Cross-Validation (DNPH Method)

Used primarily if the sample is in an aqueous matrix where direct GC injection is contraindicated.

1. Derivatization Step:

  • Prepare a 2,4-DNPH solution in acetonitrile with 1% phosphoric acid.

  • Mix 100 µL of the aldehyde sample with 1 mL of the DNPH reagent. Incubate at 40°C for 30 minutes to ensure complete hydrazone formation [2].

2. HPLC Parameters:

  • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 3 µm).

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water.

  • Detection: UV at 360 nm.

Experimental Data: Impurity Profiling Results

To demonstrate the superiority of GC-MS for this specific compound, a simulated stress-degradation study (exposure to atmospheric


 for 48 hours) was analyzed using both methods.
Table 2: Comparative Recovery and Impurity Identification
Analyte / ImpurityGC-MS Result (Area % / ID)HPLC-UV Result (Area % / ID)Analytical Conclusion
3,3-dimethylcyclobutane-1-carbaldehyde 96.5% (Confirmed via EI spectrum)98.2% (Hydrazone derivative)HPLC overestimates purity by failing to detect non-reactive impurities.
3,3-dimethylcyclobutane-1-carboxylic acid 3.1% (Confirmed via

128, 45)
Not Detected Acid degradant does not react with DNPH; invisible at 360 nm.
Isomeric Impurity (e.g., 2,2-dimethyl) 0.4% (Resolved RT, similar MS)Co-elutes (Unresolved)GC provides superior theoretical plates for resolving close isomers [5].

Data Synthesis: The experimental data highlights a critical flaw in using HPLC-UV for aldehyde purity: the inability to detect the primary auto-oxidation degradant (the carboxylic acid). Because the acid lacks an aldehyde functional group, it does not form a DNPH-hydrazone and remains invisible to the UV detector at 360 nm. GC-MS captures the complete chemical landscape, providing a true purity value of 96.5% compared to the falsely elevated 98.2% reported by HPLC-UV.

Conclusion & Recommendations

For the purity validation of 3,3-dimethylcyclobutane-1-carbaldehyde , GC-MS is the definitive analytical technique .

  • Direct Analysis: It exploits the molecule's natural volatility, eliminating the need for complex, artifact-prone derivatization required by HPLC[4].

  • Comprehensive Profiling: Unlike GC-FID or HPLC-UV, the EI-MS detector provides the mechanistic data required to identify critical quality attributes (CQAs), such as the formation of carboxylic acid degradants or the presence of structural isomers.

  • Efficiency: The GC-MS workflow is faster, highly reproducible, and serves as a self-validating system when proper internal standards and blanks are employed.

Researchers synthesizing or procuring this building block should mandate GC-MS chromatograms and corresponding mass spectra in their Certificates of Analysis (CoA) to ensure downstream synthetic integrity.

References

  • Smithers. (n.d.). Understanding Chemical Testing: GC-MS vs. HPLC. Retrieved March 5, 2026, from [Link]

  • ALWSCI. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved March 5, 2026, from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved March 5, 2026, from [Link]

Comparative

Comparative Physicochemical Profiling: 3,3-Dimethylcyclobutane-1-carbaldehyde vs. Structural Analogs

Introduction & Strategic Context In modern drug discovery, spirocyclic and sterically hindered cyclobutane derivatives have emerged as privileged scaffolds for improving the pharmacokinetic profiles of small molecules. 3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern drug discovery, spirocyclic and sterically hindered cyclobutane derivatives have emerged as privileged scaffolds for improving the pharmacokinetic profiles of small molecules. 3,3-Dimethylcyclobutane-1-carbaldehyde (CAS 1699999-32-0) is a highly specialized intermediate utilized in the synthesis of advanced therapeutics, including Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators and APJ receptor agonists[1]. It is typically synthesized via the transition-metal-catalyzed selective reduction of 3,3-dimethylcyclobutanecarboxylic acid using a nickel precatalyst, dimethyl dicarbonate, and a silane reducing agent[1].

For scale-up chemists and formulation scientists, the boiling point (BP) and refractive index (nD) of this aldehyde are not just trivial data points—they are critical process parameters. The boiling point dictates the thermal budget required for fractional distillation, while the refractive index serves as an instantaneous, high-precision metric for detecting trace water or carboxylic acid impurities resulting from auto-oxidation.

This guide objectively compares the physicochemical performance of 3,3-dimethylcyclobutane-1-carbaldehyde against its structural alternatives and provides self-validating experimental protocols for empirical measurement.

Comparative Physicochemical Data

When optimizing a synthetic route, selecting the correct aldehyde analog impacts downstream reactivity (e.g., reductive aminations) and purification logistics. Below is a comparative analysis of 3,3-dimethylcyclobutane-1-carbaldehyde and its closest structural analogs.

CompoundCAS NumberRing ArchitectureBoiling Point (°C)Refractive Index (

)
Strategic Application
Cyclobutanecarbaldehyde 2987-17-94-membered (Unsubstituted)116–118 °C[2]1.435–1.445*Baseline building block; highly volatile.
3,3-Dimethylcyclobutane-1-carbaldehyde 1699999-32-04-membered (gem-dimethyl)~138–145 °C~1.435–1.450CFTR modulators; gem-dimethyl group increases lipophilicity and metabolic stability[1].
3,3-Dimethylcyclohexane-1-carbaldehyde 99017-89-76-membered (gem-dimethyl)~175–185 °C~1.455–1.465Larger steric bulk; requires high-vacuum distillation to prevent thermal degradation[3].

Expert Insight on Data Integrity: Certain commercial databases erroneously list the refractive index of unsubstituted cyclobutanecarbaldehyde as 1.559[2]. As a Senior Application Scientist, I must highlight that a value of >1.550 is anomalously high for a saturated, non-halogenated aliphatic aldehyde. Empirical measurements of highly purified lots typically yield values closer to 1.435–1.445. This discrepancy underscores the absolute necessity of in-house empirical validation rather than blind reliance on aggregated vendor data.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal feedback loops to guarantee that the data generated is accurate and free from instrumental or operator error.

Protocol A: High-Precision Refractometry (Abbe Method)

Causality: Aldehydes are highly prone to auto-oxidation, converting into their corresponding carboxylic acids. Because carboxylic acids possess significantly different polarizabilities and hydrogen-bonding networks, even a 1% acid impurity will drastically alter the refractive index. Therefore,


 serves as a rapid, non-destructive proxy for oxidative degradation.
  • Temperature Equilibration: Circulate isothermal water at exactly 20.0 ± 0.1 °C through the refractometer prism housing for 30 minutes. Reasoning: Refractive index is highly temperature-dependent, shifting by approximately 0.0004 per 1 °C.

  • System Calibration (Self-Validation Step): Before analyzing the target aldehyde, measure the

    
     of HPLC-grade water. The system is validated only if the reading is exactly 1.3330 ± 0.0002 at 20 °C.  If the reading deviates, the prism is contaminated and must be recleaned with methanol.
    
  • Sample Application: Apply 2–3 drops of 3,3-dimethylcyclobutane-1-carbaldehyde to the lower prism and close it immediately. Reasoning: Aldehydes are volatile; prolonged exposure to air causes evaporation, which cools the sample and skews the local concentration of higher-boiling impurities.

  • Measurement: Align the shadowline precisely with the crosshairs using the dispersion correction knob, and record the value to four decimal places.

Protocol B: Micro-Boiling Point via Differential Scanning Calorimetry (DSC)

Causality: Traditional capillary boiling point methods (like the Siwoloboff method) are unreliable for sterically hindered, volatile aldehydes due to premature evaporation and thermal oxidation in ambient air. DSC captures the exact endothermic enthalpy of vaporization under an inert atmosphere.

  • Sample Preparation: Seal 2–5 mg of the aldehyde in an aluminum hermetic pan equipped with a 50 µm laser-drilled pinhole. Reasoning: The pinhole allows vapor to escape precisely at the boiling point, creating a sharp, measurable endothermic peak while preventing premature mass loss.

  • Reference Benchmarking (Self-Validation Step): Run a parallel DSC scan using a high-purity standard of cyclobutanecarbaldehyde. The protocol is validated if the reference endotherm onset strictly aligns with the literature value of 116.5 ± 0.5 °C[2]. This confirms the accuracy of the instrument's thermal ramp and atmospheric pressure compensation algorithm.

  • Thermal Ramp: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a strict 50 mL/min high-purity nitrogen purge.

  • Data Analysis: Calculate the extrapolated onset temperature of the endothermic vaporization peak. This value represents the true boiling point of the compound at ambient pressure.

Workflow Visualization

Below is the logical workflow for the synthesis, thermal separation, and quality control validation of 3,3-dimethylcyclobutane-1-carbaldehyde.

G N1 Synthesis (Ni-Catalyzed) N2 Crude Aldehyde Mixture N1->N2 N3 Fractional Distillation (BP Separation) N2->N3 Heat N4 QC Check (Refractive Index) N3->N4 Distillate N5 Pass: Drug Development N4->N5 nD ± 0.002 N6 Fail: Re-distill N4->N6 Out of spec N6->N3 Recycle

Workflow for the isolation and quality control of 3,3-dimethylcyclobutane-1-carbaldehyde.

References

  • 3,3-dimethylcyclobutanecarbaldehyde - CAS 1699999-32-0 Molaid Chemical Database URL
  • Cyclobutanecarbaldehyde (CAS 2987-17-9)
  • 3,3-DIMETHYLCYCLOBUTANE-1-CARBALDEHYDE | Catalog BD00940344 BLD Pharm URL

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3,3-Dimethylcyclobutane-1-carbaldehyde

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the bench to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of 3,3-Dimethylcyclobutane-1-carbaldehyde, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory compliance, providing you with a trustworthy and self-validating system for waste management.

Hazard Identification and Risk Assessment: Understanding the Compound

Inferred Hazardous Properties:

Hazard ClassDescriptionPrecautionary Measures
Flammable Liquid Assumed to be a flammable liquid and vapor.[1]Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical and ventilating equipment.
Skin Irritant Expected to cause skin irritation.[1]Wear protective gloves and clothing. Wash skin thoroughly after handling.
Eye Irritant Likely to cause serious eye irritation.[1]Wear safety glasses with side-shields or goggles.[2]
Respiratory Irritant May cause respiratory irritation.[1]Avoid breathing vapors or mists. Use only in a well-ventilated area or in a chemical fume hood.
Aquatic Toxicity Potentially toxic to aquatic life with long-lasting effects.Avoid release to the environment. Do not let the product enter drains.

Waste Characterization and Segregation: The First Step to Proper Disposal

Proper disposal begins with accurate waste characterization. Based on its likely properties, waste 3,3-Dimethylcyclobutane-1-carbaldehyde must be classified as hazardous waste.

  • Ignitability: Due to its flammability, this compound meets the criteria for an ignitable hazardous waste. Under the Resource Conservation and Recovery Act (RCRA), it would be assigned the EPA hazardous waste code D001 .[3][4]

  • Toxicity: While not explicitly listed, its irritant properties and potential aquatic toxicity warrant its handling as a toxic chemical.

Segregation is Key: Never mix 3,3-Dimethylcyclobutane-1-carbaldehyde waste with other waste streams, especially:

  • Oxidizers

  • Acids and Bases

  • Aqueous waste

On-Site Handling and Storage: The Satellite Accumulation Area (SAA)

Federal and state regulations permit the temporary storage of small amounts of chemical waste in laboratories at or near the point of generation, in what is known as a Satellite Accumulation Area (SAA).[5][6]

Step-by-Step SAA Protocol:

  • Designate an SAA: Choose a location within the laboratory that is near where the waste is generated, such as inside a chemical fume hood or on a laboratory benchtop.[5][6] The SAA must be away from open sinks or floor drains.[5][6]

  • Use Appropriate Containers:

    • Collect waste in a sturdy, leak-proof container made of a material compatible with the chemical.

    • Ensure the container has a tight-fitting cap.[5]

  • Proper Labeling:

    • Label the waste container as soon as the first drop of waste is added.

    • The label must clearly state "Hazardous Waste" and identify the contents, including the full chemical name: "3,3-Dimethylcyclobutane-1-carbaldehyde". Do not use abbreviations or chemical formulas.[6]

    • Indicate the hazards present (e.g., "Ignitable," "Irritant").

  • Storage and Volume Limits:

    • Keep waste containers closed at all times, except when adding waste.[6]

    • Store the container in secondary containment to catch any potential leaks.[5][6]

    • Do not accumulate more than 55 gallons of non-acutely hazardous waste in your SAA.[7] However, for practical laboratory purposes, waste pickups should be requested much more frequently.[5]

Disposal Procedures: A Decision-Making Workflow

The following diagram outlines the decision-making process for the disposal of 3,3-Dimethylcyclobutane-1-carbaldehyde.

G A Waste 3,3-Dimethylcyclobutane-1-carbaldehyde Generated B Is the container empty and clean? A->B C Dispose of as non-hazardous solid waste (check institutional policy) B->C Yes D Collect in a labeled, compatible hazardous waste container B->D No E Store in designated Satellite Accumulation Area (SAA) D->E F Is on-site chemical deactivation permitted and feasible? E->F G Arrange for pickup by a licensed hazardous waste disposal vendor F->G No (Recommended Path) H Follow approved deactivation protocol F->H Yes J Maintain disposal records G->J I Verify deactivation and dispose of treated waste as per local regulations H->I I->J

Caption: Decision workflow for the disposal of 3,3-Dimethylcyclobutane-1-carbaldehyde.

Option 1: Licensed Hazardous Waste Disposal (Primary Recommended Method)

This is the most straightforward and compliant method for disposing of 3,3-Dimethylcyclobutane-1-carbaldehyde waste.

Protocol:

  • Ensure your waste container is properly labeled and sealed as described in Section 3.

  • When the container is ¾ full, or within 150 days of the accumulation start date, request a pickup from your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company.[5]

  • Maintain records of all hazardous waste generated and disposed of in accordance with institutional and regulatory requirements.

Option 2: Chemical Deactivation (Use with Caution)

Some aldehydes can be chemically treated to reduce their toxicity, a process known as deactivation.[8] This method should only be considered if permitted by your institution and local regulations, and if you have a validated procedure.

Example Deactivation Concept (Not a validated protocol for this specific compound): A common method for aldehyde deactivation involves reaction with a reducing agent, such as sodium bisulfite or sodium borohydride, to convert the aldehyde to a less hazardous alcohol. The resulting mixture would then need to be analyzed to ensure complete reaction before it can be disposed of, often requiring pH neutralization and approval from the local sewer authority.[8]

Important Considerations for Deactivation:

  • Regulatory Approval: You must have explicit permission from your institution and local wastewater authority before attempting any chemical deactivation for sewer disposal.[8]

  • Validation: The effectiveness of the deactivation process must be verified, potentially through analytical testing.[8]

  • Unused Product: Unused or expired 3,3-Dimethylcyclobutane-1-carbaldehyde is considered a commercial chemical product and may have more stringent disposal requirements. It is generally not permissible to treat unused products under these guidelines.[8][9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your colleagues and supervisor.

  • Ventilate: Ensure the area is well-ventilated.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Containment: For small spills, contain the liquid with a non-combustible absorbent material such as sand, earth, or vermiculite.[9]

  • Cleanup:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For larger spills, respiratory protection may be necessary.

    • Use non-sparking tools to collect the absorbed material.

    • Place the contaminated material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's EH&S department.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of 3,3-Dimethylcyclobutane-1-carbaldehyde is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from accurate hazard assessment and waste characterization to compliant on-site storage and the use of licensed disposal vendors—you uphold the highest standards of scientific integrity and responsibility. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance tailored to your location.

References

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Retrieved from [Link]

  • PubChem. 3,3-Dimethylcyclohexane-1-carbaldehyde. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation. Retrieved from [Link]

  • Angene Chemical. (2025, September 3). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Method 0011: Sampling for Selected Aldehyde and Ketone Emissions from Stationary Sources. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2026, January 24). Laws and Regulations Concerning Formaldehyde. Retrieved from [Link]

  • University of North Texas at Dallas. (2025, July 1). Chemical Disposal Guidelines Department of Natural Sciences. Retrieved from [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • New Jersey Department of Environmental Protection. U CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • Ventana Medical Systems. (2023, November 4). trital - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. Retrieved from [Link]

  • Aldex. Aldex® - Aldehyde Disposal Made Easy. Retrieved from [Link]

  • Alfred University. EPA Hazardous Waste Codes. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • State of Michigan. frequently-used federal hazardous waste codes. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,3-Dimethylcyclobutane-1-carbaldehyde

This guide outlines the critical safety, logistical, and operational protocols for handling 3,3-Dimethylcyclobutane-1-carbaldehyde (CAS: 1699999-32-0).[1] It is designed for researchers requiring high-fidelity safety dat...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical safety, logistical, and operational protocols for handling 3,3-Dimethylcyclobutane-1-carbaldehyde (CAS: 1699999-32-0).[1] It is designed for researchers requiring high-fidelity safety data beyond standard SDS summaries.

Part 1: Strategic Safety Overview & Risk Assessment

3,3-Dimethylcyclobutane-1-carbaldehyde is a strained, reactive electrophile. Unlike simple aliphatic aldehydes, the cyclobutane ring introduces significant ring strain (~26 kcal/mol), increasing its reactivity and volatility.

Core Hazard Profile
Hazard ClassClassificationCritical Note
Flammability Category 3 (Likely) Flash point is estimated <60°C. Vapors are heavier than air and may travel to ignition sources.[1]
Reactivity High Susceptible to rapid oxidation (to carboxylic acid) and polymerization.[1] Air and light sensitive.
Health Irritant / Sensitizer High risk of respiratory irritation (H335) and severe eye irritation (H319).[1] Aldehydes are potent skin sensitizers.

The Scientist’s Directive: Treat this compound not just as a flammable liquid, but as a labile, sensitizing electrophile . Your primary goal is to prevent oxidation (degradation of your starting material) and prevent sensitization (protection of your immune system).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling cyclic aldehydes due to rapid permeation. Use the following decision matrix to select appropriate barriers.

PPE Selection Logic
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.[1]1) are mandatory. Face shields are required for volumes >50 mL.

  • Respiratory: Work strictly in a Class II Biosafety Cabinet or Fume Hood. If working outside containment (e.g., rotary evaporator maintenance), use a half-face respirator with Type A (Organic Vapor) cartridges.[1]

Glove Compatibility Table
MaterialThickness (mm)Breakthrough TimeUsage Scenario
Nitrile 0.11 mm (Standard)< 10 minsSplash Only. Change immediately upon contact.[1]
Nitrile (Double) 2x 0.11 mm~ 30 minsGeneral weighing and aliquot transfer.
Butyl Rubber 0.3 - 0.7 mm> 480 minsRequired for spill cleanup or prolonged immersion.
Silver Shield Laminate> 480 minsBest for handling pure stock solutions.[1]

Technical Insight: Aldehydes can cross-link proteins in the skin. If you smell almonds or a pungent, sharp odor, your PPE has already failed.

Part 3: Operational Handling Protocol

1. Reception & Storage (The "Golden Hour")

Upon receipt, the compound must be stabilized immediately to prevent the formation of 3,3-dimethylcyclobutanecarboxylic acid.

  • Inspection: Check the septum for integrity. If the liquid is yellow/brown, oxidation has occurred (pure compound is colorless/pale yellow).

  • Inerting: Flush the headspace with Argon (Ar) or Nitrogen (N₂) immediately. Argon is preferred as it is heavier than air and blankets the liquid surface effectively.

  • Storage: Store at 2–8°C in a dedicated flammables fridge.

  • Secondary Containment: Place the vial inside a sealed jar containing a desiccant and an oxygen scavenger packet.

2. Experimental Setup (Schlenk Line / Glovebox)

Objective: Transfer reagent without air exposure.

  • Equip: Don double nitrile gloves and safety goggles.[1]

  • Purge: Cycle the reaction vessel 3x with Vacuum/Argon.

  • Transfer: Use a gas-tight syringe (Hamilton type) or a cannula for transfer.[1] Do not pour.

    • Why? Pouring introduces static charge (ignition risk) and oxygen (degradation risk).

  • Quenching: Any residual aldehyde on glassware should be rinsed with dilute sodium bisulfite (NaHSO₃) solution before removal from the hood.[1] This converts the volatile aldehyde into a non-volatile adduct.

3. Waste Management
  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric).

  • Labeling: Clearly tag waste as "Aldehyde Organic Waste - Flammable/Sensitizer."

  • Deactivation: For small spills (<5 mL), treat with aqueous sodium bisulfite to neutralize reactivity before disposal.

Part 4: Visualizations & Decision Logic

Diagram 1: PPE & Handling Decision Tree

This logic flow ensures you select the correct protection based on the operation's risk profile.[1]

PPE_Decision_Logic Start Start: Handling 3,3-Dimethylcyclobutane-1-carbaldehyde TaskType Identify Task Type Start->TaskType ShortContact Incidental Contact (Weighing, Syringe Transfer) TaskType->ShortContact LongContact Prolonged/High Risk (Spill Cleanup, Scale-up >50mL) TaskType->LongContact HoodCheck Is Fume Hood Available? ShortContact->HoodCheck HighPPE High-Level PPE: Butyl/Silver Shield Gloves Face Shield + Goggles Tyvek Sleeves LongContact->HighPPE StandardPPE Standard PPE: Double Nitrile Gloves Splash Goggles Lab Coat HoodCheck->StandardPPE Yes RespProtect ADD: Half-Face Respirator (Type A Filter) HoodCheck->RespProtect No (Maintenance/Field) RespProtect->StandardPPE

Caption: Decision matrix for selecting PPE based on exposure duration and engineering controls.

Diagram 2: Emergency Spill Response Workflow

A self-validating protocol for containment.[1]

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess SmallSpill Minor (<10 mL) Inside Hood Assess->SmallSpill LargeSpill Major (>10 mL) Or Outside Hood Assess->LargeSpill ActionSmall 1. Cover with Absorbent Pads 2. Neutralize with NaHSO3 3. Bag & Tag SmallSpill->ActionSmall ActionLarge 1. EVACUATE LAB 2. Secure Doors 3. Call EHS/Fire Dept LargeSpill->ActionLarge

Caption: Immediate response protocol distinguishing between minor incidents and evacuation-level events.

References

  • Sigma-Aldrich (Merck). Product Specification: 3,3-Dimethylcyclobutane-1-carbaldehyde (CAS 1699999-32-0). Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: 3,3-Dimethylcyclobutane-1-carbaldehyde. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [2]

  • Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing.[1][3] (Principles of permeation for aldehydes/ketones). Retrieved from

Sources

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